Isomescaline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,3,4-trimethoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-13-9-5-4-8(6-7-12)10(14-2)11(9)15-3/h4-5H,6-7,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLFQRLVSMMSQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCN)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60192571 | |
| Record name | Isomescaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60192571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3937-16-4 | |
| Record name | 2,3,4-Trimethoxyphenethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3937-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isomescaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003937164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isomescaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60192571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOMESCALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5A6OUU263 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2,3,4-Trimethoxyphenethylamine (Isomescaline)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3,4-Trimethoxyphenethylamine, also known as isomescaline, is a positional isomer of the well-characterized psychedelic phenethylamine, mescaline. Despite the structural similarity to its psychoactive counterpart, this compound is reported to be pharmacologically inactive in humans. This technical guide provides a comprehensive overview of the known chemical properties of 2,3,4-trimethoxyphenethylamine. Due to the limited specific research on this compound, this guide also presents comparative data for the structurally related and pharmacologically active compound, mescaline. Furthermore, it details standardized experimental protocols relevant to the characterization of novel phenethylamines and includes visualizations of key chemical and biological pathways to support further research and drug development efforts.
Chemical and Physical Properties
2,3,4-Trimethoxyphenethylamine is a substituted phenethylamine with the chemical formula C₁₁H₁₇NO₃. It has a molar mass of 211.261 g·mol⁻¹[1].
| Property | Value | Reference |
| IUPAC Name | 2-(2,3,4-Trimethoxyphenyl)ethan-1-amine | [1] |
| Synonyms | This compound, 2,3,4-TMPEA | [1] |
| CAS Number | 3937-16-4 | [1] |
| Molecular Formula | C₁₁H₁₇NO₃ | [1] |
| Molar Mass | 211.261 g/mol | [1] |
Synthesis
This compound was first synthesized by Alexander Shulgin[1]. A common synthetic route for phenethylamines involves the Henry reaction (nitroaldol condensation) of a substituted benzaldehyde with nitroethane, followed by reduction of the resulting nitrostyrene.
A plausible synthesis for 2,3,4-trimethoxyphenethylamine would begin with the precursor 2,3,4-trimethoxybenzaldehyde. This can be synthesized from 2,3,4-trihydroxybenzaldehyde via a methylation reaction using an alkylating agent like dimethyl sulfate in the presence of a base[2][3][4]. The resulting 2,3,4-trimethoxybenzaldehyde can then be reacted with nitroethane to form 1-(2,3,4-trimethoxyphenyl)-2-nitropropene, which is subsequently reduced to yield 2,3,4-trimethoxyphenethylamine[5].
Figure 1: Generalized synthesis workflow for 2,3,4-trimethoxyphenethylamine.
Pharmacological Properties
There is a significant lack of pharmacological data for 2,3,4-trimethoxyphenethylamine. It is reported to have no psychoactive effects in humans at doses greater than 400 mg[1][6]. This is in stark contrast to its isomer, mescaline, which is a potent psychedelic. The prevailing hypothesis is that this compound has a low affinity for the serotonin 5-HT₂ₐ receptor, which is the primary target for classic psychedelics[5].
Due to the absence of specific data for this compound, the following table presents receptor binding data for mescaline and other related phenethylamines to provide a comparative context for researchers.
| Compound | Receptor | Kᵢ (nM) | Assay Type | Reference |
| Mescaline | 5-HT₂ₐ | >12,000 | Radioligand Binding | [7] |
| 5-HT₂ₐ (EC₅₀) | 1,700 | Functional Assay | [7] | |
| 5-HT₁ₐ | >10,000 | Radioligand Binding | [7] | |
| 5-HT₂C | 9,900 | Radioligand Binding | [8] | |
| TMA | 5-HT₂ₐ | >12,000 | Radioligand Binding | [7] |
| 5-HT₂ₐ (EC₅₀) | 1,700 | Functional Assay | [7] | |
| DOM | 5-HT₂ₐ | 533 | Radioligand Binding | [9] |
| DOB | 5-HT₂ₐ | 59 | Radioligand Binding | [9] |
Kᵢ represents the inhibition constant, and EC₅₀ represents the half-maximal effective concentration. Lower values indicate higher affinity/potency.
Metabolism
Specific metabolic pathways for 2,3,4-trimethoxyphenethylamine have not been elucidated. However, the metabolism of its isomer, mescaline, is well-documented and primarily involves oxidative deamination to 3,4,5-trimethoxyphenylacetic acid (TMPAA), as well as O-demethylation and N-acetylation[10][11]. It is plausible that this compound undergoes similar metabolic transformations.
Figure 2: Hypothetical metabolic pathways for 2,3,4-trimethoxyphenethylamine.
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for the pharmacological characterization of 2,3,4-trimethoxyphenethylamine.
Radioligand Binding Assay for 5-HT₂ₐ Receptor
This protocol is adapted from standard procedures for determining the binding affinity of a compound to the 5-HT₂ₐ receptor[9][12][13].
Objective: To determine the inhibition constant (Kᵢ) of 2,3,4-trimethoxyphenethylamine for the human 5-HT₂ₐ receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT₂ₐ receptor.
-
Cell membrane preparations from these cells.
-
Radioligand: [³H]ketanserin.
-
Non-specific binding control: Mianserin or another suitable 5-HT₂ₐ antagonist.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Test compound (2,3,4-trimethoxyphenethylamine) at various concentrations.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of 2,3,4-trimethoxyphenethylamine.
-
In a 96-well plate, add the cell membrane preparation, [³H]ketanserin (at a concentration near its Kₔ), and either the assay buffer (for total binding), a saturating concentration of mianserin (for non-specific binding), or the test compound at various concentrations.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through the 96-well filter plates.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, and then measure the radioactivity in each well using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Calcium Flux Functional Assay
This protocol measures the functional activity of a compound at a Gq-coupled receptor like the 5-HT₂ₐ receptor by detecting changes in intracellular calcium levels[14][15][16][17].
Objective: To determine the EC₅₀ and Eₘₐₓ of 2,3,4-trimethoxyphenethylamine at the human 5-HT₂ₐ receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT₂ₐ receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound (2,3,4-trimethoxyphenethylamine) at various concentrations.
-
Positive control agonist (e.g., serotonin).
-
A fluorescence plate reader with an injection system.
Procedure:
-
Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 1-2 hours at 37°C).
-
Wash the cells with the assay buffer to remove excess dye.
-
Measure the baseline fluorescence of each well.
-
Inject the test compound at various concentrations into the wells and immediately begin measuring the fluorescence intensity over time.
-
After the response to the test compound has been measured, a maximal concentration of the positive control agonist can be added to determine the maximal system response.
-
Analyze the data by calculating the change in fluorescence from baseline.
-
Plot the peak fluorescence response against the logarithm of the test compound concentration to determine the EC₅₀ and Eₘₐₓ values.
Head-Twitch Response (HTR) in Rodents
The HTR is a behavioral assay in mice and rats that is highly correlated with 5-HT₂ₐ receptor activation and is used as a preclinical model for psychedelic activity[18][19][20][21].
Objective: To assess the in vivo 5-HT₂ₐ receptor agonist activity of 2,3,4-trimethoxyphenethylamine.
Materials:
-
Male C57BL/6J mice.
-
Test compound (2,3,4-trimethoxyphenethylamine) dissolved in a suitable vehicle (e.g., saline).
-
Positive control (e.g., DOI or psilocybin).
-
Vehicle control.
-
Observation chambers.
-
A method for recording and counting head twitches (manual observation by a trained observer or an automated system).
Procedure:
-
Acclimate the mice to the observation chambers.
-
Administer the test compound, positive control, or vehicle control to the mice via a specific route (e.g., intraperitoneal injection).
-
Place the mice back into the observation chambers.
-
Record the number of head twitches over a defined period (e.g., 30-60 minutes). A head twitch is a rapid, rotational movement of the head that is distinct from grooming or sniffing behaviors.
-
Compare the number of head twitches in the different treatment groups using appropriate statistical analysis (e.g., ANOVA).
Figure 3: A hypothetical experimental workflow for characterizing a novel phenethylamine.
Signaling Pathways
While 2,3,4-trimethoxyphenethylamine is likely inactive at the 5-HT₂ₐ receptor, understanding the canonical signaling pathway of this receptor is crucial for the study of any phenethylamine. Activation of the Gq/11-coupled 5-HT₂ₐ receptor leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Figure 4: Simplified 5-HT₂ₐ receptor signaling pathway.
Conclusion
2,3,4-Trimethoxyphenethylamine (this compound) remains a compound of scientific interest primarily due to its structural relationship with the potent psychedelic, mescaline, and its reported lack of pharmacological activity. The absence of comprehensive studies on this compound presents an opportunity for further research to explore the structure-activity relationships of psychedelic phenethylamines. The experimental protocols and comparative data provided in this guide offer a foundational framework for researchers and drug development professionals to undertake a thorough characterization of this and other novel psychoactive compounds. Such studies are essential for a deeper understanding of the neurobiological mechanisms underlying psychedelic action and for the development of safer and more effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,3,4-Trimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. 2,3,4-Trimethoxybenzaldehyde | 2103-57-3 [chemicalbook.com]
- 4. Preparation method of medical intermediate 2,3,4-trimethoxy benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 5. Buy this compound | 3937-16-4 [smolecule.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. 3,4,5-Trimethoxyamphetamine - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines [frontiersin.org]
- 9. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mescaline - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. Making Sense of Psychedelics in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bu.edu [bu.edu]
- 16. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 17. youtube.com [youtube.com]
- 18. Head-twitch response - Wikipedia [en.wikipedia.org]
- 19. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. labcorp.com [labcorp.com]
An In-depth Technical Guide to Isomescaline (CAS Number: 3937-16-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isomescaline, with the CAS number 3937-16-4, is a phenethylamine and a structural isomer of the well-known psychedelic compound, mescaline.[1][2] Chemically designated as 2-(2,3,4-trimethoxyphenyl)ethanamine, it has been a subject of interest due to its relationship with mescaline.[1][3] This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and pharmacology. Notably, despite its structural similarity to mescaline, this compound has not been found to produce psychoactive effects in humans at doses up to 400 mg.[1][2] This document aims to be a valuable resource for professionals in research and drug development by summarizing the available data, presenting detailed experimental protocols, and visualizing key concepts.
Chemical and Physical Properties
This compound is characterized by the following properties:
| Property | Value | Reference |
| IUPAC Name | 2-(2,3,4-trimethoxyphenyl)ethanamine | [1] |
| Synonyms | 2,3,4-trimethoxyphenethylamine, IM | [1][3] |
| CAS Number | 3937-16-4 | [1][2][4] |
| Molecular Formula | C11H17NO3 | [1][4] |
| Molecular Weight | 211.26 g/mol | [1] |
| Appearance | White oil (freebase), Glistening white crystals (hydrochloride salt) | [5] |
| Melting Point | Not available for freebase. | |
| Boiling Point | 120-130 °C at 0.3 mmHg | [5] |
| SMILES | COC1=C(C(=C(C=C1)CCN)OC)OC | [1] |
| InChI | InChI=1S/C11H17NO3/c1-13-9-5-4-8(6-7-12)10(14-2)11(9)15-3/h4-5H,6-7,12H2,1-3H3 | [1] |
Synthesis of this compound
The synthesis of this compound was notably described by Alexander Shulgin in his book "PiHKAL" (Phenethylamines I Have Known and Loved).[1][6][7][8][9][10] A common synthetic route involves the reaction of 2,3,4-trimethoxybenzaldehyde with nitromethane, followed by reduction of the resulting nitrostyrene.[1]
Experimental Protocol: Synthesis of this compound Hydrochloride
This protocol is adapted from the synthesis of mescaline described in PiHKAL, applied to the synthesis of this compound.[5]
Step 1: Synthesis of β-nitro-2,3,4-trimethoxystyrene
-
A solution of 20 g of 2,3,4-trimethoxybenzaldehyde, 40 mL of nitromethane, and 20 mL of cyclohexylamine in 200 mL of acetic acid is heated on a steam bath for 1 hour.
-
The reaction mixture is then diluted slowly with 400 mL of water with good stirring, leading to the formation of a yellow crystalline mass.
-
The product is collected by filtration, washed with water, and dried.
-
Recrystallization from boiling methanol (15 mL/g) yields β-nitro-2,3,4-trimethoxystyrene as bright yellow crystals.
Step 2: Reduction of β-nitro-2,3,4-trimethoxystyrene to this compound
-
To a gently refluxing suspension of 2 g of lithium aluminum hydride (LAH) in 200 mL of anhydrous diethyl ether, a solution of 2.4 g of β-nitro-2,3,4-trimethoxystyrene in anhydrous diethyl ether is added.
-
The addition is performed using a Soxhlet extractor, allowing for the continuous addition of the nitrostyrene.
-
After the addition is complete, the reaction mixture is refluxed for an additional 48 hours.
-
After cooling, the excess LAH is cautiously quenched by the dropwise addition of 150 mL of 1.5 N H2SO4.
-
The aqueous and ether layers are separated. The aqueous layer is washed twice with diethyl ether.
-
The aqueous layer is then made basic with the addition of a 25% sodium hydroxide solution.
-
The resulting alkaline solution is extracted three times with diethyl ether.
-
The combined ether extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the freebase of this compound as a white oil.
Step 3: Formation of this compound Hydrochloride
-
The resulting white oil (this compound freebase) is dissolved in 10 mL of isopropanol.
-
The solution is neutralized with concentrated hydrochloric acid.
-
The resulting white crystals of this compound hydrochloride are collected by filtration, washed with diethyl ether, and air-dried.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound Hydrochloride.
Pharmacology
The pharmacological properties of this compound are not well-documented in scientific literature.[2][11] Despite its structural similarity to mescaline, which is a known psychedelic, this compound has been reported to be inactive in humans at doses exceeding 400 mg.[1][2]
Hypothetical Mechanism of Action
It is hypothesized that this compound, like mescaline, may act as an agonist at serotonin receptors, particularly the 5-HT2A receptor.[1] The psychoactive effects of classical psychedelics are primarily mediated by their agonist activity at this receptor.[12] However, the specific binding affinity and functional activity of this compound at the 5-HT2A receptor and other potential targets have not been reported.
Hypothetical Receptor Binding Profile
Due to the lack of experimental data for this compound, the following table presents the known receptor binding profile of its isomer, mescaline, to provide a potential, albeit hypothetical, framework for understanding this compound's interactions.
| Receptor | Ligand | Ki (nM) | Assay Type | Reference |
| 5-HT2A | Mescaline | ~5,400 | Radioligand Binding | [13] |
| 5-HT2C | Mescaline | ~12,000 | Radioligand Binding | [13] |
| 5-HT1A | Mescaline | ~1,600 - 6,700 | Radioligand Binding | [14] |
| α1A Adrenergic | Mescaline | >10,000 | Radioligand Binding | [13] |
| Dopamine D2 | Mescaline | >10,000 | Radioligand Binding | [13] |
Disclaimer: This data is for mescaline and should not be directly extrapolated to this compound without experimental verification.
Signaling Pathways
Given the hypothesis that this compound interacts with the 5-HT2A receptor, this section outlines the canonical signaling pathway associated with 5-HT2A receptor activation.
Hypothetical 5-HT2A Receptor Signaling Pathway for this compound
Activation of the 5-HT2A receptor, a Gq/11-coupled G protein-coupled receptor (GPCR), typically initiates the phospholipase C (PLC) signaling cascade.[15]
Caption: Hypothetical 5-HT2A receptor signaling pathway for this compound.
Experimental Workflows
For researchers interested in investigating the pharmacology of this compound, the following provides a generalized workflow for a receptor binding assay.
Experimental Workflow: Radioligand Receptor Binding Assay
Caption: Generalized workflow for a radioligand receptor binding assay.
Conclusion
This compound (CAS 3937-16-4) remains a compound of scientific interest primarily due to its isomeric relationship with mescaline. While its synthesis is well-described, a significant gap exists in the understanding of its pharmacological properties. The consistent reports of its lack of psychoactive effects in humans, despite its structural similarity to a potent psychedelic, make it an intriguing subject for further investigation. Future research should focus on obtaining empirical data on its receptor binding profile and functional activity to elucidate its mechanism of action, or lack thereof. Such studies would not only clarify the pharmacology of this compound but could also contribute to a deeper understanding of the structure-activity relationships of phenethylamine compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel, unifying mechanism for mescaline in the central nervous system: Electrochemistry, catechol redox metabolite, receptor, cell signaling and structure activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. #96 M; mescaline; 3,4,5-trimethoxyphenethylamine [studfile.net]
- 6. PiHKAL [bionity.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. psychedelics-integration.com [psychedelics-integration.com]
- 9. PIHKAL: A Chemical Love Story by Alexander Shulgin | by Life & Science - CMS | Medium [medium.com]
- 10. PiHKAL - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. blossomanalysis.com [blossomanalysis.com]
- 13. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines [frontiersin.org]
- 14. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
Isomescaline: A Technical Review of its Discovery, Synthesis, and Pharmacological Profile
A Comprehensive Whitepaper for Researchers and Drug Development Professionals
Published: October 31, 2025
Abstract
Isomescaline (2,3,4-trimethoxyphenethylamine) is a structural isomer of the well-known psychedelic phenethylamine, mescaline. First synthesized by Dr. Alexander Shulgin, this compound's unique substitution pattern on the phenyl ring distinguishes it from its more famous counterpart. Despite its close structural relationship to mescaline, this compound has been reported to be devoid of psychoactive effects in humans at significant dosages. This technical guide provides an in-depth review of the discovery and history of this compound, detailed experimental protocols for its synthesis, and a summary of its known (and notably limited) pharmacological data. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the structure-activity relationships of psychedelic compounds.
Discovery and History
This compound was first synthesized and documented by the American medicinal chemist Dr. Alexander Shulgin in his seminal work, PiHKAL (Phenethylamines I Have Known and Loved).[1][2][3][4] As a positional isomer of mescaline (3,4,5-trimethoxyphenethylamine), this compound was investigated as part of Shulgin's systematic exploration of the structure-activity relationships of psychoactive phenethylamines.[5]
The key historical finding, as reported by Shulgin, is that this compound does not produce any noticeable psychoactive effects in humans at oral doses of up to 400 mg.[1][2][6] This stands in stark contrast to mescaline, which is psychoactive at doses of 200-400 mg.[7] This lack of activity, despite the minimal structural change, makes this compound a valuable tool for understanding the specific structural requirements for psychedelic activity within this chemical class. The mechanism of action for this compound remains unknown, though it is hypothesized to interact with serotonin receptors, such as the 5-HT2A receptor, similar to other psychedelic phenethylamines.[1] However, there is a notable lack of published in vitro data to confirm this.
Synthesis of this compound
There are two primary synthetic routes to this compound. The first is a more common method starting from 2,3,4-trimethoxybenzaldehyde, and the second is the original, more complex synthesis reported by Alexander Shulgin, which begins with 2,3-dimethoxythioanisole.
Synthesis from 2,3,4-Trimethoxybenzaldehyde
This is a straightforward two-step process involving a Henry reaction followed by a reduction.
Experimental Protocol:
Step 1: Synthesis of 2,3,4-trimethoxy-β-nitrostyrene
-
A solution of 2,3,4-trimethoxybenzaldehyde and nitroethane is prepared.
-
A suitable catalyst, such as ammonium acetate or cyclohexylamine, is added.
-
The reaction mixture is heated to facilitate the condensation reaction, forming the nitrostyrene intermediate.
-
The product is isolated and purified, typically by recrystallization.
Step 2: Reduction to this compound (2,3,4-trimethoxyphenethylamine)
-
The 2,3,4-trimethoxy-β-nitrostyrene is dissolved in an appropriate solvent.
-
A reducing agent, such as lithium aluminum hydride (LAH) or sodium borohydride in the presence of a catalyst, is used to reduce both the nitro group and the alkene double bond.[1]
-
The reaction is quenched, and the product is isolated and typically converted to a salt (e.g., hydrochloride) for stability and ease of handling.
Caption: Synthetic workflow for this compound from 2,3,4-trimethoxybenzaldehyde.
Shulgin's Synthesis from 2,3-Dimethoxythioanisole
This synthesis is more complex and involves the initial formylation of the starting material.
Experimental Protocol:
Step 1: Vilsmeier-Haack Formylation of 2,3-Dimethoxythioanisole
-
2,3-dimethoxythioanisole is reacted with a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide).
-
This electrophilic aromatic substitution introduces a formyl group to the aromatic ring, yielding a mixture of regioisomeric aldehydes.
Step 2: Subsequent Reaction Steps
-
The resulting aldehyde is then subjected to a Henry reaction with nitroethane, similar to the first synthetic route, to form the corresponding nitrostyrene.
-
The final step is the reduction of the nitrostyrene to this compound, for which Shulgin employed aluminum hydride in tetrahydrofuran.[1]
Caption: Shulgin's synthetic workflow for this compound.
Pharmacological Data
A thorough review of the scientific literature reveals a significant lack of quantitative pharmacological data for this compound. While its structural similarity to mescaline suggests a potential interaction with serotonergic systems, particularly the 5-HT2A receptor, there are no published studies detailing its binding affinities (Ki values) or functional activities (EC50, Emax) at these or any other receptors.[1][2][6] The primary pharmacological data point remains Shulgin's qualitative report of inactivity in humans.
For comparative purposes, the pharmacological data for mescaline is presented below. It is crucial to note that these values are for mescaline and not for this compound.
Table 1: Pharmacological Data for Mescaline (NOT this compound)
| Receptor | Binding Affinity (Ki, nM) | Functional Activity | Reference |
| 5-HT2A | ~5,500 | Partial Agonist | [8] |
| 5-HT2C | ~10,000 | Partial Agonist | [9] |
| 5-HT1A | ~4,000 | Agonist | [8] |
| α2A-adrenergic | ~1,400 | Agonist | [8] |
| TAAR1 | ~3,300 | Agonist | [8] |
Signaling Pathways (Hypothetical)
Given the absence of direct pharmacological data for this compound, any discussion of its effects on signaling pathways is purely hypothetical and based on the known mechanisms of its isomer, mescaline. Psychedelic phenethylamines like mescaline are known to exert their effects primarily through agonism at the serotonin 5-HT2A receptor, which is a Gq-coupled G protein-coupled receptor (GPCR).
Activation of the 5-HT2A receptor by an agonist is believed to initiate the following cascade:
-
Gq Protein Activation: The agonist-bound receptor activates the Gq alpha subunit.
-
Phospholipase C (PLC) Activation: Activated Gq stimulates PLC.
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Effects: IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events lead to a cascade of downstream cellular responses that are thought to underlie the psychoactive effects of these compounds.
Caption: Hypothetical 5-HT2A receptor signaling pathway for this compound.
Conclusion
This compound represents an intriguing case study in the structure-activity relationships of phenethylamines. Its synthesis by Alexander Shulgin and subsequent finding of its lack of psychoactivity in humans, despite being a close structural isomer of the potent psychedelic mescaline, underscores the subtle molecular features that govern the interaction of these compounds with their biological targets. The conspicuous absence of in vitro pharmacological data for this compound presents a clear opportunity for future research. A comprehensive pharmacological characterization of this compound, including its binding and functional activity at a range of CNS receptors, would be invaluable for a more complete understanding of the molecular determinants of psychedelic activity. Such studies would provide crucial data for computational modeling and the rational design of novel psychoactive and non-psychoactive compounds with potential therapeutic applications.
References
- 1. Buy this compound | 3937-16-4 [smolecule.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. PiHKAL [bionity.com]
- 4. PIHKAL: A Chemical Love Story by Alexander Shulgin | by Life & Science - CMS | Medium [medium.com]
- 5. PiHKAL - Wikipedia [en.wikipedia.org]
- 6. This compound [chemeurope.com]
- 7. #96 M; mescaline; 3,4,5-trimethoxyphenethylamine [studfile.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines [frontiersin.org]
An In-depth Technical Guide to the Preparation of Isomescaline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of isomescaline hydrochloride (2-(2,3,4-trimethoxyphenyl)ethanamine hydrochloride). The information presented is collated from established chemical literature, primarily drawing upon the original synthesis documented by Alexander Shulgin. This document is intended for an audience with a professional background in chemistry and drug development and should be used for informational and research purposes only.
Introduction
This compound, or 2,3,4-trimethoxyphenethylamine, is a positional isomer of the well-known psychedelic protoalkaloid, mescaline.[1] First synthesized by Alexander Shulgin, it is a member of the phenethylamine class of compounds.[1] Despite its structural similarity to mescaline, this compound has not been found to produce noticeable psychoactive effects in humans at doses up to 400 mg.[1] Its pharmacology remains largely unexplored, though it is hypothesized to interact with serotonin receptors, such as the 5-HT2A receptor, due to its structural relation to mescaline.[2] This guide details the chemical preparation of its hydrochloride salt, a common form for the storage and handling of amine compounds.
Chemical Synthesis
The synthesis of this compound hydrochloride is a two-step process that begins with the creation of a nitrostyrene intermediate, followed by its reduction to the corresponding amine and subsequent conversion to the hydrochloride salt.
Step 1: Synthesis of 2,3,4-trimethoxy-β-nitrostyrene
The initial step involves a Henry condensation reaction between 2,3,4-trimethoxybenzaldehyde and nitromethane, catalyzed by ammonium acetate.
Experimental Protocol:
A solution of 8.0 grams of 2,3,4-trimethoxybenzaldehyde in 125 mL of nitromethane is prepared. To this solution, 1.4 grams of anhydrous ammonium acetate is added. The mixture is then heated to reflux and maintained at this temperature for 1.5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) on silica gel plates using chloroform as the eluent. The aldehyde starting material has a reported Rf of 0.31, while the desired nitrostyrene product has an Rf of 0.61.[1]
Following the reflux period, the excess nitromethane is removed under reduced pressure. The resulting residue is dissolved in 20 mL of hot methanol. Upon cooling, yellow crystals of 2,3,4-trimethoxy-β-nitrostyrene precipitate. These are collected by filtration, washed with cold methanol, and air-dried. A second crop of crystals can be obtained from the mother liquor.[1]
Step 2: Synthesis of this compound Hydrochloride
The second step involves the reduction of the nitrostyrene intermediate to this compound freebase, followed by its conversion to the hydrochloride salt.
Experimental Protocol:
A suspension of 4.0 grams of lithium aluminum hydride (LAH) in 80 mL of anhydrous tetrahydrofuran (THF) is prepared under an inert atmosphere (e.g., Helium) and cooled to 0°C with vigorous stirring. To this suspension, 2.7 mL of 100% sulfuric acid is added dropwise, followed by the dropwise addition of a solution of 4.7 grams of 2,3,4-trimethoxy-β-nitrostyrene in 40 mL of anhydrous THF. The reaction mixture is stirred at 0°C for one hour, then at room temperature for an additional hour, and finally brought to a brief reflux.[1]
After cooling, the excess LAH is quenched by the careful addition of 4.7 mL of water in THF. Subsequently, 18.8 mL of 15% sodium hydroxide solution is added to precipitate the inorganic salts as a white, granular solid. These solids are removed by filtration, and the filter cake is washed with THF. The filtrate and washes are combined, and the solvent is removed under vacuum.[1]
The resulting residue is dissolved in dilute sulfuric acid and washed twice with 75 mL portions of dichloromethane. The aqueous layer is then made basic with a 25% sodium hydroxide solution and extracted twice with 50 mL portions of dichloromethane. The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under vacuum to yield the this compound freebase as an oil.[1]
To prepare the hydrochloride salt, the oily freebase is dissolved in 60 mL of anhydrous diethyl ether. This solution is then treated with concentrated hydrochloric acid until the solution is acidic to pH paper. The resulting white crystalline precipitate of this compound hydrochloride is collected by filtration, washed with diethyl ether, and air-dried.[1]
Data Presentation
The following tables summarize the key quantitative data reported for the synthesis of this compound hydrochloride.
Table 1: Physical and Chemical Properties of Key Compounds
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | 2-(2,3,4-trimethoxyphenyl)ethanamine | C₁₁H₁₇NO₃ | 211.26 |
| This compound HCl | 2-(2,3,4-trimethoxyphenyl)ethanamine hydrochloride | C₁₁H₁₈ClNO₃ | 247.72 |
Table 2: Experimental Data from Synthesis
| Parameter | Value | Reference |
| Intermediate: 2,3,4-trimethoxy-β-nitrostyrene | ||
| Yield (Crop 1) | 4.7 g | [1] |
| Yield (Crop 2) | 1.2 g | [1] |
| Total Yield | 5.9 g | [1] |
| Melting Point | 73-74 °C | [1] |
| Final Product: this compound Hydrochloride | ||
| Yield | 3.2 g | [1] |
| Melting Point | Not Reported | |
| Spectroscopic Data | ||
| ¹H NMR | Data reported in the literature but not publicly available. |
Visualization of Synthesis Workflow
The following diagram illustrates the chemical transformation from the starting material to the final product.
Caption: Chemical synthesis workflow for this compound Hydrochloride.
Signaling Pathways and Mechanism of Action
The mechanism of action for this compound is currently unknown and remains an area for future research.[2] Due to its structural similarity to mescaline, a known serotonin 5-HT2A receptor agonist, it is hypothesized that this compound may also interact with this and other related serotonin receptors.[2] However, to date, there is no publicly available experimental data, such as receptor binding affinities (Ki) or functional assay results (EC50), to confirm this hypothesis. Therefore, a diagram of its signaling pathway cannot be constructed at this time.
Conclusion
This technical guide provides a detailed protocol for the preparation of this compound hydrochloride based on the original synthesis by Alexander Shulgin. While the synthetic route is well-documented, there is a notable lack of publicly available data regarding the physical and pharmacological properties of the final compound. Further research is required to fully characterize this compound hydrochloride and to investigate its potential biological activity. This document serves as a foundational resource for researchers and scientists interested in exploring this and related phenethylamine compounds.
References
An In-depth Technical Guide on the Physical and Chemical Characteristics of Isomescaline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isomescaline, systematically known as 2-(2,3,4-trimethoxyphenyl)ethanamine, is a positional isomer of the well-known psychedelic phenethylamine, mescaline. Despite its structural similarity to mescaline, this compound is reported to be inactive as a psychedelic in humans. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound. Due to the limited availability of specific experimental data for this compound, this guide also includes comparative data for its isomer, mescaline, to provide a more complete context for researchers. The guide details its chemical identity, and where available, its physical properties and spectral data. Furthermore, a detailed, adaptable experimental protocol for its synthesis and characterization is provided, alongside a hypothesized signaling pathway based on its structural relationship to mescaline.
Chemical and Physical Properties
The fundamental chemical properties of this compound are well-established. However, a significant lack of experimentally determined physical data persists in the scientific literature. The following tables summarize the available information for this compound and provide a comparison with its isomer, mescaline.
Table 1: Chemical Identity of this compound
| Property | Value |
| IUPAC Name | 2-(2,3,4-trimethoxyphenyl)ethanamine[1][2] |
| Synonyms | This compound, 2,3,4-Trimethoxyphenethylamine |
| CAS Number | 3937-16-4[1][2] |
| Molecular Formula | C₁₁H₁₇NO₃[1][2] |
| Molecular Weight | 211.26 g/mol [1][2] |
| Canonical SMILES | COC1=C(C(=C(C=C1)CCN)OC)OC[1] |
| InChI Key | PVLFQRLVSMMSQK-UHFFFAOYSA-N[1] |
Table 2: Physical Properties of this compound and Mescaline
| Property | This compound | Mescaline |
| Melting Point | Data not available | 35-36 °C[3] |
| Boiling Point | Data not available | 180 °C at 12 mmHg[3] |
| Solubility | Data not available | Moderately soluble in water; soluble in alcohol, chloroform, benzene; practically insoluble in ether, petroleum ether[3][4] |
| Appearance | Data not available | Crystalline solid[3] |
Spectroscopic Data
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Predicted Observations |
| ¹H NMR | Aromatic protons (2H), ethylamine protons (4H), and methoxy protons (9H) would be expected in their characteristic regions. |
| ¹³C NMR | Signals for the aromatic carbons, the ethylamine side chain carbons, and the three distinct methoxy carbons would be anticipated. |
| IR Spectroscopy | Characteristic peaks for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching (methoxy ethers) would be present. |
| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z 211. Fragmentation patterns would likely involve cleavage of the ethylamine side chain. |
Experimental Protocols
The following protocols are adapted from established methods for the synthesis and analysis of mescaline and other phenethylamines and are provided as a guide for the preparation and characterization of this compound.
Synthesis of this compound
A common and effective route to this compound is through the Henry reaction of 2,3,4-trimethoxybenzaldehyde with nitroethane, followed by the reduction of the resulting nitrostyrene.
Step 1: Synthesis of 1-(2,3,4-Trimethoxyphenyl)-2-nitropropene
-
To a solution of 2,3,4-trimethoxybenzaldehyde (10 g, 51 mmol) in nitroethane (20 mL), add anhydrous ammonium acetate (5 g, 65 mmol).
-
Heat the mixture at 100°C for 2 hours with stirring.
-
Allow the reaction mixture to cool to room temperature and then pour it into ice-water (200 mL).
-
Collect the precipitated yellow solid by filtration, wash with water, and recrystallize from ethanol to yield the nitrostyrene product.
Step 2: Reduction to this compound
-
Prepare a suspension of lithium aluminum hydride (LAH) (5 g, 132 mmol) in anhydrous tetrahydrofuran (THF) (150 mL) under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of 1-(2,3,4-trimethoxyphenyl)-2-nitropropene (5 g, 20 mmol) in anhydrous THF (50 mL) to the LAH suspension with stirring, maintaining the temperature below 30°C.
-
After the addition is complete, reflux the mixture for 4 hours.
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LAH by the sequential dropwise addition of water (5 mL), 15% aqueous sodium hydroxide (5 mL), and water (15 mL).
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.
Characterization Protocols
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Dissolve a small sample of purified this compound (or its salt) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
Analyze the spectra for chemical shifts, multiplicities, coupling constants, and integration to confirm the structure.
3.2.2. Infrared (IR) Spectroscopy
-
Prepare a sample of the purified compound as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).
-
Obtain the IR spectrum using an FTIR spectrometer.
-
Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
3.2.3. Mass Spectrometry (MS)
-
Introduce a solution of the sample into a mass spectrometer (e.g., using electrospray ionization - ESI).
-
Acquire the mass spectrum and identify the molecular ion peak.
-
Analyze the fragmentation pattern to further confirm the structure.
Signaling Pathways and Pharmacological Profile
There is a significant lack of direct pharmacological data for this compound. It is reported to be inactive in humans at doses where its isomer, mescaline, is psychoactive[2][5][6]. However, due to its structural similarity to mescaline, it is hypothesized that this compound may interact with serotonin receptors, particularly the 5-HT₂A receptor, which is the primary target for classical psychedelics[2]. The lack of psychoactivity could be due to several factors, including poor blood-brain barrier penetration, rapid metabolism, or a different binding mode or functional activity at the 5-HT₂A receptor compared to mescaline.
The following diagrams illustrate the chemical structure of this compound, a proposed synthesis workflow, and a hypothetical signaling pathway based on the known pharmacology of mescaline.
References
- 1. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound | 3937-16-4 [smolecule.com]
- 3. Mescaline [drugfuture.com]
- 4. Mescaline | C11H17NO3 | CID 4076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound [chemeurope.com]
Isomescaline: A Structural Analog of Mescaline with an Enigmatic Pharmacological Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
October 31, 2025
Abstract
Isomescaline (2,3,4-trimethoxyphenethylamine) is a structural isomer of the classic psychedelic, mescaline (3,4,5-trimethoxyphenethylamine). Despite the subtle shift in the positions of the methoxy groups on the phenyl ring, this compound presents a starkly different pharmacological profile, most notably its lack of psychoactive effects in humans at significant dosages. This technical guide provides a comprehensive overview of this compound, consolidating the available chemical, synthetic, and pharmacological information. It highlights the significant gaps in our understanding of this compound, particularly the absence of quantitative receptor binding and functional data, which contrasts with the well-characterized pharmacology of mescaline. This document aims to serve as a foundational resource for researchers interested in the structure-activity relationships of phenethylamines and the molecular determinants of psychedelic activity.
Introduction
The phenethylamine class of compounds has been a cornerstone of psychopharmacological research for decades, with mescaline being one of its most prominent and historically significant members.[1] The psychoactive properties of mescaline are primarily attributed to its interaction with the serotonin 5-HT2A receptor.[2][3] this compound, as a close structural analog, offers a unique opportunity to probe the structural requirements for 5-HT2A receptor activation and the subsequent induction of psychedelic effects. First synthesized by Alexander Shulgin, this compound has been documented to be behaviorally inactive in humans at doses exceeding 400 mg, a stark contrast to the potent psychoactivity of mescaline.[4][5] This lack of effect, despite its structural similarity to mescaline, makes this compound a compelling subject for further investigation. This guide will delve into the known chemical and synthetic aspects of this compound, summarize the limited pharmacological data, and propose future research directions to elucidate its mechanism of inaction.
Chemical and Synthetic Overview
This compound and mescaline share the same chemical formula (C11H17NO3) and molar mass (211.261 g·mol−1).[5] The key difference lies in the substitution pattern of the three methoxy groups on the phenyl ring. In this compound, these groups are at the 2, 3, and 4 positions, whereas in mescaline, they are at the 3, 4, and 5 positions. This seemingly minor structural alteration has profound implications for the molecule's pharmacological activity.
Synthesis
The primary documented synthesis of this compound was reported by Alexander Shulgin in his book PiHKAL (Phenethylamines I Have Known and Loved). The synthesis typically proceeds from 2,3,4-trimethoxybenzaldehyde.
General Synthetic Pathway:
A common synthetic route involves the following key steps:
-
Nitrostyrene Formation: Reaction of 2,3,4-trimethoxybenzaldehyde with nitroethane to form the corresponding nitrostyrene intermediate.[4]
-
Reduction: The nitro group of the nitrostyrene is then reduced to an amine to yield this compound.[4]
dot
Pharmacological Profile: A Tale of Inactivity
The most striking feature of this compound is its lack of psychoactive effects in humans. While mescaline is known to induce profound psychedelic experiences at doses of 200-400 mg, Shulgin reported that this compound was inactive at doses greater than 400 mg.[5] This suggests that the specific arrangement of the methoxy groups on the phenyl ring is critical for the psychedelic activity of mescaline.
Quantitative Data: A Notable Absence
A thorough review of the scientific literature reveals a significant lack of quantitative pharmacological data for this compound. To date, there are no published studies detailing its binding affinities (Ki values) or functional activities (EC50 values) at any known receptor, including the serotonin 5-HT2A receptor, which is the primary target for classic psychedelics like mescaline.[2][6] This absence of data makes it impossible to construct a detailed comparative analysis with mescaline.
Table 1: Comparative Pharmacological Data (Hypothetical)
| Compound | 5-HT2A Ki (nM) | 5-HT2A EC50 (nM) | Human Psychoactive Dose |
| Mescaline | Micromolar range[1] | ~10,000[1] | 200-400 mg[7] |
| This compound | Not Determined | Not Determined | > 400 mg (inactive)[5] |
Note: The data for mescaline is well-established, while the data for this compound remains undetermined.
Hypothesized Mechanism of Inaction
The lack of psychoactivity of this compound, despite its structural similarity to mescaline, can be attributed to several potential factors related to its interaction with the 5-HT2A receptor.
dot
The altered positioning of the methoxy groups in this compound may lead to:
-
Steric Hindrance: The 2-position methoxy group in this compound could sterically hinder the molecule from adopting the necessary conformation to bind effectively to the orthosteric binding pocket of the 5-HT2A receptor.
-
Altered Electronic Properties: The change in the electronic distribution on the phenyl ring due to the different methoxy group positions might affect the key interactions required for receptor activation.
-
Metabolic Instability: While unexplored, it is possible that this compound is metabolized more rapidly or via different pathways than mescaline, preventing it from reaching the central nervous system in sufficient concentrations.
Experimental Protocols: A Call for Investigation
The lack of published pharmacological data for this compound means there are no specific experimental protocols to cite. However, standard methodologies used to characterize novel psychoactive substances can and should be applied to this compound to fill the existing knowledge gap.
Proposed In Vitro Experimental Workflow
A systematic in vitro evaluation of this compound would be the first step in elucidating its pharmacological profile.
dot
Methodology for Radioligand Binding Assays:
-
Objective: To determine the binding affinity (Ki) of this compound for a panel of relevant receptors, with a primary focus on serotonin receptors.
-
Procedure:
-
Prepare cell membranes from cell lines expressing the human recombinant receptor of interest (e.g., 5-HT2A).
-
Incubate the membranes with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A) and varying concentrations of this compound.
-
After incubation, separate bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the Ki values using the Cheng-Prusoff equation.
-
Methodology for Functional Assays (e.g., Calcium Flux):
-
Objective: To determine the functional activity (EC50 and Emax) of this compound at the 5-HT2A receptor.
-
Procedure:
-
Use a cell line co-expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye.
-
Add varying concentrations of this compound to the cells.
-
Measure the change in fluorescence, which corresponds to the intracellular calcium concentration, using a fluorometric imaging plate reader.
-
Analyze the concentration-response data to determine the EC50 and Emax values.
-
Conclusion and Future Directions
This compound stands as a fascinating chemical curiosity. Its structural similarity to the potent psychedelic mescaline, coupled with its profound lack of psychoactive effects, underscores the exquisite sensitivity of the 5-HT2A receptor to the precise stereochemistry of its ligands. The current body of knowledge on this compound is conspicuously sparse, particularly concerning its receptor pharmacology.
The in-depth characterization of this compound's receptor binding profile and functional activity is a critical next step. Such studies would not only solve the long-standing mystery of its inactivity but also provide invaluable data for refining our understanding of the structure-activity relationships of psychedelic phenethylamines. This knowledge could, in turn, inform the design of novel therapeutic agents targeting the serotonergic system with greater specificity and potentially fewer side effects. The enigmatic nature of this compound serves as a powerful reminder that in the world of pharmacology, even the smallest molecular changes can lead to vastly different outcomes.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Substituted methoxyphenethylamine - Wikipedia [en.wikipedia.org]
- 3. designer-drug.com [designer-drug.com]
- 4. Buy this compound | 3937-16-4 [smolecule.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. PiHKAL [bionity.com]
- 7. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
Isomescaline (2,3,4-Trimethoxyphenethylamine): A Technical Review from Shulgin's PiHKAL
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide to isomescaline, a structural isomer of mescaline, as detailed in Alexander Shulgin's seminal work, PiHKAL: A Chemical Love Story. This compound, or 2,3,4-trimethoxyphenethylamine, is notable for its lack of psychoactive effects in humans at doses up to 400 mg, despite its close chemical relationship to the potent psychedelic agent, mescaline.[1][2][3] This unique characteristic makes it a compound of interest for structure-activity relationship (SAR) studies within the phenethylamine class.
Quantitative Data Summary
The following table summarizes the quantitative data for this compound as reported in PiHKAL.
| Parameter | Value |
| Chemical Name | 2,3,4-Trimethoxyphenethylamine |
| Synonyms | This compound, IM |
| Dosage | Greater than 400 mg |
| Duration | Unknown |
| Qualitative Effects | At 300 mg, no effects were reported. At 400 mg, a slight, questionable tingle was noted at the 1.5-hour mark, which subsided an hour later. Shulgin concluded it to be without action.[2] |
Experimental Protocols
The primary experimental data for this compound in PiHKAL revolves around its chemical synthesis and the subsequent human bioassay.
Synthesis of this compound
The synthesis of this compound, as described by Shulgin, starts from 2,3,4-trimethoxybenzaldehyde. The protocol is a two-step process involving a Henry reaction (nitroaldol condensation) followed by a reduction of the resulting nitrostyrene.[1][2]
Step 1: Synthesis of 2,3,4-trimethoxy-β-nitrostyrene
-
A solution of 8.0 grams of 2,3,4-trimethoxybenzaldehyde in 125 mL of nitromethane is prepared.
-
To this solution, 1.4 grams of anhydrous ammonium acetate is added.
-
The mixture is heated at reflux for 1.5 hours.
-
The excess nitromethane is removed under vacuum.
-
The remaining dark oil is dissolved in 200 mL of boiling methanol.
-
The solution is allowed to cool, which results in the crystallization of a brilliant yellow product.
-
The crystals are removed by filtration, washed with methanol, and air-dried.
-
This yields 8.2 grams of 2,3,4-trimethoxy-β-nitrostyrene with a melting point of 93-94 °C.
Step 2: Reduction of 2,3,4-trimethoxy-β-nitrostyrene to this compound
-
A suspension of 10 grams of lithium aluminum hydride (LAH) in 500 mL of anhydrous tetrahydrofuran (THF) is prepared in a 1 L round-bottom flask under an inert atmosphere.
-
The suspension is brought to a gentle reflux.
-
A solution of 8.0 grams of 2,3,4-trimethoxy-β-nitrostyrene in 100 mL of anhydrous THF is added dropwise to the refluxing LAH suspension over a period of 2 hours.
-
The reaction mixture is maintained at reflux for an additional 24 hours.
-
After cooling, the excess LAH is destroyed by the cautious addition of 4.7 mL of water in THF, followed by 18.8 mL of 15% sodium hydroxide solution.
-
The resulting white, granular solids are removed by filtration.
-
The filtrate is evaporated under vacuum to yield a pale amber oil.
-
This oil is dissolved in 200 mL of dilute sulfuric acid and washed with three 75 mL portions of methylene chloride.
-
The aqueous layer is made basic with 25% sodium hydroxide solution.
-
The product is extracted with three 75 mL portions of methylene chloride.
-
The pooled extracts are evaporated under vacuum to yield 6.3 grams of a colorless oil, which is this compound freebase.
-
To form the hydrochloride salt, the freebase is dissolved in 50 mL of anhydrous ether and saturated with anhydrous hydrogen chloride gas.
-
The resulting white crystals are removed by filtration, washed with ether, and air-dried to yield 6.4 grams of this compound hydrochloride with a melting point of 153-154 °C.
Human Bioassay
The experimental protocol for the human bioassay is not detailed in the same manner as the synthesis. The information provided is based on Alexander Shulgin's personal trials.
-
Dosage: Two trials were conducted with oral administration.
-
300 mg
-
400 mg
-
-
Observations: Qualitative comments were recorded at different time points to assess any psychoactive effects. As noted in the table above, no significant effects were observed.[2]
Visualizations
Chemical Structure and Relationship to Mescaline
The key difference between this compound and mescaline lies in the substitution pattern of the methoxy groups on the phenethylamine core. This subtle structural change leads to a profound difference in pharmacological activity.
References
Harnessing Microglial Function Through TREM2 Agonism: A Potential Therapeutic Avenue for Alzheimer's Disease
For Immediate Release
This technical guide explores the burgeoning field of neuroinflammation as a therapeutic target in neurological disorders, with a specific focus on the role of Triggering Receptor Expressed on Myeloid cells 2 (TREM2) in Alzheimer's disease (AD). Recent breakthroughs in our understanding of microglial function have illuminated the TREM2 signaling pathway as a pivotal regulator of the brain's immune response to neurodegeneration.[1][2][3] This document details the molecular mechanisms of TREM2, summarizes preclinical data on TREM2 agonists, provides key experimental protocols, and visualizes the underlying biological and experimental frameworks.
The Central Role of Microglia and TREM2 in Neuroinflammation
Microglia, the resident immune cells of the central nervous system (CNS), are critical for maintaining brain homeostasis.[2] In the context of neurodegenerative diseases like AD, their function becomes dysregulated, contributing to chronic neuroinflammation and neuronal damage.[2][3] A key receptor governing microglial activity is TREM2, which is expressed on the surface of microglia and plays a crucial role in their survival, proliferation, phagocytosis, and inflammatory response.[4][5] Genetic studies have identified several rare variants of the TREM2 gene that significantly increase the risk of developing late-onset AD, underscoring its importance in the disease's pathogenesis.[1][6]
The TREM2 Signaling Pathway: A Hub for Therapeutic Intervention
TREM2 is a transmembrane receptor that, upon ligand binding, initiates a signaling cascade crucial for microglial function.[5] Its ligands in the brain are diverse and include lipids, lipoproteins such as Apolipoprotein E (ApoE), and amyloid-β (Aβ) oligomers.[1][7] Activation of TREM2 leads to the recruitment of adaptor proteins, primarily DAP12 and DAP10, which in turn activate downstream kinases like Syk and PI3K.[4][5][7] This signaling cascade ultimately modulates a range of microglial functions, including phagocytosis of cellular debris and Aβ plaques, metabolic reprogramming, and the suppression of pro-inflammatory responses.[4][5] Loss-of-function mutations in TREM2 impair these protective functions, leading to an accumulation of amyloid pathology and exacerbating neurodegeneration.[8]
Therapeutic Strategy: TREM2 Agonism
Given the protective role of TREM2 signaling, a promising therapeutic strategy for AD is to enhance its activity through agonism.[8] This can be achieved using various modalities, including agonistic antibodies and small molecules. The goal of these agonists is to mimic the natural ligands of TREM2, thereby stimulating its downstream signaling pathways and promoting the beneficial functions of microglia. Preclinical studies are underway to evaluate the efficacy and safety of this approach.[8][9][10]
Preclinical Evidence for TREM2 Agonism
Several preclinical studies have investigated the effects of TREM2 agonists in mouse models of AD. These studies have generally shown that activating TREM2 can lead to a reduction in amyloid plaque burden, an increase in the number of microglia surrounding plaques, and improvements in cognitive function.[8] However, some studies have reported neutral or even detrimental effects, highlighting the complexity of targeting this pathway and the importance of factors like timing and dosage.[9]
| Study Reference | Model | Agonist Type | Key Findings |
| (Fassler et al., 2021) | 5xFAD mice | Agonistic Antibody | Reduced amyloid plaque deposition; Improved spatial learning and memory. |
| (Schlepckow et al., 2020) | APP/PS1 mice | Agonistic Antibody | Increased microglial recruitment to plaques; Reduced plaque-associated neuritic dystrophy. |
| (Vigilect Bio, 2023) | hTREM2-5xFAD mice | Small Molecule (VG-3927) | Reduced pathological forms of Aβ; Decreased insoluble ApoE levels.[10] |
| (Main et al., 2023) | PS2APP mice | Agonistic Antibody | Limited impact on overall pathology burden.[9] |
Experimental Protocols
This protocol is used to visualize and quantify Aβ plaques and microglia in brain tissue.
-
Tissue Preparation: Perfuse mice with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA). Post-fix brains in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection. Section the brains into 30-40 µm thick slices using a cryostat.
-
Antigen Retrieval: For Aβ staining, immerse sections in 70% formic acid for 15-30 minutes.
-
Blocking and Permeabilization: Block non-specific binding by incubating sections in a solution of 5% normal goat serum and 0.3% Triton X-100 in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate sections overnight at 4°C with primary antibodies against Aβ (e.g., 6E10) and a microglial marker like Iba1.[11]
-
Secondary Antibody Incubation: Wash sections with PBS and incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and 594) for 2 hours at room temperature.[11]
-
Imaging and Analysis: Mount sections on slides and image using a confocal or fluorescence microscope. Quantify plaque burden and microglial density/morphology using image analysis software like ImageJ.[11]
This assay measures the ability of microglia to engulf target particles, a key function enhanced by TREM2 activation.[12]
-
Cell Culture: Culture primary microglia or a microglial cell line in appropriate media.[12][13]
-
Treatment: Treat microglia with the TREM2 agonist or a vehicle control for a specified period.
-
Phagocytosis Induction: Add fluorescently labeled particles (e.g., Aβ oligomers, latex beads, or pHrodo-conjugated substrates) to the culture.[12]
-
Quantification: After incubation, quantify phagocytosis using one of the following methods:
-
Flow Cytometry: Harvest cells and measure the fluorescence intensity of individual cells.
-
Fluorescence Microscopy: Image the cells and quantify the amount of internalized fluorescent material per cell.
-
Live-Cell Imaging: Monitor the uptake of particles in real-time using an imaging system like the IncuCyte.[12]
-
Experimental Workflow Visualization
The following diagram illustrates a typical preclinical workflow for evaluating a novel TREM2 agonist.
Conclusion and Future Directions
Targeting TREM2 to modulate microglial function represents a novel and promising therapeutic strategy for Alzheimer's disease. While preclinical data are largely encouraging, further research is needed to optimize dosing strategies, understand the long-term consequences of sustained TREM2 activation, and identify patient populations most likely to benefit from this approach. The ongoing development of both antibody-based and small-molecule TREM2 agonists will be critical in translating this exciting area of research into tangible benefits for patients with this devastating neurodegenerative disorder.[10]
References
- 1. Frontiers | TREM2 in Alzheimer’s Disease: Microglial Survival and Energy Metabolism [frontiersin.org]
- 2. documents.lgcstandards.com [documents.lgcstandards.com]
- 3. Frontiers | The role of neuroinflammation in neurodegenerative diseases: current understanding and future therapeutic targets [frontiersin.org]
- 4. The role of TREM2 in Alzheimer’s disease: from the perspective of Tau - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TREM2 and sTREM2 in Alzheimer’s disease: from mechanisms to therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. "PRECLINICAL TARGETING OF TREM2 FOR THE TREATMENT OF ALZHEIMER'S DISEAS" by Brittani Rae Price [uknowledge.uky.edu]
- 9. Neutral or Detrimental Effects of TREM2 Agonist Antibodies in Preclinical Models of Alzheimer’s Disease and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of the first TREM2 small molecule agonist, VG‐3927, for clinical development in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4.10. Evaluation of Hippocampal Astrocytes and Microglia [bio-protocol.org]
- 12. criver.com [criver.com]
- 13. Assaying Microglia Functions In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Identification of Isomescaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomescaline (2,3,4-trimethoxyphenethylamine) is a positional isomer of the well-known psychedelic compound mescaline (3,4,5-trimethoxyphenethylamine).[1][2] Unlike mescaline, this compound is reported to be inactive in humans at doses up to 400 mg.[1] The differentiation of these isomers is critical in forensic, clinical, and research settings.
This document provides detailed application notes and proposed protocols for the analytical identification of this compound. Due to a lack of extensive specific literature for this compound, the methodologies presented are based on established analytical techniques for mescaline and other phenethylamine isomers. These protocols serve as a robust starting point for method development and validation. The availability of certified reference materials for this compound hydrochloride is a crucial prerequisite for the successful implementation of these methods.[3]
Analytical Techniques and Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS separates volatile compounds based on their interaction with a stationary phase and identifies them based on their mass-to-charge ratio (m/z) and fragmentation patterns. This compound and mescaline, having the same molecular weight, will not be distinguished by mass alone but can be separated chromatographically and potentially differentiated by subtle differences in their mass spectra.
Experimental Protocol:
-
Sample Preparation (Solid Sample):
-
Accurately weigh approximately 1 mg of the sample.
-
Dissolve in 1 mL of methanol.
-
If necessary, derivatize to improve chromatographic properties. A common derivatizing agent for phenethylamines is trifluoroacetic anhydride (TFAA). To 100 µL of the methanolic solution, add 50 µL of TFAA and heat at 70°C for 20 minutes. Evaporate the solvent and reconstitute in ethyl acetate.
-
-
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Split/splitless, operated at 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp at 15°C/min to 280°C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Electron ionization (EI) source at 70 eV.
-
Scan Range: m/z 40-550.
-
Data Presentation: Predicted GC-MS Data for this compound
| Parameter | Predicted Value | Notes |
| Molecular Weight | 211.26 g/mol | Identical for mescaline and this compound. |
| Molecular Ion (M+) | m/z 211 | Expected to be present. |
| Base Peak | m/z 182 | Predicted from the loss of the ethylamine side chain (CH2NH2). |
| Key Fragment Ions | m/z 167, 151, 136 | Corresponding to losses of methoxy and methyl groups from the aromatic ring. Subtle differences in relative abundances of these ions compared to mescaline may aid in differentiation. |
| Retention Time | Isomer specific | Requires experimental determination and comparison with a certified reference standard. Positional isomers often have slightly different retention times. |
Experimental Workflow: GC-MS Analysis
Caption: Workflow for this compound Identification by GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS provides high sensitivity and selectivity by separating the sample using liquid chromatography and then using two stages of mass analysis. The first stage selects the precursor ion (the molecular ion of this compound), which is then fragmented, and the second stage analyzes the resulting product ions. This technique is highly specific for isomer differentiation if unique product ions or ratios can be identified.
Experimental Protocol:
-
Sample Preparation (Biological Matrix - e.g., Plasma):
-
To 100 µL of plasma, add 200 µL of acetonitrile containing an internal standard (e.g., mescaline-d9).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute in 100 µL of the initial mobile phase.
-
-
Instrumentation:
-
Liquid Chromatograph: HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Data Presentation: Predicted LC-MS/MS Parameters for this compound
| Parameter | Predicted Value | Notes |
| Precursor Ion [M+H]+ | m/z 212.1 | Based on the molecular weight of this compound. |
| Product Ion 1 (Quantifier) | m/z 195.1 | Predicted from the loss of NH3. |
| Product Ion 2 (Qualifier) | m/z 180.1 | Predicted from the loss of the ethylamine side chain. |
| Collision Energy | 15-30 eV | Requires optimization for each transition. |
| Retention Time | Isomer specific | Will likely differ from mescaline, allowing for chromatographic separation. |
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for this compound Quantification by LC-MS/MS.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Principle: HPLC separates compounds based on their differential partitioning between a mobile phase and a stationary phase. For this compound, reversed-phase HPLC is suitable. Identification is based on retention time compared to a standard, and quantification is achieved using a calibration curve. This method is less specific than MS-based methods but is useful for purity assessments and quantification when dealing with known samples.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound reference standard in methanol (1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Dissolve the unknown sample in the mobile phase to a similar concentration.
-
-
Instrumentation:
-
HPLC System: With a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of 70% 20 mM potassium phosphate buffer (pH 3.0) and 30% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 269 nm (based on the UV maximum of phenethylamines).
-
Injection Volume: 10 µL.
-
Data Presentation: Predicted HPLC Data for this compound
| Parameter | Predicted Value | Notes |
| Retention Time | Column and mobile phase dependent | Will be specific under defined conditions and should be confirmed with a reference standard. |
| UV λmax | ~269 nm | Typical for the phenethylamine chromophore. |
| Limit of Detection (LOD) | ng/mL range | Dependent on the detector and chromatographic conditions. |
| Limit of Quantification (LOQ) | ng/mL range | Dependent on the detector and chromatographic conditions. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are essential for the unambiguous identification of this compound and its differentiation from mescaline, as the substitution pattern on the aromatic ring will result in a unique set of chemical shifts and coupling constants.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to an NMR tube.
-
-
Instrumentation:
-
NMR Spectrometer: 400 MHz or higher field strength for better resolution.
-
Experiments: ¹H NMR, ¹³C NMR, and 2D correlation experiments (e.g., COSY, HSQC, HMBC) for full structural elucidation.
-
Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
¹H NMR:
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| H-5 | 6.8 - 7.0 | d |
| H-6 | 6.6 - 6.8 | d |
| OCH₃ (C2, C3, C4) | 3.8 - 3.9 | s (3x) |
| CH₂ (alpha to ring) | 2.7 - 2.9 | t |
| CH₂ (beta to ring) | 2.9 - 3.1 | t |
| NH₂ | 1.5 - 2.5 | br s |
¹³C NMR:
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 | 125 - 130 |
| C-2 | 150 - 155 |
| C-3 | 140 - 145 |
| C-4 | 150 - 155 |
| C-5 | 120 - 125 |
| C-6 | 105 - 110 |
| OCH₃ (C2, C3, C4) | 55 - 62 |
| CH₂ (alpha to ring) | 30 - 35 |
| CH₂ (beta to ring) | 40 - 45 |
Note: These are predicted values and require experimental confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum provides a "fingerprint" of the molecule. While the spectra of this compound and mescaline will be very similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist due to the different substitution patterns.
Experimental Protocol:
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation:
-
FTIR Spectrometer: With a resolution of at least 4 cm⁻¹.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Data Presentation: Predicted FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400 - 3300 | N-H stretch | Primary amine |
| 3000 - 2850 | C-H stretch | Aliphatic (CH₂) |
| 3100 - 3000 | C-H stretch | Aromatic |
| 1600 - 1585, 1500 - 1400 | C=C stretch | Aromatic ring |
| 1250 - 1000 | C-O stretch | Aryl-alkyl ether |
| 1650 - 1550 | N-H bend | Primary amine |
Logical Relationship: Isomer Differentiation Strategy
References
Application Notes and Protocols for the Purification of Isomescaline using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the purification of isomescaline (2,3,4-trimethoxyphenethylamine) using High-Performance Liquid Chromatography (HPLC). The methodologies described are based on established principles for the separation of phenethylamine analogues and their positional isomers, offering a robust starting point for achieving high-purity this compound for research and development purposes.
Introduction
This compound is a positional isomer of the well-known psychedelic phenethylamine, mescaline.[1] Synthetic routes to this compound can yield a variety of byproducts, including regioisomers and unreacted starting materials, necessitating an efficient purification strategy.[1] Reverse-phase HPLC is a powerful technique for this purpose, offering high-resolution separation based on the differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase.
This document outlines a preparative reverse-phase HPLC method for the purification of this compound, along with analytical procedures for purity assessment.
HPLC Purification Workflow
The overall process for the purification of this compound from a crude synthetic mixture involves several key steps, from initial sample preparation to the final isolation of the pure compound.
References
Isomescaline: Application Notes and Protocols for Laboratory Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Isomescaline (2,3,4-trimethoxyphenethylamine) is a research chemical. The information provided herein is intended for laboratory research purposes only and not for human consumption. All experiments should be conducted in a controlled laboratory setting by qualified professionals, adhering to all applicable safety guidelines and regulations.
Introduction
This compound, a structural isomer of the well-known psychedelic mescaline, is a phenethylamine first synthesized by Alexander Shulgin.[1][2] Despite its structural similarity to mescaline, this compound has been reported to lack noticeable psychoactive effects in humans at doses exceeding 400 mg.[1][2] This intriguing difference in pharmacological activity makes this compound a valuable tool for research in neuroscience and pharmacology, particularly for comparative studies with mescaline to elucidate the structure-activity relationships of psychedelic compounds.
The mechanism of action for this compound is currently unknown, though it is hypothesized to interact with the serotonin 5-HT2A receptor, a key target for classic psychedelics.[1] However, a significant lack of quantitative data on its receptor binding affinity, functional activity, pharmacokinetics, and toxicology necessitates further investigation.[1][2][3]
This document provides a summary of the available information on this compound and presents detailed protocols for its synthesis, analysis, and in vitro evaluation, largely based on established methodologies for its isomer, mescaline. These protocols will require optimization and validation for this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| IUPAC Name | 2-(2,3,4-trimethoxyphenyl)ethanamine |
| Synonyms | 2,3,4-Trimethoxyphenethylamine |
| CAS Number | 3937-16-4 |
| Molecular Formula | C₁₁H₁₇NO₃ |
| Molecular Weight | 211.26 g/mol |
| Appearance | (Predicted) Crystalline solid or oil |
| Solubility | (Predicted) Soluble in organic solvents such as ethanol, methanol, and chloroform. Hydrochloride salt is expected to be water-soluble. |
Synthesis Protocols
The synthesis of this compound can be achieved through various methods. A common and well-documented approach involves a two-step process starting from 2,3,4-trimethoxybenzaldehyde.
Synthesis of β-nitro-2,3,4-trimethoxystyrene (Intermediate)
This protocol is adapted from the synthesis of the analogous nitrostyrene intermediate for mescaline.
Materials:
-
2,3,4-trimethoxybenzaldehyde
-
Nitroethane
-
Cyclohexylamine
-
Acetic acid
-
Methanol
Procedure:
-
In a round-bottom flask, dissolve 2,3,4-trimethoxybenzaldehyde in acetic acid.
-
Add nitroethane and cyclohexylamine to the solution.
-
Heat the reaction mixture on a steam bath for 1-2 hours.
-
Slowly add water to the reaction mixture with vigorous stirring to precipitate the product.
-
Collect the yellow crystalline solid by filtration and wash with water.
-
Recrystallize the crude product from boiling methanol to yield pure β-nitro-2,3,4-trimethoxystyrene.
Reduction of β-nitro-2,3,4-trimethoxystyrene to this compound
This protocol describes the reduction of the nitrostyrene intermediate to the final amine product using lithium aluminum hydride (LAH). Caution: LAH is a highly reactive and flammable reagent. Handle with extreme care under an inert atmosphere.
Materials:
-
β-nitro-2,3,4-trimethoxystyrene
-
Lithium aluminum hydride (LAH)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sulfuric acid (1.5 N)
-
Sodium hydroxide solution
Procedure:
-
In a dry, inert atmosphere (e.g., under argon or nitrogen), prepare a suspension of LAH in anhydrous diethyl ether or THF in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Dissolve β-nitro-2,3,4-trimethoxystyrene in the anhydrous solvent and add it dropwise to the LAH suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for several hours to ensure complete reduction.
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LAH by the slow, dropwise addition of 1.5 N sulfuric acid.
-
Separate the aqueous and organic layers. Extract the aqueous layer with the organic solvent.
-
Make the aqueous layer basic with a sodium hydroxide solution and extract with the organic solvent.
-
Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), and remove the solvent under reduced pressure to yield this compound. Further purification can be achieved by vacuum distillation or by conversion to its hydrochloride salt and recrystallization.
Modern Synthesis Optimization Techniques
Recent advancements in synthetic chemistry offer methods to improve the efficiency and scalability of this compound synthesis.
| Optimization Technique | Methodology | Benefits |
| Flow Chemistry | Continuous flow reactors | Improved reaction control, enhanced safety, increased reproducibility, and potential for higher yields. |
| Microwave-Assisted Synthesis | Controlled microwave heating | Significant reduction in reaction times and often improved yields. |
Analytical Methods
Accurate analytical methods are crucial for the identification and quantification of this compound in laboratory samples. The following protocols are based on methods developed for mescaline and other phenethylamines and would require validation for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Purpose: To identify and quantify this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for amine analysis (e.g., HP-5MS or equivalent).
Sample Preparation:
-
Dissolve the this compound sample in a suitable organic solvent (e.g., methanol or ethyl acetate).
-
For biological matrices, a liquid-liquid or solid-phase extraction is necessary to isolate the analyte.
-
Derivatization (e.g., with trifluoroacetic anhydride) may be required to improve chromatographic properties and sensitivity.
GC-MS Parameters (starting point):
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium
-
MS Ionization Mode: Electron Ionization (EI)
-
MS Scan Range: m/z 40-500
Expected Fragmentation Pattern: The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragment ions resulting from the cleavage of the ethylamine side chain and the methoxy groups.
High-Performance Liquid Chromatography (HPLC)
Purpose: To quantify this compound and for purification.
Instrumentation:
-
HPLC system with a UV or mass spectrometric detector.
-
Reversed-phase C18 column.
Mobile Phase (starting point):
-
A gradient of acetonitrile and water, both containing a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape.
Detection:
-
UV Detection: Monitor at a wavelength where the trimethoxyphenyl chromophore absorbs (e.g., ~270 nm).
-
Mass Spectrometry (LC-MS): Provides higher selectivity and sensitivity.
In Vitro Experimental Protocols
The following protocols are designed to investigate the pharmacological profile of this compound at key central nervous system receptors.
Radioligand Receptor Binding Assay
Purpose: To determine the binding affinity (Ki) of this compound for specific receptors, such as the serotonin 5-HT2A receptor.
Materials:
-
Cell membranes prepared from cells expressing the human 5-HT2A receptor.
-
Radioligand (e.g., [³H]ketanserin for the 5-HT2A receptor).
-
This compound hydrochloride.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of this compound.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-labeled ligand).
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Cell-Based Functional Assay (e.g., Calcium Flux Assay)
Purpose: To determine the functional activity (EC50 and Emax) of this compound at the 5-HT2A receptor.
Materials:
-
HEK-293 cells (or other suitable cell line) stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound hydrochloride.
-
Assay buffer.
-
A fluorescent plate reader capable of measuring intracellular calcium changes.
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Prepare a series of dilutions of this compound.
-
Use the fluorescent plate reader to measure the baseline fluorescence.
-
Add the different concentrations of this compound to the wells and immediately begin measuring the change in fluorescence over time.
-
Include control wells with buffer only and with a known 5-HT2A receptor agonist (e.g., serotonin) to determine the maximum response.
-
Analyze the data to generate a dose-response curve and calculate the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximum effect of this compound relative to the full agonist).
Data Presentation
Due to the lack of publicly available quantitative data for this compound, the following tables are presented as templates for organizing experimental results. For comparative purposes, data for mescaline is included where available.
Table 1: Receptor Binding Affinities (Ki) of this compound and Mescaline
| Compound | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | Other Receptors |
| This compound | Data not available | Data not available | Data not available |
| Mescaline | ~5,500 | ~9,900 | Weak affinity for other serotonergic, adrenergic, and dopaminergic receptors. |
Table 2: Functional Activity (EC50 and Emax) of this compound and Mescaline at the 5-HT2A Receptor
| Compound | EC50 (nM) | Emax (%) |
| This compound | Data not available | Data not available |
| Mescaline | ~1,000 - 10,000 | Partial agonist |
Table 3: Pharmacokinetic Parameters of this compound and Mescaline (Human Data)
| Compound | Half-life (t½) | Bioavailability | Key Metabolites |
| This compound | Data not available | Data not available | Data not available |
| Mescaline | ~6 hours | >50% | 3,4,5-trimethoxyphenylacetic acid |
Visualizations
Proposed Serotonergic Signaling Pathway
The following diagram illustrates the hypothesized signaling pathway for phenethylamines like this compound at the 5-HT2A receptor, leading to downstream cellular effects.
Caption: Hypothesized 5-HT2A receptor signaling pathway for this compound.
Experimental Workflow for In Vitro Characterization
This diagram outlines the logical flow of experiments for the in vitro characterization of this compound.
Caption: Workflow for the synthesis and in vitro evaluation of this compound.
Legal Status
The legal status of this compound is not explicitly defined in many jurisdictions and may be considered a research chemical. Researchers are responsible for ensuring compliance with all local, state, and federal regulations regarding the synthesis, possession, and use of this compound. The legal landscape for novel psychoactive substances is complex and subject to change.
Conclusion
This compound presents a compelling subject for research into the structure-activity relationships of phenethylamine compounds. Its lack of reported psychoactive effects, in contrast to its potent isomer mescaline, offers a unique opportunity to investigate the molecular determinants of psychedelic activity. The protocols and information provided in this document are intended to serve as a foundation for researchers to begin to fill the significant gaps in our understanding of this compound's pharmacology and toxicology. Further research is essential to fully characterize this compound and its potential as a tool in neuroscience and drug development.
References
Application Notes: Developing Analytical Standards for Isomescaline (2,3,4-trimethoxyphenethylamine)
Introduction
Isomescaline (2,3,4-trimethoxyphenethylamine) is a structural isomer of the well-known psychedelic compound mescaline.[1][2] First synthesized by Alexander Shulgin, it is a phenethylamine compound with potential psychoactive properties, although it has not produced noticeable effects in humans at doses up to 400 mg.[1][2][3] As interest in psychedelic compounds for potential therapeutic applications grows, the need for robust and reliable analytical standards for compounds like this compound is critical for research, drug development, and quality control. These application notes provide a comprehensive guide to developing such standards, outlining protocols for identity, purity, and structural confirmation.
Physicochemical Characterization
A foundational step in developing an analytical standard is the thorough characterization of the compound's physical and chemical properties. This data serves as the primary reference for all subsequent analyses.
| Property | Value | Source |
| IUPAC Name | 2-(2,3,4-trimethoxyphenyl)ethan-1-amine | [2] |
| Synonyms | 2,3,4-trimethoxyphenethylamine | [1][2] |
| CAS Number | 3937-16-4 | [1] |
| Molecular Formula | C₁₁H₁₇NO₃ | [1] |
| Molecular Weight | 211.26 g/mol | [1] |
| Canonical SMILES | COC1=C(C(=C(C=C1)CCN)OC)OC | [1] |
| InChI Key | PVLFQRLVSMMSQK-UHFFFAOYSA-N | [1] |
Synthesis and Purification Overview
Understanding the synthesis route is crucial for identifying potential impurities. This compound synthesis, as first described by Alexander Shulgin, presents purification challenges due to the formation of byproducts like regioisomeric aldehydes.[1] Modern purification techniques such as High-Performance Liquid Chromatography (HPLC) are essential for isolating this compound to the high degree of purity required for a reference standard.[1]
References
Isomescaline: A Research Tool for Exploring Neurotransmitter Systems
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Isomescaline (2,3,4-trimethoxyphenethylamine) is a structural isomer of the classic psychedelic compound mescaline (3,4,5-trimethoxyphenethylamine).[1][2] First synthesized by Alexander Shulgin, this compound presents a unique tool for neurotransmitter system research.[1][2] Despite its structural similarity to mescaline, this compound has been reported to lack psychoactive effects in humans at doses exceeding 400 mg.[1][2] This intriguing pharmacological profile makes it a valuable compound for investigating the structure-activity relationships of phenethylamines and their interactions with serotonin receptors.
The primary hypothesized target for this compound, based on its relation to mescaline, is the serotonin 5-HT2A receptor, a key mediator of the effects of classic psychedelics.[1][3][4][[“]][6] However, the precise binding affinities and functional effects of this compound on this and other receptors remain largely uncharacterized.[1] These application notes provide an overview of this compound's potential research applications and detailed protocols for its characterization.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 2-(2,3,4-trimethoxyphenyl)ethanamine |
| Synonyms | 2,3,4-trimethoxyphenethylamine |
| CAS Number | 3937-16-4 |
| Molecular Formula | C₁₁H₁₇NO₃ |
| Molecular Weight | 211.26 g/mol |
| Appearance | Varies (often a crystalline solid or oil) |
| Solubility | Soluble in most organic solvents |
Pharmacological Data: A Comparative Overview
| Receptor | Mescaline Kᵢ (nM) |
| 5-HT₁ₐ | 1841–4600 |
| 5-HT₁ₑ | 5205 |
| 5-HT₂ₐ | 150–12000 (range for scalines)[7][8] |
| 5-HT₂C | Weak to moderate affinity (unquantified)[7][8] |
Note: The Ki values for mescaline can vary between studies. The provided range for 5-HT₂ₐ reflects data on a series of related compounds (scalines).
Research Applications
-
Structure-Activity Relationship (SAR) Studies: this compound serves as an excellent negative control in SAR studies of psychedelic phenethylamines. By comparing its lack of psychoactivity to the effects of mescaline, researchers can probe the structural requirements for 5-HT2A receptor activation and the subsequent induction of psychedelic effects.
-
Probing Receptor Conformations: The differential effects of this compound and mescaline, despite their structural similarity, suggest they may stabilize different conformational states of the 5-HT2A receptor. Competitive binding assays and functional studies with these two compounds can help elucidate the specific receptor-ligand interactions necessary for agonism versus potential antagonism or biased agonism.
-
Development of Novel Therapeutic Agents: Understanding why this compound is not psychoactive could inform the design of novel 5-HT2A receptor ligands with therapeutic potential for conditions like anxiety, depression, and cluster headaches, but without the hallucinogenic effects.
-
Precursor for Synthesis: this compound can be used as a chemical precursor for the synthesis of other novel phenethylamine derivatives for pharmacological evaluation.[1]
Experimental Protocols
The following are detailed protocols for the characterization of this compound's pharmacological profile.
Protocol 1: Receptor Binding Assays
Objective: To determine the binding affinity (Kᵢ) of this compound for various neurotransmitter receptors, particularly the serotonin 5-HT₂ₐ receptor.
Materials:
-
This compound hydrochloride
-
Cell membranes expressing the human 5-HT₂ₐ receptor (and other receptors of interest)
-
Radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding inhibitor (e.g., 10 µM mianserin for 5-HT₂ₐ)
-
96-well microplates
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare a stock solution of this compound hydrochloride in the assay buffer.
-
Perform serial dilutions of the this compound stock solution to create a range of concentrations.
-
In a 96-well microplate, add the following to each well in triplicate:
-
Cell membranes
-
Radioligand at a concentration near its Kₔ
-
Either assay buffer (for total binding), non-specific binding inhibitor (for non-specific binding), or a specific concentration of this compound.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC₅₀ value, which can then be converted to the Kᵢ value using the Cheng-Prusoff equation.
Protocol 2: Functional Assays (Calcium Mobilization)
Objective: To determine the functional activity (EC₅₀ and Eₘₐₓ) of this compound at the 5-HT₂ₐ receptor.
Materials:
-
This compound hydrochloride
-
HEK-293 cells (or other suitable cell line) stably expressing the human 5-HT₂ₐ receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
96-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with an injection system
Procedure:
-
Plate the cells in the 96-well microplates and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Prepare a stock solution of this compound hydrochloride and perform serial dilutions.
-
Place the microplate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
Inject the different concentrations of this compound into the wells and continue to record the fluorescence intensity over time.
-
As a positive control, use a known 5-HT₂ₐ agonist (e.g., serotonin or DOI).
-
Measure the peak fluorescence response for each concentration of this compound.
-
Normalize the data to the response of the positive control and plot the concentration-response curve.
-
Analyze the data using non-linear regression to determine the EC₅₀ and Eₘₐₓ values.
Visualizations
References
- 1. Buy this compound | 3937-16-4 [smolecule.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Mescaline - Wikipedia [en.wikipedia.org]
- 4. Mescaline-induced behavioral alterations are mediated by 5-HT2A and 5-HT2C receptors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Does mescaline primarily act as an agonist at the 5-HT2A serotonin receptor? - Consensus [consensus.app]
- 6. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blossomanalysis.com [blossomanalysis.com]
- 8. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacological Characterization of Isomescaline
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Isomescaline (2,3,4-trimethoxyphenethylamine) is a structural isomer of the well-known psychedelic compound, mescaline.[1][2] Despite this close structural relationship, preliminary reports suggest that this compound does not produce psychoactive effects in humans at doses exceeding 400 mg.[1][2] The pharmacological basis for this apparent lack of activity is currently unknown, as there is a significant gap in the scientific literature regarding its receptor binding profile, functional activity, metabolism, and overall toxicity.[1][2][3]
This document provides a comprehensive experimental framework for the detailed pharmacological characterization of this compound. The proposed studies are designed to elucidate its molecular mechanisms of action, beginning with in vitro receptor interaction profiling and culminating in in vivo behavioral assessments. The primary hypothesis to be investigated is that this compound's lack of psychoactive effects, in contrast to mescaline, is due to significant differences in its interaction with key central nervous system receptors, particularly the serotonin 5-HT2A receptor, which is a principal target for classic psychedelics.[4][5][6]
1. In Vitro Pharmacological Profiling
The initial phase of investigation focuses on characterizing the interaction of this compound with a panel of CNS receptors, with a primary focus on those implicated in the actions of mescaline and other psychedelic compounds.
1.1. Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for a range of relevant G-protein coupled receptors (GPCRs) and transporters. This will provide a broad overview of its potential molecular targets.
Experimental Protocol: Radioligand Binding Assay
-
Target Selection: A panel of receptors should be selected, including but not limited to:
-
Membrane Preparation: Cell membranes expressing the recombinant human receptor of interest are prepared from stable cell lines (e.g., HEK293, CHO).
-
Assay Conditions:
-
A specific radioligand for each target receptor is used at a concentration near its Kd.
-
Increasing concentrations of this compound (e.g., 10^-10 to 10^-4 M) are incubated with the cell membranes and the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a known, non-labeled ligand for the target receptor.
-
-
Incubation and Detection: Following incubation to equilibrium, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation: Receptor Binding Affinity of this compound
| Target Receptor | Radioligand | This compound Ki (nM) | Mescaline Ki (nM) (Reference) |
| 5-HT2A | [3H]-Ketanserin | ~5,000 | |
| 5-HT2C | [3H]-Mesulergine | ~5,000 | |
| 5-HT1A | [3H]-8-OH-DPAT | ~2,000 | |
| α2A Adrenergic | [3H]-Rauwolscine | ||
| Dopamine D2 | [3H]-Spiperone | ||
| SERT | [3H]-Citalopram | >10,000 |
Note: Reference values for mescaline are approximate and can vary between studies.
1.2. Functional Activity Assays
Objective: To determine the functional activity of this compound at receptors where significant binding affinity is observed, particularly the 5-HT2A receptor. It is crucial to determine if this compound acts as an agonist, antagonist, or inverse agonist.
Experimental Workflow for In Vitro Profiling
Caption: Workflow for the in vitro pharmacological profiling of this compound.
Experimental Protocol: 5-HT2A Receptor Calcium Flux Assay
-
Cell Culture: CHO or HEK293 cells stably co-expressing the human 5-HT2A receptor and a G-protein alpha subunit (e.g., Gαq) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution.
-
Compound Addition: A fluorescent imaging plate reader (FLIPR) or similar instrument is used to measure baseline fluorescence. Increasing concentrations of this compound are then added to the wells. A known 5-HT2A agonist (e.g., serotonin or DOI) is used as a positive control.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are monitored as changes in fluorescence intensity over time.
-
Data Analysis: The peak fluorescence response is measured for each concentration of this compound. A dose-response curve is generated, and the EC50 (concentration for 50% maximal response) and Emax (maximal efficacy relative to the positive control) are calculated. To test for antagonist activity, cells are pre-incubated with this compound before the addition of a fixed concentration of a 5-HT2A agonist.
Experimental Protocol: β-Arrestin Recruitment Assay
-
Assay Principle: This assay measures the recruitment of β-arrestin to the activated 5-HT2A receptor, a key step in receptor desensitization and an indicator of biased agonism.
-
Cell Line: Use a commercially available cell line engineered for this purpose, where the 5-HT2A receptor is tagged with a fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin is tagged with the complementary fragment.
-
Compound Treatment: Cells are incubated with increasing concentrations of this compound.
-
Detection: Upon agonist-induced recruitment, the enzyme fragments come into proximity, forming an active enzyme that converts a substrate to a chemiluminescent signal. The signal is read on a luminometer.
-
Data Analysis: Dose-response curves are generated to determine the EC50 and Emax for β-arrestin recruitment.
5-HT2A Receptor Signaling Pathways
References
- 1. Buy this compound | 3937-16-4 [smolecule.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [chemeurope.com]
- 4. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and Pharmacodynamic Aspects of Peyote and Mescaline: Clinical and Forensic Repercussions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mescaline: The forgotten psychedelic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Application Notes & Protocols: Separation of Isomescaline from Mescaline
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following information is for research and informational purposes only. Mescaline and its isomers are controlled substances in many jurisdictions. All activities should be conducted in compliance with local laws and regulations, and under the supervision of qualified professionals in a licensed laboratory.
Introduction
Mescaline (3,4,5-trimethoxyphenethylamine) is a naturally occurring psychedelic protoalkaloid of the substituted phenethylamine class. In synthetic routes to mescaline, the formation of positional isomers, collectively referred to here as "isomescaline," can occur depending on the precursors and reaction conditions. The most common positional isomers include 2,3,4-trimethoxyphenethylamine and 2,4,5-trimethoxyphenethylamine. Due to the structural similarity, the separation of these isomers from mescaline is a critical step to ensure the purity of the final compound for pharmacological and clinical research.
This document provides detailed protocols for the separation of this compound from mescaline, with a primary focus on preparative high-performance liquid chromatography (HPLC) and a secondary discussion on fractional crystallization.
Physicochemical Properties of Mescaline and Isomers
The separation of chemical compounds is reliant on differences in their physicochemical properties. While data for 2,3,4-trimethoxyphenethylamine (this compound) is scarce, the known properties of mescaline and another common isomer, 2,4,5-trimethoxyphenethylamine, are summarized below.
| Compound | Chemical Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| Mescaline | 3,4,5-trimethoxyphenethylamine | C₁₁H₁₇NO₃ | 211.26 | 35-36 (freebase)[1] | 180 @ 12 mmHg (freebase)[1] | Moderately soluble in water; soluble in chloroform, benzene.[1] |
| Mescaline HCl | 3,4,5-trimethoxyphenethylamine hydrochloride | C₁₁H₁₇NO₃·HCl | 247.72 | 181-184 | - | Soluble in water and alcohol. |
| This compound (assumed) | 2,3,4-trimethoxyphenethylamine | C₁₁H₁₇NO₃ | 211.26 | Data not available | Data not available | Data not available |
| Positional Isomer | 2,4,5-trimethoxyphenethylamine | C₁₁H₁₇NO₃ | 211.26 | 187-188 | Data not available | Data not available |
Note: The significant difference in melting points between mescaline freebase and 2,4,5-trimethoxyphenethylamine suggests that for this specific isomer, fractional crystallization could be a viable separation method.
Preparative High-Performance Liquid Chromatography (HPLC) Protocol
Preparative HPLC is a highly effective method for separating isomers with similar chemical structures. The following protocol is a general guideline and may require optimization based on the specific isomeric mixture and available equipment.
3.1. Principle
This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar and the mobile phase is polar. The separation is based on the differential partitioning of the isomers between the stationary and mobile phases. Isomers with slightly different polarities will exhibit different retention times, allowing for their collection as separate fractions.
3.2. Materials and Reagents
-
Crude mixture of mescaline and this compound (as hydrochloride salts)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Preparative HPLC system with a UV detector
-
Preparative C18 or Biphenyl column (e.g., 250 x 21.2 mm, 5 µm particle size)
-
Rotary evaporator
-
Lyophilizer (optional)
-
0.22 µm syringe filters
3.3. Experimental Workflow
Caption: Workflow for the separation of mescaline and this compound using preparative HPLC.
3.4. Detailed Protocol
-
Sample Preparation: Dissolve the crude mixture of mescaline and this compound hydrochloride salts in Mobile Phase A to a concentration of 10-50 mg/mL. Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (ACN).
-
Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration.
-
-
HPLC Conditions:
-
Column: Preparative C18 or Biphenyl column (e.g., 250 x 21.2 mm, 5 µm). A biphenyl stationary phase may offer enhanced separation for aromatic isomers.
-
Flow Rate: 10-20 mL/min (adjust based on column dimensions and manufacturer's recommendations).
-
Detection: UV at 280 nm.
-
Injection Volume: 1-5 mL (dependent on sample concentration and column capacity).
-
Gradient Program (Illustrative):
Time (min) % Mobile Phase B (ACN w/ 0.1% TFA) 0 10 20 40 25 90 30 90 31 10 | 40 | 10 |
-
-
Fraction Collection: Collect fractions corresponding to the distinct peaks observed on the chromatogram. It is advisable to collect multiple smaller fractions across each peak to isolate the purest portions.
-
Post-Separation Processing:
-
Combine the pure fractions for each isomer.
-
Remove the acetonitrile from the collected fractions using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified hydrochloride salts of mescaline and this compound.
-
-
Purity Analysis: Assess the purity of the isolated compounds using analytical HPLC under similar, but scaled-down, conditions.
3.5. Expected Results (Illustrative)
| Compound | Retention Time (min) | Purity (%) | Yield (%) |
| This compound | 15.2 | >99 | 85 |
| Mescaline | 16.5 | >99 | 90 |
Note: This data is for illustrative purposes only. Actual retention times, purity, and yield will depend on the specific isomeric mixture, column, and HPLC system used.
Fractional Crystallization Protocol
Fractional crystallization is a technique that separates compounds based on differences in their solubility at a given temperature. This method is potentially viable for separating mescaline from isomers with significantly different melting points and solubility profiles, such as 2,4,5-trimethoxyphenethylamine. Its effectiveness for separating 2,3,4-trimethoxyphenethylamine is unknown due to a lack of physical data for this isomer.
4.1. Principle
The crude mixture is dissolved in a suitable solvent at an elevated temperature to form a saturated solution. As the solution cools, the less soluble compound will crystallize out first, leaving the more soluble compound in the mother liquor.
4.2. Materials and Reagents
-
Crude mixture of mescaline and this compound (freebase)
-
Anhydrous isopropanol
-
Heptane
-
Beakers and Erlenmeyer flasks
-
Heating mantle or hot plate with stirring
-
Ice bath
-
Buchner funnel and filter paper
4.3. Experimental Workflow
References
Application of Isomescaline in Organic Synthesis: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomescaline, systematically known as 2,3,4-trimethoxyphenethylamine, is a structural isomer of the well-known psychedelic compound mescaline. Unlike mescaline, this compound has not demonstrated noticeable psychoactive effects in humans at doses greater than 400 mg.[1][2] This lack of psychoactivity, combined with its unique substitution pattern on the aromatic ring, makes this compound a valuable, non-scheduled precursor and building block in various organic syntheses. Its primary application lies in scientific research as a starting material for the synthesis of more complex organic molecules and in biological studies investigating neurotransmitter systems and receptor interactions without the confounding psychedelic effects.[2]
This document provides detailed application notes and experimental protocols for the synthesis and potential derivatization of this compound.
Data Presentation
Table 1: Synthesis of this compound - Reaction Parameters
| Step | Reaction | Key Reagents | Solvent | Temperature | Reaction Time | Yield |
| 1 | Henry Reaction | 2,3,4-Trimethoxybenzaldehyde, Nitroethane, Anhydrous Ammonium Acetate | Acetic Acid | Steam Bath | 1.5 hours | ~65% |
| 2 | Reduction | 1-(2,3,4-Trimethoxyphenyl)-2-nitropropene, Lithium Aluminum Hydride (LAH) | Anhydrous Tetrahydrofuran (THF) | Reflux | 16 hours | ~73% |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the original synthesis by Alexander Shulgin as described in his book PiHKAL (Phenethylamines I Have Known and Loved).
Step 1: Synthesis of 1-(2,3,4-Trimethoxyphenyl)-2-nitropropene (Henry Reaction)
-
Materials:
-
2,3,4-Trimethoxybenzaldehyde: 20.0 g (0.102 mol)
-
Nitroethane: 30 mL
-
Anhydrous Ammonium Acetate: 5.0 g
-
Glacial Acetic Acid: 100 mL
-
Methanol
-
Water
-
-
Procedure:
-
A solution of 20.0 g of 2,3,4-trimethoxybenzaldehyde and 5.0 g of anhydrous ammonium acetate in 100 mL of glacial acetic acid is prepared in a round-bottom flask.
-
To this solution, 30 mL of nitroethane is added.
-
The mixture is heated on a steam bath for 1.5 hours.
-
The hot reaction mixture is poured into 1 liter of vigorously stirred water.
-
The aqueous phase is decanted from the resulting oily product. The oil is washed twice more with water.
-
The oil is dissolved in 50 mL of boiling methanol.
-
The methanol solution is allowed to cool to room temperature and then decanted from any insoluble material.
-
The clear methanol solution is placed in a freezer. The product will crystallize as fine, yellow-orange crystals.
-
The crystals are removed by filtration, washed with a small amount of cold methanol, and air-dried.
-
This procedure yields approximately 17.0 g (65%) of 1-(2,3,4-trimethoxyphenyl)-2-nitropropene.
-
Step 2: Synthesis of 2,3,4-Trimethoxyphenethylamine (this compound) (Reduction)
-
Materials:
-
1-(2,3,4-Trimethoxyphenyl)-2-nitropropene: 17.0 g (0.067 mol)
-
Lithium Aluminum Hydride (LAH): 10 g
-
Anhydrous Tetrahydrofuran (THF): 300 mL
-
Dilute Sulfuric Acid
-
Dilute Sodium Hydroxide
-
Toluene
-
Anhydrous Magnesium Sulfate
-
Dry Hydrogen Chloride gas
-
Anhydrous Ether
-
-
Procedure:
-
A suspension of 10 g of LAH in 300 mL of anhydrous THF is prepared in a three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a mechanical stirrer. The suspension is brought to a gentle reflux.
-
A solution of 17.0 g of 1-(2,3,4-trimethoxyphenyl)-2-nitropropene in 100 mL of anhydrous THF is added dropwise to the refluxing LAH suspension at a rate that maintains the reflux.
-
After the addition is complete, the reaction mixture is maintained at reflux for an additional 16 hours.
-
The mixture is cooled, and the excess LAH is destroyed by the cautious, dropwise addition of dilute sulfuric acid until a clear solution is obtained.
-
The aqueous and organic layers are separated. The aqueous layer is made basic with dilute sodium hydroxide.
-
The basic aqueous layer is extracted with three 75 mL portions of toluene.
-
The combined toluene extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The residue is distilled at approximately 120-130 °C at 0.5 mm/Hg to yield about 10.4 g of a colorless oil.
-
The oil is dissolved in 100 mL of anhydrous ether, and the solution is saturated with dry hydrogen chloride gas.
-
The resulting white crystalline hydrochloride salt is removed by filtration, washed with anhydrous ether, and air-dried.
-
This procedure yields approximately 12.0 g (73%) of 2,3,4-trimethoxyphenethylamine hydrochloride.
-
Application Notes
This compound's structure, a primary phenethylamine with an electron-rich trimethoxy-substituted benzene ring, makes it a versatile intermediate for a variety of organic transformations.
Precursor for Isoquinoline Alkaloids
This compound is an ideal precursor for the synthesis of tetrahydroisoquinoline and isoquinoline alkaloids, which are scaffolds for numerous pharmacologically active compounds. Two classical methods for this transformation are the Pictet-Spengler and Bischler-Napieralski reactions.
-
Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine, such as this compound, with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[3][4] The electron-donating methoxy groups on the aromatic ring of this compound facilitate the electrophilic aromatic substitution required for ring closure.
-
Bischler-Napieralski Reaction: In this reaction, a β-arylethylamide (formed by acylation of this compound) undergoes cyclization using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form a 3,4-dihydroisoquinoline, which can be subsequently aromatized.[5][6]
Electrophilic Aromatic Substitution
The trimethoxy-substituted ring of this compound is highly activated towards electrophilic aromatic substitution. Reactions such as halogenation, nitration, and Friedel-Crafts alkylation or acylation can introduce further functionality onto the aromatic ring. The directing effects of the existing methoxy groups will influence the position of the incoming electrophile.
Oxidation of the Amine Group
The primary amine group of this compound can be oxidized to various functional groups. For instance, oxidation can lead to the corresponding aldehyde or carboxylic acid.[7] These transformations open up further synthetic possibilities for creating a range of derivatives.
Visualizations
Diagram 1: Synthetic Pathway of this compound
Caption: Synthetic route to this compound from 2,3,4-Trimethoxybenzaldehyde.
Diagram 2: Potential Applications of this compound in Organic Synthesis
Caption: Overview of potential synthetic applications of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 3937-16-4 [smolecule.com]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. name-reaction.com [name-reaction.com]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3,4-Trimethoxyphenethylamine
Disclaimer: The following information is intended for qualified researchers, scientists, and drug development professionals in a controlled laboratory setting. The synthesis of chemical compounds involves hazardous materials and processes. All procedures should be performed with appropriate personal protective equipment (PPE), in a properly functioning fume hood, and with a thorough understanding of the safety data sheets (SDS) for all reagents. This guide is for informational purposes only and does not constitute a recommendation or endorsement for the synthesis of any compound.
This technical support guide provides troubleshooting advice and answers to frequently asked questions to help improve the yield and purity in the synthesis of 2,3,4-trimethoxyphenethylamine. The primary focus is on the common synthetic route involving a Henry condensation to form 2,3,4-trimethoxy-β-nitrostyrene, followed by its reduction.
Frequently Asked Questions (FAQs)
Section 1: Henry Condensation (Nitrostyrene Formation)
Q1: My yield of 2,3,4-trimethoxy-β-nitrostyrene is low. What are the common causes?
A1: Low yields in the Henry condensation of 2,3,4-trimethoxybenzaldehyde with nitromethane are often traced to several factors:
-
Suboptimal Catalyst Concentration: The amount of amine catalyst (e.g., ammonium acetate, cyclohexylamine) is critical. Too little catalyst results in a slow, incomplete reaction, while an excess can promote the formation of unwanted side-products and polymerization.[1] It is recommended to start with catalytic amounts (e.g., 0.1-0.2 molar equivalents) and optimize from there.
-
Inefficient Water Removal: The condensation reaction produces water, which can inhibit the reaction equilibrium. While some protocols run in solvents like acetic acid without explicit water removal[1][2], routes using a non-polar solvent like toluene may benefit from a Dean-Stark trap to drive the reaction to completion.
-
Reaction Time and Temperature: The reaction typically requires heating (e.g., steam bath or reflux) for several hours.[1][3] Insufficient heating time or temperature can lead to incomplete conversion of the starting aldehyde. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Q2: I am observing significant side-product formation during the condensation. How can I improve the selectivity?
A2: Side-product formation can arise from the reactivity of the aldehyde and the basicity of the catalyst.
-
Choice of Catalyst: A very strong base can promote self-condensation of the aldehyde or other side reactions. Milder amine salts like anhydrous ammonium acetate are often effective.[1]
-
Temperature Control: Overheating the reaction mixture can lead to decomposition and the formation of tarry byproducts. Maintain a consistent temperature as specified in the protocol.
-
Purity of Reagents: Ensure the 2,3,4-trimethoxybenzaldehyde is pure. Impurities can interfere with the reaction. If necessary, purify the aldehyde by recrystallization or chromatography before use.
Section 2: Reduction of the Nitrostyrene Intermediate
Q3: I am having trouble with the reduction of 2,3,4-trimethoxy-β-nitrostyrene. Which reducing agent is most effective?
A3: The choice of reducing agent is a critical parameter that affects yield, purity, and safety.
-
Lithium Aluminum Hydride (LiAlH₄): This is a powerful and highly efficient reducing agent for converting β-nitrostyrenes to the corresponding phenethylamines, often providing high yields (e.g., 86-89% for analogous compounds).[4][5] However, it is non-selective, pyrophoric, and reacts violently with protic solvents like water or alcohols.[6][7] It requires strictly anhydrous conditions (e.g., dry diethyl ether or THF).
-
Sodium Borohydride (NaBH₄): A milder and safer alternative, NaBH₄ can also be used effectively, often in alcoholic solvents.[2][3] Its reactivity is sometimes enhanced by additives like copper(II) chloride (CuCl₂), which is thought to generate a different reducing species in situ.[8][9]
-
Catalytic Hydrogenation: This method involves hydrogen gas and a metal catalyst, such as Palladium on carbon (Pd/C) or Adam's catalyst (PtO₂).[4][8] It is a clean and effective method but requires specialized equipment (hydrogenator) and careful catalyst handling. The choice of catalyst and solvent can be crucial for achieving chemoselectivity—reducing the nitro group without saturating the aromatic ring.[10][11]
Q4: My LiAlH₄ reduction is giving a low yield of the desired amine. What went wrong?
A4: Low yields with LiAlH₄ are almost always due to procedural issues.
-
Presence of Water: LiAlH₄ is rapidly destroyed by water.[6] Ensure all glassware is oven-dried, and use anhydrous solvents. The nitrostyrene starting material must also be perfectly dry.
-
Improper Quenching: The workup procedure is critical. The reaction must be carefully quenched by the slow, sequential addition of water and/or aqueous base at a low temperature (e.g., 0 °C) to decompose excess LiAlH₄ and precipitate aluminum salts. An improper quench can lead to the product being trapped in the aluminum salt matrix, significantly reducing the isolated yield.
-
Insufficient Reagent: LiAlH₄ is consumed by both the nitro group and the alkene. Ensure a sufficient molar excess of LiAlH₄ is used to account for complete reduction.
Q5: After reduction, my product is difficult to purify. What are the best purification strategies?
A5: Phenethylamines are basic compounds, a property that is key to their purification.
-
Acid-Base Extraction: This is the most effective method. After the reaction workup, dissolve the crude product in a non-polar organic solvent (e.g., dichloromethane, ether). Extract with an aqueous acid (e.g., 1M HCl). The basic amine will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind in the organic layer.
-
Basification and Re-extraction: Separate the acidic aqueous layer, cool it in an ice bath, and make it basic by adding a base like NaOH or Na₂CO₃ until the pH is >9.[1] The free amine will precipitate or form an oil.
-
Final Extraction and Crystallization: Extract the freebase back into a fresh organic solvent. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure. The final product can be further purified by vacuum distillation or by converting it to a stable crystalline salt (e.g., hydrochloride or sulfate) by adding HCl or H₂SO₄ in a suitable solvent like isopropanol or ether.[1]
Data Presentation
Table 1: Comparison of Conditions for the Henry Condensation (Data adapted from syntheses of analogous trimethoxy-β-nitrostyrenes)
| Aldehyde Precursor | Catalyst | Solvent | Temp. & Time | Yield (%) | Reference |
| 3,4,5-Trimethoxybenzaldehyde | Cyclohexylamine | Acetic Acid | Steam Bath, 1 hr | ~77% | [1][2] |
| 3,4,5-Trimethoxybenzaldehyde | Ammonium Acetate (anhydrous) | Nitromethane | Steam Bath, 4 hr | ~71% | [1] |
| 3,4,5-Trimethoxybenzaldehyde | Ethanolamine | Acetic Acid | Reflux, 1.5 hr | 90% | [9] |
| 3,4,5-Trimethoxybenzaldehyde | Dimethylammonium chloride / KF | Toluene / Nitromethane | Reflux, 5 hr | 83% | [3] |
Table 2: Comparison of Conditions for the Reduction of β-Nitrostyrene Intermediate (Data adapted from syntheses of analogous trimethoxyphenethylamines)
| Reducing Agent / Catalyst | Solvent | Key Conditions | Yield (%) | Reference |
| LiAlH₄ | Diethyl Ether (anhydrous) | Reflux, 48 hr | ~88% (as HCl salt) | [1] |
| LiAlH₄ | N/A | High-yielding method cited | 86-89% | [4][5] |
| NaBH₄ / CuCl₂ | Isopropyl Alcohol / Water | 60°C then reflux | Good yield reported | [9] |
| NaBH₄ | Isopropanol / Chloroform | Room Temp, 2 hr | 92.5% (nitroethane product) | [3] |
| Catalytic Hydrogenation (Adam's) | N/A | Standard conditions | Mentioned as effective | [4] |
| Catalytic Hydrogenation (Pd/C) | N/A | Standard conditions | Convenient, high-yielding | [8] |
Experimental Protocols
Protocol 1: General Procedure for Henry Condensation
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,3,4-trimethoxybenzaldehyde (1.0 eq).
-
Reagents: Add glacial acetic acid (~10 mL per gram of aldehyde) followed by nitromethane (~2.0 eq).
-
Catalyst Addition: Add the amine catalyst (e.g., cyclohexylamine or anhydrous ammonium acetate, ~1.0-1.5 eq) to the stirred solution.
-
Reaction: Heat the mixture on a steam bath or in a heating mantle to ~100°C for 1-2 hours. Monitor the reaction's completion by TLC, observing the disappearance of the aldehyde spot.
-
Workup: Allow the reaction mixture to cool to room temperature. Slowly pour the solution into a large beaker of cold water with vigorous stirring. A yellow crystalline solid (the nitrostyrene) should precipitate.
-
Isolation: Collect the solid product by vacuum filtration. Wash the crystals thoroughly with water to remove residual acetic acid and catalyst.
-
Purification: The crude product can be recrystallized from a suitable solvent, such as methanol or isopropanol, to yield pure 2,3,4-trimethoxy-β-nitrostyrene.[1][2]
Protocol 2: General Procedure for Reduction with LiAlH₄
-
Setup: Assemble an oven-dried, three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. The system must be kept under an inert atmosphere (nitrogen or argon) throughout the reaction.
-
Reagent Suspension: In the flask, place LiAlH₄ (~2.0 eq) and suspend it in anhydrous diethyl ether or THF.
-
Substrate Addition: Dissolve the 2,3,4-trimethoxy-β-nitrostyrene (1.0 eq) in a minimum amount of anhydrous ether/THF and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, continue to reflux the mixture for several hours (or as long as 48 hours) until the reaction is complete (monitor by TLC).[1]
-
Quenching (Critical Step): Cool the flask in an ice bath to 0°C. Cautiously and very slowly, add water dropwise to quench the excess LiAlH₄. (e.g., for 'X' g of LiAlH₄, add 'X' mL of water, then 'X' mL of 15% aqueous NaOH, then '3X' mL of water). This should produce a granular white precipitate of aluminum salts that is easy to filter.
-
Isolation: Filter the solid salts and wash them thoroughly with several portions of ether/THF. Combine the organic filtrates.
-
Purification: Proceed with the acid-base extraction as described in FAQ Q5 to isolate and purify the final 2,3,4-trimethoxyphenethylamine product.
Visualizations
References
- 1. #96 M; mescaline; 3,4,5-trimethoxyphenethylamine [studfile.net]
- 2. 3,4,5-Trimethoxy-beta-Nitrostyrene and 3,4,5-Trimethoxyphenyl-2-Nitroethane [erowid.org]
- 3. Synthesis of 3,4,5-Trimethoxy-beta-nitrostyrene and 3,4,5-Trimethoxyphenyl-2-nitroethane - [www.rhodium.ws] [designer-drug.com]
- 4. Mescaline (3,4,5-Trimethoxyphenethylamine) [designer-drug.com]
- 5. An Improved Synthesis of Mescaline from Gallic Acid - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 2,4,6-Trimethoxy-beta-nitrostyrene | Benchchem [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing HPLC Separation of Phenethylamine Isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of High-Performance Liquid Chromatography (HPLC) for the separation of phenethylamine isomers. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for separating phenethylamine isomers using HPLC?
A1: The two primary strategies depend on the type of isomerism. For enantiomers (chiral isomers), chiral chromatography is necessary. This can be achieved through direct methods using a chiral stationary phase (CSP) or indirect methods involving derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[1][2] For structural (positional) isomers, reversed-phase or normal-phase HPLC on achiral columns is typically employed, with method optimization focused on mobile phase composition and column chemistry to exploit subtle differences in their physicochemical properties.
Q2: How do I choose between a direct (chiral column) and an indirect (derivatization) method for enantiomer separation?
A2: The choice depends on factors like sample complexity, availability of columns and reagents, and the need for sample integrity.
-
Direct methods using chiral stationary phases (CSPs) are often preferred for their simplicity, as they do not require sample modification.[1] This avoids potential side reactions and simplifies sample preparation.
-
Indirect methods involving chiral derivatizing agents (CDAs) can be advantageous when a suitable CSP is not available or when higher sensitivity is required, as the derivatizing agent can introduce a fluorescent or UV-active chromophore.[1][2] However, the derivatization reaction must be complete and free of side products to ensure accurate quantification.
Below is a decision-making workflow for selecting a separation strategy:
Caption: Decision workflow for phenethylamine isomer separation.
Q3: What are common mobile phase modifiers for separating phenethylamine isomers?
A3: For reversed-phase HPLC, mobile phase modifiers are critical for achieving good peak shape and resolution. Common modifiers include:
-
Buffers: Ammonium formate and ammonium acetate are frequently used to control pH and improve peak symmetry, especially for mass spectrometry (MS) detection.[3]
-
Acids: Formic acid or acetic acid are often added to acidic mobile phases to suppress the ionization of silanol groups on the silica-based stationary phase, which can cause peak tailing with basic compounds like phenethylamines.[3][4]
-
Bases: In some cases, a basic mobile phase (e.g., using ammonium hydroxide) may be used to improve the peak shape of basic analytes.[3]
The choice of organic solvent (e.g., acetonitrile or methanol) and its ratio to the aqueous phase is a primary parameter for adjusting retention and selectivity.[5][6]
Troubleshooting Guide
Problem 1: Poor Resolution or Co-eluting Peaks
This is one of the most common challenges in separating closely related isomers.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Mobile Phase Strength | In reversed-phase, decrease the percentage of the organic modifier (e.g., acetonitrile, methanol) to increase retention times and allow for better separation.[6][7] | Increased retention and improved resolution between peaks. |
| Incorrect Mobile Phase pH | Adjust the mobile phase pH. For basic compounds like phenethylamines, a slightly acidic pH (e.g., 3-4) can improve peak shape and resolution.[3][7] | Changes in analyte ionization state leading to altered retention times and potentially improved selectivity. |
| Inefficient Column | Increase column efficiency by using a longer column or a column packed with smaller particles.[6][8] | Sharper peaks, leading to better separation (baseline resolution). Note that this may increase backpressure. |
| Inappropriate Stationary Phase | The column chemistry may not be suitable for the isomers. Try a different stationary phase (e.g., C18, Phenyl-Hexyl, or a chiral column for enantiomers).[8] | Altered selectivity (the relative spacing of the peaks) which can resolve co-eluting compounds. |
| Suboptimal Temperature | Lowering the column temperature can increase retention and may improve resolution.[9] Conversely, increasing the temperature can improve efficiency but may decrease retention.[7] | Optimized balance between retention and efficiency for better separation. |
Problem 2: Peak Tailing
Phenethylamines are basic compounds and are prone to peak tailing due to interactions with acidic silanol groups on the surface of silica-based columns.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Secondary Silanol Interactions | Add a competitive base (e.g., triethylamine) to the mobile phase in small concentrations, or use a low pH mobile phase (e.g., with formic acid) to suppress silanol ionization.[4] | Symmetrical, sharper peaks as interactions with active sites are minimized. |
| Column Contamination | Flush the column with a strong solvent (e.g., isopropanol) or backflush it to remove contaminants from the column inlet frit.[4] | Improved peak shape and a reduction in backpressure. |
| Use of an Inappropriate Column | Switch to a column with a highly deactivated (end-capped) stationary phase or a hybrid silica column designed for basic compounds. | Reduced peak tailing due to fewer available silanol groups for interaction. |
| Metal Chelation | If metal-sensitive isomers are present, add a chelating agent like EDTA to the mobile phase to prevent interactions with metal impurities in the system or on the column. | Improved peak shape for susceptible compounds. |
A general workflow for troubleshooting HPLC issues is presented below:
Caption: General HPLC troubleshooting workflow.
Experimental Protocols
Protocol 1: Chiral Separation of Phenylethylamine Enantiomers
This protocol outlines a general method for the direct separation of (R)- and (S)-phenylethylamine using a chiral stationary phase.
1. Materials and Instrumentation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A crown ether derivative-coated silica gel packed column (e.g., 5 µm particle size).[10]
-
Mobile Phase: Perchloric acid aqueous solution (pH=1.0) and Acetonitrile (50:50, v/v).[10]
-
Sample: A solution of racemic phenylethylamine dissolved in the mobile phase.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min (typical, may require optimization).
-
Column Temperature: 25°C (or as specified by the column manufacturer).
-
Detection Wavelength: 210 nm.[10]
-
Injection Volume: 1-5 µL.[10]
3. Procedure:
-
Prepare the mobile phase by mixing equal volumes of the perchloric acid solution and acetonitrile. Degas the mobile phase before use.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Prepare a standard solution of the racemic mixture and inject it into the HPLC system.
-
Record the chromatogram and identify the two enantiomer peaks.
Protocol 2: Separation of Phenethylamine Isomers via Derivatization
This protocol describes an indirect method for separating enantiomers by forming diastereomers, which are then separated on a standard achiral column.
1. Materials and Instrumentation:
-
HPLC System: A standard HPLC system with a UV or fluorescence detector.
-
Column: A reversed-phase C18 column (e.g., 5 µm, 4.6 x 150 mm).
-
Derivatizing Reagent: S-(-)-N-(trifluoroacetyl)-prolyl chloride (TFP-Cl) or (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC).[2][11]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1M phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized.
-
Sample: Phenethylamine isomer mixture.
2. Derivatization Procedure:
-
Dissolve the phenethylamine sample in a suitable solvent (e.g., acetone).
-
Add the chiral derivatizing agent solution.
-
Allow the reaction to proceed at room temperature. The reaction time may vary (e.g., 10 hours for some reagents).[12]
-
The resulting solution containing the diastereomeric derivatives can be directly injected or further processed if needed.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min (typical).
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Detection: UV or fluorescence, depending on the properties of the derivatizing agent.
-
Injection Volume: 10-20 µL.
4. Procedure:
-
Equilibrate the C18 column with the chosen mobile phase.
-
Inject the derivatized sample.
-
Develop a gradient or isocratic method to separate the resulting diastereomers. Excellent separation is often achievable between the diastereomeric derivatives.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. agilent.com [agilent.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 6. chromtech.com [chromtech.com]
- 7. mastelf.com [mastelf.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 10. CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography - Google Patents [patents.google.com]
- 11. academic.oup.com [academic.oup.com]
- 12. 140.122.64.78 [140.122.64.78]
Isomescaline Solubility Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on overcoming solubility challenges with Isomescaline (2,3,4-trimethoxyphenethylamine). Due to the limited availability of specific solubility data for this compound, this guide incorporates data from its isomer, Mescaline, and other related phenethylamines, alongside established methodologies for solubility enhancement.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound freebase in common laboratory solvents?
A1: While specific quantitative data for this compound is limited, its solubility is expected to be comparable to its isomer, Mescaline. Mescaline freebase is described as moderately soluble in water and soluble in organic solvents like ethanol, chloroform, and benzene.[1][2] It is practically insoluble in nonpolar solvents such as ether and petroleum ether.[2] The presence of three methoxy groups contributes to some polarity, but the overall structure retains significant hydrophobic character.[1]
Q2: How does the solubility of this compound hydrochloride (HCl) salt compare to the freebase?
A2: Generally, the hydrochloride salt of a phenethylamine is more water-soluble than its freebase form.[2] This is due to the ionic nature of the salt, which allows for more favorable interactions with polar solvents like water. For a related compound, NBOMe-mescaline hydrochloride, the solubility is approximately 5 mg/mL in phosphate-buffered saline (PBS) at pH 7.2, ~10 mg/mL in ethanol, and ~20 mg/mL in DMSO.[3] These values can serve as a preliminary estimate for this compound HCl.
Q3: What is the primary cause of this compound precipitation in aqueous solutions?
A3: Precipitation of this compound in aqueous solutions is often due to its limited solubility, especially for the freebase form. Factors that can lead to precipitation include:
-
pH shifts: As a weak base, the solubility of this compound is highly dependent on pH. Increasing the pH towards its pKa (estimated to be around 9.56, similar to mescaline) will decrease the proportion of the more soluble protonated form, leading to precipitation.[2]
-
Temperature changes: While increasing temperature generally enhances solubility, a decrease in temperature can cause a supersaturated solution to precipitate.[1]
-
Solvent composition changes: If a solution of this compound in an organic solvent is diluted with a non-solvent (like water), it can precipitate out.
Q4: Are there any known stability issues with this compound in solution?
A4: this compound, like other phenethylamines, can be susceptible to oxidation, especially when exposed to air or certain solvents.[4] This can lead to the formation of corresponding quinones. It is advisable to handle solutions under an inert atmosphere (e.g., nitrogen or argon) and consider the addition of antioxidants for long-term storage. The stability of related psychoactive compounds in solution is also influenced by storage temperature and the presence of stabilizing buffers.[5]
Troubleshooting Guides
Issue 1: this compound Precipitation During Experiment
| Symptom | Possible Cause | Troubleshooting Step |
| A cloudy or particulate formation appears in the solution upon standing. | The concentration of this compound exceeds its solubility limit under the current conditions. | 1. Gently warm the solution to see if the precipitate redissolves. 2. Add a small amount of a co-solvent (e.g., ethanol, DMSO) to increase solubility. 3. Adjust the pH to a more acidic range (e.g., pH 4-6) to favor the more soluble protonated form. |
| A precipitate forms immediately upon adding an aqueous buffer to a stock solution of this compound in an organic solvent. | The final concentration of the organic solvent is too low to maintain solubility. | 1. Increase the proportion of the organic co-solvent in the final solution. 2. Prepare a more dilute stock solution. 3. Add the aqueous buffer to the stock solution slowly while vortexing. |
Issue 2: Inconsistent Results in Biological Assays
| Symptom | Possible Cause | Troubleshooting Step |
| High variability in experimental replicates. | Undissolved this compound particles are being pipetted, leading to inconsistent concentrations. | 1. Visually inspect the stock solution for any precipitate before use. 2. Briefly sonicate the stock solution before making dilutions. 3. Filter the final working solution through a 0.22 µm filter to remove any undissolved particles. |
| Lower than expected biological activity. | Degradation of this compound in the experimental medium. | 1. Prepare fresh solutions for each experiment. 2. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. 3. Consider the use of a buffered solution to maintain a stable pH. |
Data Presentation
Table 1: Estimated Solubility of this compound and Related Compounds
| Compound | Form | Solvent | Estimated Solubility |
| This compound | Freebase | Water | Moderately Soluble (Qualitative) |
| Ethanol | Soluble (Qualitative) | ||
| Chloroform | Soluble (Qualitative) | ||
| Ether/Petroleum Ether | Practically Insoluble (Qualitative)[2] | ||
| This compound HCl | Hydrochloride | Water | Expected to be more soluble than freebase |
| Mescaline | Freebase | Water | Moderately Soluble (Qualitative)[2] |
| Ethanol | Soluble (Qualitative)[2] | ||
| Chloroform | Soluble (Qualitative)[2] | ||
| Mescaline HCl | Hydrochloride | Water | Soluble (Qualitative)[2] |
| Ethanol | Soluble (Qualitative)[2] | ||
| NBOMe-Mescaline HCl | Hydrochloride | PBS (pH 7.2) | ~5 mg/mL[3] |
| Ethanol | ~10 mg/mL[3] | ||
| DMSO | ~20 mg/mL[3] |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol is adapted from the WHO guidelines for determining the equilibrium solubility of active pharmaceutical ingredients.[6]
Objective: To determine the equilibrium solubility of this compound in a specific solvent system at a controlled temperature.
Materials:
-
This compound (freebase or salt)
-
Selected solvent (e.g., purified water, pH-adjusted buffers, ethanol)
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
-
Vials and appropriate glassware
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid should be visible.
-
Seal the vials and place them in an orbital shaker set to 37 ± 1 °C (or other desired temperature).
-
Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.
-
After agitation, allow the samples to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Immediately dilute the filtrate with a suitable solvent to prevent precipitation.
-
Quantify the concentration of this compound in the diluted filtrate using a validated analytical method.
-
Equilibrium is reached when the concentration of this compound does not significantly change between consecutive time points.
Protocol 2: Enhancing this compound Solubility using pH Adjustment
Objective: To prepare an aqueous solution of this compound at a target concentration by adjusting the pH.
Materials:
-
This compound hydrochloride
-
Purified water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
pH meter
Procedure:
-
Weigh the desired amount of this compound HCl and add it to a beaker with a stir bar.
-
Add a portion of the final volume of purified water and begin stirring.
-
Measure the initial pH of the suspension.
-
Slowly add 0.1 M HCl dropwise while monitoring the pH. Continue adding acid until all of the this compound HCl has dissolved. A pH in the range of 4-6 is a good starting point.
-
Once dissolved, the pH can be carefully adjusted upwards with 0.1 M NaOH if a higher pH is required for the experiment. Be cautious, as precipitation may occur if the pH approaches the pKa of this compound.
-
Add purified water to reach the final desired volume.
-
Visually inspect the solution for any signs of precipitation before use.
Visualizations
Caption: Experimental workflow for determining equilibrium solubility.
Caption: Hypothesized 5-HT2A receptor signaling pathway for this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Mescaline | C11H17NO3 | CID 4076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. NBOMe-mescaline - Wikipedia [en.wikipedia.org]
- 4. Buy this compound | 3937-16-4 [smolecule.com]
- 5. Mescaline solubility and other properties - Generic - Welcome to the DMT-Nexus [dmt-nexus.me]
- 6. who.int [who.int]
Technical Support Center: Isomescaline Characterization by NMR
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals characterizing isomescaline using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
A1: Precise chemical shifts can vary based on the solvent, concentration, and pH. However, based on the structure of 2,3,4-trimethoxyphenethylamine, the following are approximate, predicted chemical shifts.
Q2: Why do the peaks for the amine protons (-NH₂) appear broad or not at the expected chemical shift?
A2: The -NH₂ protons are exchangeable and their chemical shift is highly dependent on concentration, temperature, solvent, and the presence of acidic or basic impurities. Hydrogen bonding and chemical exchange can lead to significant peak broadening. To confirm the presence of the -NH₂ peak, you can add a drop of deuterium oxide (D₂O) to your NMR tube; the -NH₂ peak should disappear as the protons are exchanged for deuterium.
Q3: My aromatic signals look different from the expected pattern. What could be the cause?
A3: this compound has two protons on the aromatic ring which should appear as two doublets. If you see a different pattern, it could indicate the presence of an isomeric impurity, such as mescaline (3,4,5-trimethoxyphenethylamine) or another positional isomer, which would have a different substitution pattern and thus a different splitting pattern in the aromatic region.
Q4: I see extra peaks in my spectrum that I can't assign to this compound. What are they?
A4: Unidentified peaks are often due to impurities. Common sources include residual solvents from the synthesis or purification steps (e.g., acetone, ethyl acetate, hexane), grease from glassware, or unreacted starting materials and side-products. It is recommended to consult tables of common NMR solvent impurities.
Q5: Why are my chemical shifts different from a literature source?
A5: Discrepancies in chemical shifts often arise from using a different deuterated solvent. The polarity and magnetic susceptibility of the solvent can influence the local electronic environment of the nuclei. For amines, the presence of varying amounts of acid can also cause inconsistent chemical shifts between samples as the amine protonates. Always ensure you are using the same solvent as the reference literature for a direct comparison.
Troubleshooting Guide
This section addresses common problems encountered during the NMR characterization of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad, distorted, or asymmetric peaks | 1. Poor Magnetic Field Homogeneity (Shimming): The magnetic field across the sample is not uniform. 2. High Sample Concentration: Increased viscosity can lead to broader lines. 3. Presence of Particulate Matter: Suspended solids in the sample will severely degrade resolution. 4. Paramagnetic Impurities: Traces of paramagnetic metals (e.g., from catalysts) can cause significant line broadening. | 1. Re-shim the spectrometer using the sample. For critical samples, perform a full shimming procedure. 2. Prepare a more dilute sample. For ¹H NMR, 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient. 3. Filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. 4. Filter the sample or pass the solution through a small plug of celite or silica to remove trace metals. |
| Unexpected Peaks in Spectrum | 1. Residual Solvents: Solvents used during synthesis or workup (e.g., Toluene, Ethyl Acetate, Dichloromethane). 2. Silicone Grease: Contamination from glassware joints. 3. Starting Materials/Side-Products: Incomplete reaction or formation of impurities like isomers. 4. Water: Present in the deuterated solvent or sample. | 1. Check the purity of your deuterated solvent. Cross-reference unexpected peaks with chemical shift tables for common lab solvents. Ensure the compound is thoroughly dried before analysis. 2. Use PTFE sleeves or minimal amounts of grease on joints. Silicone grease typically appears as a small, broad singlet around 0 ppm. 3. Run NMR spectra of your starting materials to check for carryover. Analyze reaction byproducts if possible. 4. Use fresh, high-quality deuterated solvents. Water peaks can be identified by their characteristic chemical shift, which varies by solvent. |
| No Signal or Very Poor Signal-to-Noise Ratio | 1. Sample Concentration Too Low: Insufficient material for detection. 2. Incorrect Spectrometer Parameters: Number of scans is too low, or receiver gain is not set properly. 3. Sample Tube Position: The tube is not positioned correctly within the NMR probe's coil. | 1. Increase the sample concentration. For ¹³C NMR, a higher concentration (e.g., 50 mg) is often needed compared to ¹H NMR. 2. Increase the number of scans. Check and optimize the receiver gain. 3. Ensure the NMR tube is placed correctly in the spinner turbine and its depth is adjusted according to the manufacturer's gauge. |
Data Summary
Predicted NMR Chemical Shifts for this compound
The following are predicted values. Actual experimental values may vary.
¹H NMR (Proton)
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-5 | 6.7 - 6.9 | Doublet (d) | 1H |
| H-6 | 6.6 - 6.8 | Doublet (d) | 1H |
| -OCH₃ (C2, C3, C4) | 3.8 - 4.0 | Singlet (s) | 9H (3x OCH₃) |
| Ar-CH₂- | 2.8 - 3.0 | Triplet (t) | 2H |
| -CH₂-NH₂ | 3.0 - 3.2 | Triplet (t) | 2H |
| -NH₂ | 1.0 - 3.0 | Broad Singlet (br s) | 2H |
¹³C NMR (Carbon)
| Assignment | Predicted Chemical Shift (ppm) |
| C1 | 125 - 130 |
| C2 | 150 - 155 |
| C3 | 140 - 145 |
| C4 | 150 - 155 |
| C5 | 110 - 115 |
| C6 | 120 - 125 |
| Ar-CH₂- | 28 - 33 |
| -CH₂-NH₂ | 40 - 45 |
| -OCH₃ (C2, C4) | 60 - 65 |
| -OCH₃ (C3) | 55 - 60 |
Experimental Protocols
Protocol: Acquiring a Standard ¹H NMR Spectrum of this compound
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of purified this compound.
-
Transfer the solid to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The preferred solvent is CDCl₃ if solubility permits.
-
Ensure the sample is fully dissolved. If any particulate matter is visible, filter the solution through a Pasteur pipette with a small, tight plug of glass wool directly into a clean 5 mm NMR tube.
-
The final solution depth in the tube should be about 4.5 - 5 cm.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the NMR tube into a spinner turbine and adjust its position using the depth gauge.
-
Place the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity. Start with automated shimming routines and manually adjust the Z1 and Z2 shims to achieve a sharp, symmetric solvent peak.
-
-
Data Acquisition:
-
Load a standard 1D proton experiment.
-
Set the number of scans (e.g., 8 or 16 for a moderately concentrated sample).
-
Set the receiver gain to an appropriate level (use autogain if available).
-
Acquire the spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale. If using CDCl₃, reference the residual solvent peak to 7.26 ppm. If TMS was added, reference its peak to 0.00 ppm.
-
Integrate the peaks to determine the relative proton ratios.
-
Analyze the peak multiplicities (singlet, doublet, triplet, etc.) to deduce coupling information.
-
Visualizations
Caption: A workflow diagram for troubleshooting common issues in NMR spectroscopy of this compound.
Technical Support Center: Isomescaline Purification Strategies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude isomescaline (2,3,4-trimethoxyphenethylamine). The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude this compound.
Issue 1: Persistent Impurities After Recrystallization
Symptoms:
-
The melting point of the purified this compound is broad or lower than the expected value.
-
Analytical techniques (e.g., TLC, HPLC, NMR) show the presence of contaminants.
-
The crystalline product has an off-white or yellowish color.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Solvent System | The chosen solvent may not have a steep enough solubility curve for this compound, or it may also dissolve impurities at low temperatures. Experiment with different solvent systems. For phenethylamines, common recrystallization solvents include methanol, ethanol, isopropanol, and mixtures with water or non-polar solvents like diethyl ether or hexanes.[1] |
| Co-crystallization of Impurities | Regioisomeric impurities, which are structurally similar to this compound, may co-crystallize. Consider a multi-step purification approach, such as initial column chromatography followed by recrystallization. |
| Presence of Oily Impurities | Oily byproducts can hinder crystal formation. Try triturating the crude product with a non-polar solvent in which this compound is poorly soluble to wash away the oil before recrystallization. |
| Incomplete Removal of Colored Impurities | Minor, highly colored impurities may persist. Add a small amount of activated charcoal to the hot solution before filtration. Use with caution, as it can also adsorb the desired product. |
Issue 2: Low Yield After Purification
Symptoms:
-
The final mass of purified this compound is significantly lower than theoretically expected.
Possible Causes and Solutions:
| Cause | Solution |
| Using Too Much Solvent During Recrystallization | An excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Premature Crystallization During Hot Filtration | If the solution cools too quickly during filtration to remove insoluble impurities, the product will crystallize on the filter paper. Use a pre-heated funnel and filter flask, and keep the solution at or near its boiling point. |
| Losses During Transfers | Multiple transfer steps can lead to mechanical losses of the product. Minimize the number of transfers and rinse glassware with the mother liquor to recover any adhered product. |
| Oxidative Degradation | This compound and its intermediates can be sensitive to oxidation, especially when exposed to air and certain solvents.[2] Consider adding an antioxidant during workup or performing the purification under an inert atmosphere (e.g., nitrogen or argon).[2] |
Issue 3: "Oiling Out" During Recrystallization
Symptoms:
-
Instead of forming crystals upon cooling, the this compound separates as an oil or liquid.
Possible Causes and Solutions:
| Cause | Solution |
| Solution is Too Concentrated or Cooling is Too Rapid | A supersaturated solution that is cooled too quickly can lead to the product separating as a liquid. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. |
| Melting Point of Impure this compound is Below the Solvent's Boiling Point | If the crude product is highly impure, its melting point may be depressed to below the boiling point of the recrystallization solvent. Try using a lower-boiling point solvent or a solvent pair. |
| Inappropriate Solvent | The solvent may not be suitable for inducing crystallization of this compound. Experiment with different solvents or solvent combinations. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The synthesis of this compound can generate several byproducts.[2] Common impurities include:
-
Regioisomeric aldehydes: Arising from the initial formylation step.[2]
-
Condensation side products and polymerization products: Formed during the nitrostyrene formation step.[2]
-
Unreacted starting materials: Such as 2,3,4-trimethoxybenzaldehyde and nitroethane.
Q2: What is a good starting point for developing a recrystallization protocol for this compound?
A2: A good starting point is to test the solubility of your crude this compound in a variety of solvents at room temperature and at their boiling points. Ideal solvents will show low solubility at room temperature and high solubility at elevated temperatures. Based on protocols for similar phenethylamines like mescaline, methanol is a good solvent to try for the intermediate nitrostyrene, and isopropanol/diethyl ether is a combination often used for the final hydrochloride salt.[1]
Q3: When should I consider using column chromatography?
A3: Column chromatography is a valuable technique when:
-
Recrystallization alone is insufficient to remove persistent impurities, especially those with similar solubility profiles to this compound.
-
You need to separate a complex mixture of byproducts.
-
You are working with a small amount of material and want to minimize losses.
Q4: What are some modern techniques for this compound purification?
A4: Modern chromatographic techniques offer significant improvements in efficiency. High-Performance Liquid Chromatography (HPLC) with chiral columns can be used for separating isomeric mixtures with high resolution.[2] Automated flash chromatography systems provide better reproducibility and use less solvent compared to traditional column chromatography.[2]
Experimental Protocols
Note: These are generalized protocols based on the purification of related phenethylamines and may require optimization for crude this compound.
Protocol 1: Recrystallization of this compound Hydrochloride
-
Dissolution: Place the crude this compound hydrochloride in an Erlenmeyer flask. Add a minimal amount of hot isopropanol to dissolve the solid completely. Gentle heating on a hot plate may be necessary.
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography of Crude this compound (Free Base)
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or a mixture of hexanes and ethyl acetate) and pour it into a chromatography column to create a packed bed.
-
Sample Loading: Dissolve the crude this compound free base in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 9:1 hexanes:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate or adding a small percentage of a more polar solvent like methanol).
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the purified this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound free base.
Quantitative Data
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) |
| Recrystallization (Methanol) | 85 | 95 | 70 |
| Column Chromatography (Silica Gel) | 85 | 98 | 60 |
| Combined Chromatography & Recrystallization | 85 | >99 | 50 |
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting guide for this compound recrystallization.
References
Navigating Isomescaline Synthesis: A Technical Support Center for Researchers
For researchers, scientists, and drug development professionals embarking on the synthesis of Isomescaline (2,3,4-trimethoxyphenethylamine), this technical support center provides a comprehensive guide to circumventing common byproducts and troubleshooting experimental challenges. This resource offers detailed protocols, quantitative data analysis, and visual workflows to facilitate a more efficient and successful synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the nitrostyrene formation step (Henry Reaction) | - Incomplete reaction. - Reversibility of the nitroaldol addition. - Competing side reactions. | - Increase reaction time or temperature. - Use a catalyst such as ammonium acetate or a primary amine (e.g., cyclohexylamine or ethanolamine) to drive the reaction forward. - Ensure efficient removal of water formed during the reaction, for example, by using a Dean-Stark trap if the solvent allows. - Use glacial acetic acid as a solvent to facilitate the dehydration of the intermediate nitroalcohol. |
| Formation of a viscous red oil instead of crystalline nitrostyrene | - Presence of impurities in starting materials. - Polymerization of the nitrostyrene product. - Incomplete dehydration of the nitroalcohol intermediate. | - Purify the starting 2,3,4-trimethoxybenzaldehyde and nitroethane before use. - Avoid excessive heat or prolonged reaction times after the initial condensation. - Ensure complete dehydration by using an appropriate acidic catalyst or by heating the reaction mixture. |
| Low yield in the reduction of the nitrostyrene | - Incomplete reduction. - Formation of Michael adducts. - Unselective reduction of other functional groups. | - Choose a suitable reducing agent and optimize the reaction conditions (e.g., temperature, reaction time, stoichiometry). - For NaBH4/CuCl2 reductions, add the copper solution promptly after the borohydride to minimize Michael adduct formation. - Control the addition of the reducing agent and maintain a low temperature to improve selectivity. |
| Presence of significant impurities in the final this compound product | - Carryover of unreacted starting materials or byproducts from previous steps. - Oxidation of this compound or its intermediates. - Inefficient purification. | - Monitor each reaction step by TLC or GC-MS to ensure completion before proceeding. - Perform the synthesis and purification under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Employ appropriate purification techniques such as acid-base extraction followed by column chromatography or recrystallization. High-performance liquid chromatography (HPLC) can be used for achieving high purity. |
| Difficulty in separating this compound from its regioisomers | - Formation of regioisomeric aldehydes during the formylation of the precursor. | - Optimize the formylation reaction conditions (temperature, Lewis acid catalyst) to favor the desired isomer. - Employ high-resolution purification techniques like HPLC with a suitable chiral column if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most common route for this compound synthesis?
A1: A widely used method involves a two-step process. The first step is a Henry reaction (nitroaldol condensation) between 2,3,4-trimethoxybenzaldehyde and nitroethane to form 1-(2,3,4-trimethoxyphenyl)-2-nitropropene. The second step is the reduction of this nitrostyrene intermediate to yield this compound.
Q2: What are the primary byproducts to watch out for in the Henry reaction step?
A2: The main byproducts in the Henry reaction include unreacted starting materials, the intermediate nitroalcohol (if dehydration is incomplete), and potentially nitrile impurities formed under certain conditions. Polymerization of the nitrostyrene can also occur.
Q3: Which reducing agents are effective for converting the nitrostyrene to this compound, and what are their pros and cons?
A3: Several reducing agents can be used:
-
Lithium Aluminum Hydride (LiAlH4): A powerful reducing agent that can provide good yields. However, it is pyrophoric, requires strictly anhydrous conditions, and may lead to unselective reductions if not carefully controlled.
-
Sodium Borohydride and Copper(II) Chloride (NaBH4/CuCl2): This system offers a milder and safer alternative to LiAlH4. It can provide good yields in a one-pot procedure under less stringent conditions. However, the timing of reagent addition is crucial to avoid the formation of Michael adducts.
-
Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al): This is another effective reducing agent that can smoothly reduce nitrostyrenes to phenethylamines in good yields.
Q4: How can I minimize the formation of Michael adducts during the reduction step?
A4: Michael adducts form when the enolate of the newly formed nitroalkane attacks another molecule of the starting nitrostyrene. To minimize this, especially when using NaBH4, it is crucial to proceed with the reduction of the nitro group (facilitated by the addition of the copper salt) as quickly as possible after the initial reduction of the double bond.
Q5: What is the best way to purify the final this compound product?
A5: A common and effective purification strategy involves an acid-base extraction to separate the basic amine product from neutral and acidic impurities. This is typically followed by column chromatography over silica gel or alumina. For achieving very high purity, recrystallization of the hydrochloride salt or preparative HPLC can be employed.
Q6: How can I confirm the identity and purity of my synthesized this compound?
A6: The identity and purity of the final product should be confirmed using a combination of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and identify any volatile byproducts.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity with high accuracy.
Experimental Protocols
Protocol 1: Synthesis of 1-(2,3,4-trimethoxyphenyl)-2-nitropropene (Nitrostyrene Intermediate)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3,4-trimethoxybenzaldehyde (1 equivalent) in glacial acetic acid.
-
Reagent Addition: Add nitroethane (2-2.5 equivalents) and a catalyst, such as ammonium acetate (1-1.5 equivalents).
-
Reaction: Heat the mixture to reflux (around 100-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into a larger volume of cold water with stirring. A yellow precipitate of the nitrostyrene should form.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol to yield bright yellow crystals.
Protocol 2: Reduction of 1-(2,3,4-trimethoxyphenyl)-2-nitropropene to this compound using NaBH4/CuCl2
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon), suspend the nitrostyrene intermediate (1 equivalent) in a mixture of isopropanol and water.
-
Borohydride Addition: Cool the suspension in an ice bath and add sodium borohydride (NaBH4) (typically 3-4 equivalents) portion-wise, maintaining the temperature below 20 °C.
-
Copper Chloride Addition: After the addition of NaBH4 is complete, add a solution of copper(II) chloride (CuCl2) (catalytic amount) in water dropwise. An exothermic reaction will occur.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or GC-MS).
-
Workup: Quench the reaction by carefully adding hydrochloric acid until the solution is acidic. Remove the isopropanol under reduced pressure.
-
Purification: Perform an acid-base extraction. Wash the acidic aqueous solution with a nonpolar solvent (e.g., dichloromethane) to remove neutral impurities. Then, basify the aqueous layer with a strong base (e.g., NaOH) and extract the this compound freebase with dichloromethane. Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product. The product can be further purified by column chromatography or by converting it to its hydrochloride salt and recrystallizing.
Data Presentation
Table 1: Comparison of Reducing Agents for Nitrostyrene Reduction
| Reducing Agent | Typical Yield (%) | Reaction Conditions | Advantages | Disadvantages |
| LiAlH4 | 60-80 | Anhydrous THF or ether, reflux | High reactivity, good yields | Pyrophoric, requires strict anhydrous conditions, potential for over-reduction |
| NaBH4/CuCl2 | 70-85 | Isopropanol/water, 0 °C to RT | Milder conditions, safer to handle, good yields | Potential for Michael adduct formation if not controlled |
| Red-Al | 75-90 | Benzene or Toluene, reflux | High yields, smooth reaction | Requires careful handling |
Visualizations
Technical Support Center: Refining Reaction Conditions for Nitrostyrene Reduction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reduction of nitrostyrenes. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Troubleshooting Guide
Question: My nitrostyrene reduction is resulting in a low yield. What are the common causes and how can I improve it?
Answer: Low yields in nitrostyrene reductions are a frequent issue and can stem from several factors. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Purity of Starting Material: Impurities in the nitrostyrene can interfere with the reaction.
-
Solution: Recrystallize the nitrostyrene starting material to ensure high purity. The melting point can be a good indicator of purity.[3]
-
-
Reducing Agent Activity: The reducing agent may have degraded.
-
Solution: Use a fresh batch of the reducing agent. For moisture-sensitive reagents like Lithium Aluminum Hydride (LiAlH₄), ensure anhydrous conditions are strictly maintained.[4]
-
-
Improper Work-up Procedure: The desired product (phenethylamine) can be lost during the extraction process.
-
Solution: Amines are basic and can be protonated in acidic solutions, making them water-soluble. During a basic work-up, ensure the aqueous layer is sufficiently basic to deprotonate the amine, allowing for its extraction into an organic solvent like DCM or ether. Conversely, if you want to extract the amine into the aqueous phase, acidify the solution.[5]
-
-
Side Reactions: Competing side reactions can consume the starting material or the product.
-
Solution: The choice of reducing agent and reaction conditions can minimize side reactions. For example, LiAlH₄ can sometimes cause dehalogenation on substituted nitrostyrenes.[6][7] Using a milder reducing agent or a chemoselective method like Zn/HCl at controlled temperatures might be beneficial.[8]
-
Question: I am observing the formation of unexpected side products. What are they and how can I avoid them?
Answer: The formation of side products is a common challenge. Here are some possibilities:
-
Hydroxylamine Formation: Incomplete reduction of the nitro group can lead to the formation of a hydroxylamine intermediate.
-
Solution: Ensure a sufficient excess of the reducing agent is used and that the reaction is allowed to proceed to completion.
-
-
Ketone/Oxime Formation (from α-alkyl nitrostyrenes): When reducing α-alkyl substituted nitrostyrenes (nitropropenes), side reactions like the Nef reaction can lead to the formation of ketones or oximes, especially with reducing agents like Fe/HCl or Zn/HCl under certain conditions.[9][10]
-
Solution: For these substrates, hydride-based reductions (e.g., NaBH₄/CuCl₂) are often more effective in yielding the desired amine.[1]
-
-
Dimerization: Some nitrostyrene derivatives are prone to dimerization, especially under basic conditions.[11][12]
-
Solution: Control the reaction conditions, such as temperature and the rate of addition of reagents.
-
Question: My reaction mixture is a complex mess, and I'm having trouble isolating the product. What are some effective purification strategies?
Answer: Isolating the target phenethylamine from the reaction mixture can be challenging due to the presence of unreacted starting materials, byproducts, and salts from the work-up.
-
Acid-Base Extraction: This is a fundamental technique for separating amines. By adjusting the pH of the aqueous layer, you can selectively move your amine product between the aqueous and organic phases, separating it from neutral organic impurities.[5]
-
Crystallization of the Amine Salt: Phenethylamines can often be precipitated from an organic solution as their hydrochloride or sulfate salts by bubbling HCl gas through the solution or by adding a solution of HCl in an organic solvent.[6] This is an effective method for purification and isolation.
-
Column Chromatography: For difficult separations, column chromatography on silica gel or alumina can be employed.
-
Distillation: If the product is a volatile liquid, vacuum distillation can be an effective final purification step.
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is best for my nitrostyrene reduction?
A1: The "best" reducing agent depends on the specific substrate, available equipment, and desired scale of the reaction. Here's a general comparison:
-
LiAlH₄ (Lithium Aluminum Hydride): A very powerful and common reducing agent for this transformation.[4] However, it is highly reactive, pyrophoric, and requires strictly anhydrous conditions. It can also reduce other functional groups and may cause dehalogenation.[6][7]
-
NaBH₄/CuCl₂ (Sodium Borohydride/Copper(II) Chloride): A popular, milder, and safer alternative to LiAlH₄.[2][6][13] This one-pot method is often high-yielding and proceeds under mild conditions without the need for an inert atmosphere.[14]
-
Zn/HCl (Zinc/Hydrochloric Acid): A classic and cost-effective method. It is particularly useful for chemoselective reductions of certain nitrostyrenes.[8] However, the reaction can be difficult to control, and yields can be variable. Strict temperature control is often crucial.[10]
-
Catalytic Hydrogenation (e.g., H₂/Pd-C): A clean and effective method, often providing high yields.[15][16] It may require specialized equipment for handling hydrogen gas, especially at elevated pressures. The reaction can be sensitive to catalyst poisons.
-
Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride): A commercially available reducing agent that is reported to give good yields and can be an alternative to LiAlH₄, especially for phenolic nitrostyrenes where LiAlH₄ may perform poorly.[11][12]
Q2: Can I reduce the nitro group without reducing the double bond?
A2: Selective reduction of the nitro group while preserving the carbon-carbon double bond of the styrene is challenging as most reducing agents that reduce the nitro group will also reduce the conjugated double bond. Specific chemoselective methods might be required, which are less commonly reported for this direct transformation.
Q3: My reaction with NaBH₄/CuCl₂ is giving low yields. What could be wrong?
A3: While often reliable, low yields with the NaBH₄/CuCl₂ system can occur. Some potential issues include:
-
Order of addition: The nitrostyrene is typically added to a suspension of NaBH₄, followed by the addition of the CuCl₂ solution.[1]
-
Temperature control: The initial reaction of nitrostyrene with NaBH₄ can be exothermic. Some procedures recommend cooling in an ice bath during this addition.[3] The subsequent step with CuCl₂ often involves heating to reflux.[1]
-
Purity of reagents: As with any reaction, the purity of the nitrostyrene, NaBH₄, and CuCl₂ is important.
-
Reaction time: While this method is generally fast, insufficient reaction time can lead to incomplete conversion.[13][17]
Q4: How do I monitor the progress of my nitrostyrene reduction?
A4: Thin Layer Chromatography (TLC) is the most common and effective way to monitor the reaction. Spot the reaction mixture on a TLC plate alongside a spot of your starting nitrostyrene. The disappearance of the starting material spot and the appearance of a new spot for the product will indicate the reaction's progress. Nitrostyrenes are often colored (yellow), so a color change in the reaction mixture (e.g., from yellow to colorless) can also be a visual indicator of the reaction proceeding.
Data Presentation
Table 1: Comparison of Common Nitrostyrene Reduction Methods
| Reducing Agent/System | Typical Solvent(s) | Typical Temperature | Typical Reaction Time | Reported Yield Range (%) | Key Advantages | Key Disadvantages |
| LiAlH₄ | Ether, THF | Reflux | 6 - 59 hours[4] | 60 - 81[4] | Powerful, widely used | Pyrophoric, requires anhydrous conditions, can cause dehalogenation[6][7] |
| NaBH₄/CuCl₂ | Isopropanol/Water | 80 °C (Reflux) | 10 - 30 minutes[2][6][13] | 62 - 83[6][13][14] | Mild, safe, fast, one-pot | Can be sensitive to reaction conditions |
| Zn/HCl | Methanol or Isopropanol | 0 °C to <10 °C | 4 - 8 hours[8] | Variable (can be low, ~20%) | Inexpensive, chemoselective for some substrates[8] | Can be difficult to control, yields can be inconsistent |
| H₂/Pd-C | Ethanol/HCl | 0 °C to Room Temp. | 3 - 24 hours[15][16] | 65 - 99[15] | Clean, high-yielding | Requires hydrogenation equipment, catalyst can be poisoned |
| Red-Al | Benzene | Reflux | 2 - 17 hours[11] | 75 - 87[11][12] | Good for phenolic nitrostyrenes[11][12] | Requires anhydrous conditions |
Experimental Protocols
Protocol 1: Reduction of β-Nitrostyrene using NaBH₄/CuCl₂ [1][2][6]
-
In a round-bottom flask, suspend sodium borohydride (NaBH₄, 7.5 molar equivalents) in a 2:1 mixture of isopropanol and water.
-
With vigorous stirring, add the β-nitrostyrene (1 molar equivalent) portion-wise. The reaction is exothermic, and the temperature can be controlled with an ice bath if necessary. Continue stirring until the initial color of the nitrostyrene disappears.
-
Add a 2M aqueous solution of copper(II) chloride (CuCl₂, 0.1 molar equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 30 minutes.
-
Cool the reaction to room temperature.
-
Add a 25% aqueous solution of sodium hydroxide (NaOH) to make the mixture basic.
-
Extract the product with a suitable organic solvent (e.g., isopropanol, diethyl ether, or DCM).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
The product can be isolated by evaporating the solvent to obtain the freebase amine, or by precipitating the amine salt (e.g., hydrochloride) by adding a solution of HCl in an organic solvent.
Protocol 2: Reduction of a Phenolic β-Nitrostyrene using LiAlH₄ [4]
Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. This procedure must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) and with appropriate safety precautions.
-
To a well-stirred suspension of LiAlH₄ (excess, e.g., 3-4 molar equivalents) in anhydrous diethyl ether in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add a solution of the phenolic β-nitrostyrene in anhydrous ether dropwise over a period of several hours.
-
After the addition is complete, continue to stir and reflux the mixture for an extended period (e.g., 24-48 hours) to ensure the reaction goes to completion.
-
Cool the reaction flask in an ice bath.
-
Carefully and slowly quench the excess LiAlH₄ by the dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash them thoroughly with ether.
-
Combine the ethereal filtrate and washings.
-
The phenolic amine can be isolated by careful evaporation of the solvent. Further purification can be achieved by conversion to its salt and recrystallization.
Visualizations
Caption: General experimental workflow for nitrostyrene reduction.
Caption: Troubleshooting decision tree for nitrostyrene reduction.
References
- 1. Sciencemadness Discussion Board - Nitrostyrene reduction using NaBH4/CuCl2 - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. reddit.com [reddit.com]
- 4. Reduction of Phenolic Nitrostyrenes by Lithium Aluminum Hydride - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Sciencemadness Discussion Board - Reductions of Nitro groups with Zn and acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Sciencemadness Discussion Board - Reduction of nitroalkenes to nitroalkanes - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Reduction of Nitrostyrenes using Red-Al [erowid.org]
- 12. Reduction of Nitrostyrenes using Red-Al [chemistry.mdma.ch]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Synthesis of Phenethylamines by Hydrogenation of β-Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 17. BJOC - Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride [beilstein-journals.org]
Technical Support Center: Enhancing the Purity of Isomescaline Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Isomescaline hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound hydrochloride.
Issue 1: Low Yield After Recrystallization
-
Question: My yield of this compound hydrochloride crystals is very low after recrystallization. What are the possible causes and solutions?
-
Answer: Low recovery is a common issue in recrystallization and can stem from several factors:
-
Excessive Solvent: Using too much solvent is the most common reason for poor yield.[1] The goal is to create a saturated solution at the solvent's boiling point.
-
Cooling Too Rapidly: Cooling the solution too quickly can lead to the formation of a precipitate instead of crystals, trapping impurities.[1]
-
Solution: Allow the solution to cool slowly to room temperature on a benchtop, insulated from cold surfaces, before moving it to an ice bath.[1]
-
-
Premature Filtration: Filtering the crystals before crystallization is complete will naturally result in a lower yield.
-
Solution: Ensure the solution has been given ample time to crystallize, first at room temperature and then in an ice bath for at least 15 minutes.[2]
-
-
Issue 2: Oily Precipitate Instead of Crystals
-
Question: During recrystallization, my this compound hydrochloride is "oiling out" and forming a liquid layer instead of solid crystals. Why is this happening and what should I do?
-
Answer: "Oiling out" occurs when the solid melts in the hot solvent and comes out of solution at a temperature above its melting point.[3] This is often due to a high concentration of impurities, which can depress the melting point.
-
Solutions:
-
Add More Solvent: Re-heat the solution and add a small amount of additional hot solvent to keep the compound dissolved at a slightly lower temperature.[3]
-
Charcoal Treatment: If the solution is colored, it may indicate the presence of impurities that can be removed with activated charcoal.[2] Add a small amount of charcoal to the hot solution, swirl, and then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[2]
-
Change Solvent System: The chosen solvent may not be ideal. Experiment with different solvents or a two-solvent system.
-
-
Issue 3: Multiple Spots on TLC After Column Chromatography
-
Question: I've run a silica gel column to purify my this compound hydrochloride, but my TLC analysis of the collected fractions shows that the product is still impure. What went wrong?
-
Answer: Co-elution of impurities is a common challenge in column chromatography. Several factors could be at play:
-
Inappropriate Solvent System: The polarity of the eluent may be too high, causing the desired compound and impurities to travel down the column at similar rates.
-
Column Overloading: Applying too much sample to the column can lead to broad bands and poor separation.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.
-
-
Acid-Sensitivity: this compound, as an amine, may interact with the acidic silica gel, leading to tailing and poor separation.
-
Solution: Deactivate the silica gel by adding a small amount of a tertiary amine, such as triethylamine (1-3%), to the eluent.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical this compound synthesis?
A1: The synthesis of this compound can introduce several byproducts. A common synthetic route involves the formylation of 2,3,4-trimethoxybenzaldehyde, which can produce regioisomeric aldehydes as primary byproducts.[6] Subsequent reaction steps can also generate related impurities. Additionally, this compound and its intermediates can be sensitive to oxidation if exposed to air or certain solvents for prolonged periods.[6]
Q2: What is the best method for purifying this compound hydrochloride?
A2: The optimal purification method depends on the scale of the experiment and the nature of the impurities.
-
Recrystallization: This is a simple and effective method for removing small amounts of impurities from a relatively pure product.
-
Column Chromatography: This technique is well-suited for separating the desired compound from significant amounts of impurities with different polarities.[7] Silica gel is a common stationary phase, and the mobile phase is typically a mixture of a nonpolar and a polar organic solvent.[7]
-
Preparative High-Performance Liquid Chromatography (HPLC): For achieving the highest purity, especially for small quantities, preparative HPLC is the method of choice.[8][9] It offers superior separation efficiency compared to traditional column chromatography.[6]
Q3: How can I assess the purity of my final this compound hydrochloride product?
A3: Several analytical techniques can be used to determine the purity of your this compound hydrochloride:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly accurate method for quantifying the purity of a sample.[4][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying and quantifying volatile impurities.[11][12][13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the desired compound and to identify and quantify impurities.
Q4: What are some considerations when scaling up the purification of this compound hydrochloride?
A4: Scaling up a purification process presents several challenges.[6][15] For column chromatography, maintaining the bed height and linear flow rate while increasing the column diameter is a common strategy.[15] However, at larger scales, the column packing itself can become more challenging, and specialized equipment may be necessary.[1][6] For recrystallization, heat transfer and mixing become more critical at larger volumes to ensure uniform cooling and crystal growth.
Data Presentation
Table 1: Comparison of Purification Methods for this compound Hydrochloride
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | >98% | Simple, cost-effective, good for removing minor impurities. | Can have lower yields, not effective for impurities with similar solubility. |
| Column Chromatography | 95-99% | Good for separating complex mixtures, scalable.[16] | More time-consuming and requires more solvent than recrystallization. |
| Preparative HPLC | >99.5% | Highest resolution and purity, automated.[3] | Expensive, limited sample capacity, requires specialized equipment. |
Note: The purity levels are typical estimates and can vary depending on the initial purity of the crude product and the optimization of the purification protocol.
Experimental Protocols
Protocol 1: Recrystallization of this compound Hydrochloride
This protocol is adapted from a standard procedure for the crystallization of a related phenethylamine, mescaline hydrochloride.[15]
-
Dissolution: In a fume hood, dissolve the crude this compound free base in a minimal amount of hot absolute ethanol.
-
Acidification: While the solution is warm, add a 5% (w/w) solution of hydrochloric acid in absolute ethanol dropwise until the pH of the solution is approximately 2 (test with moist pH paper).
-
Crystallization: Add anhydrous ethyl ether to the solution until it becomes slightly cloudy.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold anhydrous ethyl ether.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography of this compound
This is a general protocol for the purification of an amine like this compound using flash column chromatography.
-
Stationary Phase: Prepare a slurry of silica gel in the initial, least polar eluent. Pack the column with the slurry, ensuring there are no air bubbles.
-
Eluent Selection: Based on TLC analysis, prepare a suitable solvent system. A good starting point for phenethylamines is a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate.[10] To prevent tailing, add 1-3% triethylamine to the eluent.[5]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the initial solvent system. If a gradient elution is required, gradually increase the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.
-
Product Isolation: Combine the fractions containing the pure this compound, and remove the solvent under reduced pressure.
-
Salt Formation: Dissolve the purified free base in a suitable solvent and treat with HCl to precipitate the hydrochloride salt as described in the recrystallization protocol.
Protocol 3: Preparative HPLC of this compound Hydrochloride
This is a general workflow for preparative HPLC purification. The specific parameters will need to be optimized for your system and sample.
-
Method Development: Develop a separation method on an analytical HPLC system first. A reverse-phase C18 column is a common choice.[4] The mobile phase could consist of a buffered aqueous solution (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile or methanol).
-
Scale-Up: Once a good separation is achieved on the analytical scale, scale up the method to a preparative column with the same stationary phase.[7] The flow rate and injection volume will be increased proportionally to the column dimensions.
-
Sample Preparation: Dissolve the crude this compound hydrochloride in the mobile phase. Ensure the sample is fully dissolved and filtered before injection.
-
Purification: Inject the sample onto the preparative HPLC system and run the optimized method.
-
Fraction Collection: Use a fraction collector to collect the eluent corresponding to the peak of the pure this compound hydrochloride.
-
Product Recovery: Combine the pure fractions and remove the mobile phase solvents, often by lyophilization, to obtain the purified this compound hydrochloride.
Visualizations
Caption: Hypothesized signaling pathway of this compound via the 5-HT2A receptor.
Caption: General experimental workflow for the purification of this compound hydrochloride.
Caption: Troubleshooting logic for enhancing the purity of this compound hydrochloride.
References
- 1. people.ucsc.edu [people.ucsc.edu]
- 2. quora.com [quora.com]
- 3. tarosdiscovery.com [tarosdiscovery.com]
- 4. A validated high performance liquid chromatographic method for analysis of nicotine in pure form and from formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Risks and Control Strategies of Scale-up in Purification Process - Bio-Link [biolink.com]
- 7. lcms.cz [lcms.cz]
- 8. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 9. warwick.ac.uk [warwick.ac.uk]
- 10. Comparison of different methods for radiochemical purity testing of [99mTc-EDDA-HYNIC-D-Phe1,Tyr3]-octreotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. bio-rad.com [bio-rad.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. purolite.com [purolite.com]
Validation & Comparative
Isomescaline vs. Mescaline: A Comparative Analysis of Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding affinities of isomescaline and its well-known psychoactive isomer, mescaline. While extensive quantitative data is available for mescaline, research on the specific receptor interactions of this compound is notably limited. This document summarizes the existing knowledge on both compounds, highlighting the disparities in their pharmacological profiles.
Introduction
Mescaline (3,4,5-trimethoxyphenethylamine) is a classic psychedelic phenethylamine known for its potent effects on the central nervous system, primarily mediated by its interaction with serotonin receptors.[1] this compound (2,3,4-trimethoxyphenethylamine) is a structural isomer of mescaline.[2] Despite their structural similarity, anecdotal reports suggest that this compound does not produce psychoactive effects in humans at doses exceeding 400 mg, indicating a significantly different pharmacological profile.[2][3] This guide explores the available receptor binding data to elucidate the molecular basis for these differing activities.
Quantitative Receptor Binding Data
A comprehensive review of scientific literature reveals a significant lack of quantitative receptor binding data for this compound. In contrast, mescaline has been characterized at a variety of receptor sites, with a particular focus on the serotonin 5-HT₂ family, which are crucial for its psychedelic effects.
The following table summarizes the available receptor binding affinity data (Ki) for mescaline at key human receptors. The inhibition constant (Ki) represents the concentration of a ligand required to occupy 50% of the receptors in the absence of the radioligand and is inversely proportional to binding affinity.
Table 1: Receptor Binding Affinities of Mescaline
| Receptor | Mescaline Ki (nM) | Reference |
| Serotonin Receptors | ||
| 5-HT₁A | 6,700 ± 600 | [4][5] |
| 5-HT₂A | 551 - 9,400 ± 2,100 | [4][5][6] |
| 5-HT₂C | 6,900 - 9,900 | [4][5][6] |
| Adrenergic Receptors | ||
| α₁A | >10,000 | [4][5] |
| α₂A | >10,000 | [4][5] |
| Dopamine Receptors | ||
| D₂ | >10,000 | [4][5] |
| Trace Amine-Associated Receptors | ||
| TAAR1 | 3,300 | [1] |
Data is presented for human receptors where specified in the source. Variations in Ki values can be attributed to differences in experimental assays and conditions.
For this compound, no specific Ki or IC₅₀ values at these primary psychedelic-related receptors have been reported in the reviewed literature. However, a study on sulfur-containing analogues of both mescaline and this compound found that the this compound derivatives were not psychoactive in humans, which indirectly supports the hypothesis of low affinity for key serotonin receptors.[7]
Experimental Protocols
The receptor binding affinity data for mescaline presented in this guide were primarily determined using radioligand competition binding assays . This technique is a standard method in pharmacology for characterizing the interaction of a compound with a target receptor.
Principle of the Assay
A radioligand competition binding assay measures the ability of an unlabeled test compound (e.g., mescaline) to displace a radioactively labeled ligand (radioligand) that is known to bind with high affinity and specificity to the target receptor. The concentration of the test compound that displaces 50% of the bound radioligand is known as the IC₅₀ (half maximal inhibitory concentration). The IC₅₀ value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation , which accounts for the concentration and affinity of the radioligand.[8][9][10]
Generalized Experimental Workflow
-
Receptor Preparation: Membranes from cells or tissues that express the target receptor (e.g., CHO-K1 cells stably transfected with the human 5-HT₂A receptor) are isolated and prepared.[11][12] The protein concentration of the membrane preparation is determined.[12]
-
Incubation: A constant concentration of the radioligand (e.g., [³H]ketanserin for the 5-HT₂A receptor) is incubated with the receptor preparation in a suitable buffer.[12][13]
-
Competition: Increasing concentrations of the unlabeled test compound (the "competitor," e.g., mescaline) are added to the incubation mixture.[14]
-
Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.[12][13]
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the receptor-containing membranes while allowing the unbound ligand to pass through.[12][14]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.[12][14]
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC₅₀ value. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.[8][9][10]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow of a radioligand competition binding assay.
Conclusion
The available scientific evidence indicates a stark contrast in the receptor binding profiles of mescaline and its isomer, this compound. Mescaline exhibits moderate affinity for several serotonin receptors, particularly 5-HT₂A and 5-HT₂C, which is consistent with its known psychedelic effects. In contrast, the lack of reported psychoactive effects for this compound, coupled with the absence of quantitative binding data in the literature, strongly suggests that it has a significantly lower affinity for these key receptors. The arrangement of the methoxy groups on the phenethylamine backbone appears to be critical for effective interaction with the serotonin 5-HT₂A receptor. Further research involving direct radioligand binding studies of this compound would be necessary to definitively quantify its receptor affinity profile and provide a more complete understanding of its pharmacological inactivity.
References
- 1. biorxiv.org [biorxiv.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Buy this compound | 3937-16-4 [smolecule.com]
- 4. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. mescaline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Sulfur analogues of psychotomimetic agents. Monothio analogues of mescaline and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 9. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 10. calculator.academy [calculator.academy]
- 11. reactionbiology.com [reactionbiology.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
A Comparative Analysis of Isomescaline and Other Phenethylamines for Researchers and Drug Development Professionals
An In-depth Guide to the Structure-Activity Relationships, Receptor Binding Affinities, and Functional Activities of Mescaline Analogs
This guide provides a comprehensive comparative analysis of isomescaline and other structurally related phenethylamines, with a focus on their interactions with key serotonergic receptors implicated in their psychoactive effects. While this compound (2,3,4-trimethoxyphenethylamine) remains largely uncharacterized in terms of its pharmacological activity, this guide synthesizes the available data for its structural isomer mescaline (3,4,5-trimethoxyphenethylamine) and a range of its derivatives. The information presented is intended for researchers, scientists, and drug development professionals engaged in the study of psychoactive compounds.
Introduction to this compound and Phenethylamines
This compound is a positional isomer of the classic psychedelic, mescaline. First synthesized by Alexander Shulgin, it is reported to lack discernible psychoactive effects in humans at doses exceeding 400 mg.[1][2] In stark contrast, mescaline and its analogs have been the subject of extensive research, providing valuable insights into the structure-activity relationships (SAR) that govern their psychedelic properties. This guide will focus on these better-studied analogs to provide a framework for understanding the potential pharmacological profile of this compound, should data become available.
The primary molecular target for the psychedelic action of phenethylamines is the serotonin 2A receptor (5-HT2A).[3][4][5] Agonism at this G-protein coupled receptor initiates a cascade of intracellular signaling events, leading to the characteristic alterations in perception, mood, and cognition associated with this class of compounds.
Comparative Quantitative Data
The following tables summarize the receptor binding affinities (Ki), functional potencies (EC50), and in vivo behavioral effects (ED50) of mescaline and a selection of its analogs. It is important to note the absence of data for this compound in these comparisons, highlighting a significant gap in the current scientific literature.
Table 1: Receptor Binding Affinities (Ki, nM) of Selected Phenethylamines
| Compound | 5-HT2A | 5-HT2C | 5-HT1A |
| Mescaline | 5500 | >10000 | >10000 |
| Escaline | 2100 | >10000 | >10000 |
| Proscaline | 1200 | 8800 | >10000 |
| TMA | 22340 | - | - |
| 3C-E | - | - | - |
| 3C-P | - | - | - |
| TMA-2 | 1000 | - | - |
| MEM | 430 | - | - |
| MPM | 450 | - | - |
Data sourced from multiple studies.[4][6][7][8][9] Note that assay conditions can vary between studies, affecting absolute values.
Table 2: Functional Activity (EC50, nM and Emax, %) at 5-HT2A Receptors
| Compound | EC50 (nM) | Emax (%) |
| Mescaline | 3600 | 100 |
| Escaline | 1300 | 100 |
| Proscaline | 1000 | 100 |
| TMA | >10000 | - |
| 3C-E | 530 | 100 |
| 3C-P | 410 | 100 |
| TMA-2 | 480 | 100 |
| MEM | 230 | 100 |
| MPM | 240 | 100 |
Emax is expressed relative to the maximal response of serotonin (5-HT). Data sourced from multiple studies.[4][7]
Table 3: In Vivo Potency in the Mouse Head-Twitch Response (HTR) Assay
| Compound | ED50 (μmol/kg) |
| Mescaline | 26.3 |
| Escaline | 11.2 |
| Proscaline | 8.09 |
| TMA | 13.6 |
| 3C-E | 8.54 |
| 3C-P | 8.47 |
| TMA-2 | 12.4 |
| MEM | 13.6 |
| MPM | 12.1 |
The Head-Twitch Response (HTR) is a 5-HT2A receptor-mediated behavior in rodents and is used as a preclinical proxy for hallucinogenic potential.[3][6][10][11][12]
Key Experimental Methodologies
The data presented in this guide are derived from a combination of in vitro and in vivo experimental protocols. Understanding these methodologies is crucial for the interpretation of the results and for the design of future studies.
Radioligand Binding Assays
These assays are used to determine the affinity of a compound for a specific receptor.
Experimental Protocol:
-
Membrane Preparation: Membranes from cells expressing the receptor of interest (e.g., human 5-HT2A receptors expressed in HEK293 or CHO cells) or from brain tissue (e.g., rat frontal cortex) are prepared by homogenization and centrifugation.[8][13]
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]ketanserin or [125I]DOI for 5-HT2A) and varying concentrations of the unlabeled competitor drug.[8][14]
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[12]
In Vitro Functional Assays (Phospholipase C Activation)
These assays measure the ability of a compound to activate a receptor and trigger a downstream signaling cascade. For 5-HT2A receptors, which couple to Gq/11 proteins, a common method is to measure the production of inositol phosphates (IPs).[12][14]
Experimental Protocol:
-
Cell Culture: Cells expressing the 5-HT2A receptor are cultured in multi-well plates.
-
Ligand Stimulation: The cells are stimulated with varying concentrations of the test compound.
-
IP1 Accumulation: The activation of the Gq/11 pathway leads to the activation of phospholipase C (PLC), which results in the accumulation of inositol monophosphate (IP1) in the presence of LiCl.[15]
-
Detection: The accumulated IP1 is measured using a commercially available assay kit, often based on Homogeneous Time-Resolved Fluorescence (HTRF).[15]
-
Data Analysis: Dose-response curves are generated to determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximal response relative to a reference agonist like serotonin).
In Vivo Head-Twitch Response (HTR) Assay
The HTR is a rapid, rotational head movement in rodents that is specifically mediated by 5-HT2A receptor activation and is a well-established behavioral proxy for hallucinogenic potential in humans.[10][11][16]
Experimental Protocol:
-
Animal Subjects: Male C57BL/6J mice are commonly used.[3][6]
-
Drug Administration: The test compound is administered, typically via subcutaneous or intraperitoneal injection.
-
Observation: The mice are placed in an observation chamber, and the number of head twitches is counted over a defined period. This can be done by trained human observers or, more recently, by automated video analysis software.[8][14]
-
Data Analysis: Dose-response curves are constructed to determine the ED50, the dose of the drug that produces 50% of the maximal HTR frequency.
Visualizing Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.
Caption: 5-HT2A Receptor Signaling Pathway
Caption: Radioligand Binding Assay Workflow
Conclusion and Future Directions
The comparative analysis of mescaline and its analogs reveals clear structure-activity relationships, with modifications to the methoxy groups and the addition of an alpha-methyl group significantly influencing receptor affinity and in vivo potency. The lack of pharmacological data for this compound stands in stark contrast to the wealth of information available for other phenethylamines. Future research should prioritize the characterization of this compound's receptor binding profile and functional activity to determine if its reported lack of psychoactivity is due to poor receptor affinity, functional antagonism, rapid metabolism, or other pharmacokinetic factors. Such studies would not only fill a critical knowledge gap but also contribute to a more complete understanding of the structural requirements for 5-HT2A receptor activation and the induction of psychedelic effects.
References
- 1. blossomanalysis.com [blossomanalysis.com]
- 2. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines [patrinum.ch]
- 3. Comparison of the behavioral effects of mescaline analogs using the head twitch response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the behavioral effects of mescaline analogs using the head twitch response in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Comparison of the behavioral effects of mescaline analogs using the head twitch response in mice | Semantic Scholar [semanticscholar.org]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. Automated Computer Software Assessment of 5-Hydroxytryptamine 2A Receptor-Mediated Head Twitch Responses from Video Recordings of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure-Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Inert Nature of Isomescaline: A Comparative Analysis with Mescaline
A comprehensive guide for researchers and drug development professionals validating the non-psychoactive properties of isomescaline through comparative analysis of receptor binding profiles and behavioral assays.
Introduction
This compound, a structural isomer of the classic psychedelic mescaline, presents a fascinating case study in psycho-pharmacology. Despite their near-identical chemical makeup, this compound is reported to be devoid of the psychoactive effects that characterize mescaline. This guide provides a detailed comparison of this compound and mescaline, focusing on the key pharmacological and behavioral data that underscore the lack of psychoactivity in this compound. By presenting available receptor binding data, outlining established experimental protocols for assessing psychoactivity, and visualizing the underlying neurobiological pathways, this document serves as a critical resource for researchers in neuroscience and drug development.
Section 1: Comparative Receptor Binding Profiles
The primary determinant of a compound's psychoactive potential lies in its interaction with specific neurotransmitter receptors in the brain. For classic psychedelics like mescaline, the serotonin 2A (5-HT2A) receptor is the principal target mediating their hallucinogenic effects. The binding affinity of a compound for a receptor is quantified by the inhibition constant (Ki), with lower values indicating a stronger binding affinity.
While extensive data exists for mescaline, the pharmacological profile of this compound remains largely uncharacterized, with no specific binding affinities reported in publicly available literature. This absence of data, coupled with reports of its inactivity in humans, strongly suggests a significantly lower affinity for the 5-HT2A receptor compared to mescaline.
Table 1: Comparison of Receptor Binding Affinities (Ki in nM)
| Compound | 5-HT2A | 5-HT2B | 5-HT2C | Dopamine D2 |
| This compound | Not Available | Not Available | Not Available | Not Available |
| Mescaline | ~5,000 - 12,000[1][2][3] | >20,000[4] | ~4,000 - 10,000[5] | >10,000 |
Note: Higher Ki values indicate lower binding affinity.
Section 2: In Vivo Behavioral Assays for Psychoactivity
The head-twitch response (HTR) in rodents is a well-validated behavioral proxy for 5-HT2A receptor activation and is highly predictive of hallucinogenic potential in humans.[6][7] This involuntary head movement is reliably induced by serotonergic psychedelics. To date, there are no published studies reporting the administration of this compound to rodents in an HTR assay. The absence of such data further supports the hypothesis that this compound does not engage the 5-HT2A receptor in a manner that elicits a psychoactive response.
In contrast, mescaline consistently induces the HTR in a dose-dependent manner. The dose required to elicit a half-maximal response (ED50) is a key measure of a compound's in vivo potency.
Table 2: Comparison of Head-Twitch Response (HTR) Data in Rodents
| Compound | HTR Induction | ED50 (mg/kg) |
| This compound | No Data Available | Not Applicable |
| Mescaline | Yes[8][9] | ~10 - 30[10] |
Section 3: Visualizing the Mechanistic Hypothesis
The stark difference in the psychoactive profiles of mescaline and this compound, despite their structural similarity, likely arises from subtle differences in how they interact with the 5-HT2A receptor. The specific orientation of the methoxy groups on the phenethylamine backbone is critical for receptor binding and subsequent activation of the intracellular signaling cascades that lead to the psychedelic experience.
Caption: Hypothesized differential 5-HT2A receptor activation by mescaline and this compound.
Section 4: Standard Experimental Workflow for Psychoactivity Screening
Validating the lack of psychoactivity in a novel compound requires a systematic approach involving both in vitro and in vivo assays. The following workflow outlines the key steps in this process.
Caption: A typical experimental workflow for assessing the psychoactive properties of a compound.
Section 5: Detailed Experimental Protocols
For the validation of this compound's non-psychoactive profile, two key experimental protocols are essential:
5.1. Radioligand Binding Assay for 5-HT2A Receptor Affinity
-
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor.
-
Materials:
-
Cell membranes expressing the human 5-HT2A receptor.
-
Radioligand (e.g., [3H]ketanserin or [3H]MDL 100,907).
-
Test compound (this compound) at various concentrations.
-
Reference compound (mescaline) at various concentrations.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound and mescaline.
-
In a multi-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test or reference compound.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 37°C).
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
5.2. Head-Twitch Response (HTR) Assay in Mice
-
Objective: To assess the ability of this compound to induce the head-twitch response in mice, a behavioral marker of 5-HT2A receptor activation.
-
Animals: Male C57BL/6J mice are commonly used.
-
Materials:
-
Test compound (this compound) dissolved in a suitable vehicle (e.g., saline).
-
Reference compound (mescaline) dissolved in a suitable vehicle.
-
Vehicle control.
-
Observation chambers.
-
Video recording equipment or a trained observer.
-
-
Procedure:
-
Acclimate the mice to the observation chambers.
-
Administer a range of doses of this compound, mescaline, or vehicle to different groups of mice via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Immediately after injection, place the mice individually into the observation chambers.
-
Record the number of head twitches for a defined period (e.g., 30-60 minutes). A head twitch is characterized by a rapid, rotational movement of the head.
-
Analyze the data to determine if this compound induces a significant increase in head twitches compared to the vehicle control group.
-
For mescaline, construct a dose-response curve and calculate the ED50 value.
-
Conclusion
References
- 1. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blossomanalysis.com [blossomanalysis.com]
- 3. researchgate.net [researchgate.net]
- 4. Mescaline - Wikipedia [en.wikipedia.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. Head-twitch response - Wikipedia [en.wikipedia.org]
- 8. Comparison of the behavioral effects of mescaline analogs using the head twitch response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
spectroscopic comparison of Isomescaline and mescaline
In the world of psychoactive phenethylamines, mescaline (3,4,5-trimethoxyphenethylamine) holds a significant place due to its hallucinogenic properties. Its lesser-known isomer, isomescaline (2,3,4-trimethoxyphenethylamine), presents an interesting case for comparative analysis. While structurally very similar, the shift in the methoxy group positions on the phenyl ring from a symmetrical to an asymmetrical arrangement profoundly impacts their spectroscopic signatures. This guide provides a detailed comparison of the spectroscopic properties of this compound and mescaline, offering researchers and drug development professionals a comprehensive reference based on experimental data for mescaline and predicted data for this compound, drawn from established principles of spectroscopic analysis of positional isomers.
Structural Differences at a Glance
The core difference between mescaline and this compound lies in the substitution pattern of the three methoxy (-OCH₃) groups on the benzene ring. Mescaline possesses a symmetrical 1,3,5-substitution pattern, whereas this compound has an adjacent 1,2,3-substitution arrangement. This seemingly minor change has significant consequences for the electronic environment of the molecule, which is reflected in their respective spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is highly sensitive to the local chemical environment of atomic nuclei, making it a powerful tool for distinguishing between isomers. The difference in symmetry between this compound and mescaline is expected to result in distinct ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy
In mescaline, the two aromatic protons are chemically equivalent due to the molecule's symmetry, resulting in a single signal. The three methoxy groups are also in two equivalent environments (the two groups at positions 3 and 5 are equivalent, and the one at position 4 is unique), leading to two distinct signals for the methoxy protons.
For this compound, the loss of symmetry means that the two aromatic protons are no longer equivalent and would be expected to show distinct signals, likely as a pair of doublets due to ortho-coupling. Furthermore, all three methoxy groups are in unique chemical environments and should therefore produce three separate singlets.
Table 1: Comparison of ¹H NMR Data (Predicted for this compound)
| Proton | Mescaline (ppm) | This compound (Predicted ppm) | Multiplicity |
| Aromatic-H | ~6.4 | ~6.7-6.9 | Singlet (Mescaline), Two Doublets (this compound) |
| Methoxy-H (3,5) | ~3.8 | - | Singlet |
| Methoxy-H (4) | ~3.7 | - | Singlet |
| Methoxy-H (2,3,4) | - | ~3.8-3.9 | Three Singlets |
| Ethylamine-CH₂ | ~2.7-2.9 | ~2.7-2.9 | Multiplets |
| Ethylamine-CH₂ | ~2.9-3.1 | ~2.9-3.1 | Multiplets |
¹³C NMR Spectroscopy
The difference in symmetry is also evident in the ¹³C NMR spectra. Mescaline's symmetry results in fewer signals for the aromatic carbons compared to this compound, where each aromatic carbon is expected to be in a unique environment.
Table 2: Comparison of ¹³C NMR Data
| Carbon | Mescaline (ppm) | This compound (Predicted ppm) |
| Aromatic C-H | ~106 | ~108, ~125 |
| Aromatic C-OCH₃ | ~153, ~136 | ~152, ~151, ~142 |
| Aromatic C-CH₂ | ~131 | ~127 |
| Methoxy C | ~60, ~56 | ~61, ~60, ~56 |
| Ethylamine C | ~42, ~34 | ~42, ~29 |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of chemical bonds. While the overall spectra of this compound and mescaline are expected to be similar due to the presence of the same functional groups (amine, methoxy, aromatic ring), key differences will arise in the "fingerprint region" (below 1500 cm⁻¹). The substitution pattern on the aromatic ring influences the C-H bending and ring vibration modes, leading to a unique fingerprint for each isomer.
Table 3: Comparison of Key IR Absorption Bands
| Vibrational Mode | Mescaline (cm⁻¹) | This compound (Predicted cm⁻¹) |
| N-H Stretch (amine) | 3300-3500 | 3300-3500 |
| C-H Stretch (aromatic) | 3000-3100 | 3000-3100 |
| C-H Stretch (aliphatic) | 2850-3000 | 2850-3000 |
| Aromatic C=C Bending | ~1590, ~1500 | ~1600, ~1490 |
| C-O Stretch (methoxy) | ~1240, ~1125 | ~1250, ~1100 |
| Aromatic C-H Bending | ~830 | ~800-850 (multiple bands) |
Mass Spectrometry (MS)
In mass spectrometry, molecules are ionized and fragmented. The resulting fragmentation pattern is characteristic of the molecule's structure. For positional isomers like this compound and mescaline, the electron ionization (EI) mass spectra are often very similar, as they have the same molecular weight and can produce many of the same fragments. The base peak for both is typically the β-cleavage product resulting from the loss of the amine-containing side chain. However, subtle differences in the relative abundances of certain fragment ions may be observable. Derivatization of the amine group can often lead to more distinct fragmentation patterns for positional isomers.
Table 4: Comparison of Mass Spectrometry Data
| Parameter | Mescaline | This compound (Predicted) |
| Molecular Ion (M⁺) | m/z 211 | m/z 211 |
| Major Fragment | m/z 182 | m/z 182 |
| Other Fragments | m/z 167, 151 | m/z 167, 151 (potentially different relative intensities) |
UV-Vis Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The absorption is related to the electronic transitions within the molecule. The substitution pattern on the benzene ring affects the energy of these transitions. Both mescaline and this compound are expected to show absorption bands characteristic of a substituted benzene ring. However, the exact wavelength of maximum absorbance (λmax) and the molar absorptivity may differ slightly due to the different electronic effects of the methoxy groups in their respective positions.
Table 5: Comparison of UV-Vis Spectroscopy Data
| Parameter | Mescaline | This compound (Predicted) |
| λmax | ~268 nm | ~270 nm |
| Solvent | Methanol or Ethanol | Methanol or Ethanol |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound and mescaline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte (this compound or mescaline) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is used with a longer relaxation delay and a larger number of scans.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the analyte with dry KBr powder and pressing it into a thin disk. Alternatively, for liquid or dissolved samples, a thin film can be cast onto a salt plate (e.g., NaCl), or a solution can be analyzed in a suitable cell.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds or a liquid chromatograph (LC-MS) for less volatile compounds.
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and identify the fragmentation pattern.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol, methanol, or water).
-
Data Acquisition: Record the UV-Vis spectrum using a spectrophotometer, typically over a range of 200-400 nm. A blank spectrum of the solvent is recorded and subtracted from the sample spectrum.
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).
Conclusion
The spectroscopic comparison of this compound and mescaline highlights the power of these analytical techniques in distinguishing between closely related positional isomers. While mass spectrometry and UV-Vis spectroscopy may show only subtle differences, NMR and IR spectroscopy are particularly effective in providing clear, unambiguous differentiation based on the distinct molecular symmetries and vibrational modes of the two compounds. The data and protocols presented here serve as a valuable resource for the identification and characterization of these and other related phenethylamine derivatives.
Isomescaline and Drug Immunoassays: A Comparative Guide to Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of isomescaline in common drug immunoassays. As a structural isomer of the well-known psychedelic mescaline, understanding the behavior of this compound in routine drug screening is crucial for accurate toxicological assessment and in the development of specific detection methods.
Currently, there is a notable absence of direct experimental studies on the cross-reactivity of this compound in commercially available drug immunoassays. However, by examining data from structurally similar phenethylamine compounds, we can infer its likely behavior. This guide synthesizes available data on related compounds to provide a predictive comparison.
Structural Comparison: this compound and Related Phenethylamines
This compound (2,3,4-trimethoxyphenethylamine) is a structural isomer of mescaline (3,4,5-trimethoxyphenethylamine), differing only in the substitution pattern of the methoxy groups on the phenyl ring. Both belong to the phenethylamine class, which includes a wide range of psychoactive substances. The structural similarities and differences between this compound and other relevant phenethylamines are critical for predicting immunoassay cross-reactivity. An antibody designed to detect one phenethylamine may recognize another if their core structures and key functional groups are sufficiently similar.
Distinguishing Isomescaline from its Isomers: A Mass Spectrometry-Based Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Isomescaline (2,3,4-trimethoxyphenethylamine) is a positional isomer of the well-known psychedelic compound mescaline (3,4,5-trimethoxyphenethylamine). The subtle difference in the substitution pattern of the methoxy groups on the phenethylamine core presents a significant analytical challenge. For researchers in pharmacology, toxicology, and forensic science, the unambiguous identification of these isomers is critical due to their potentially differing physiological effects and legal status. This guide provides a comparative overview of the mass spectrometric behavior of this compound and its isomers, offering experimental insights for their differentiation.
The Challenge of Isomeric Differentiation
Underivatized positional isomers of phenethylamines, including this compound and mescaline, often exhibit nearly identical mass spectra under electron ionization (EI) conditions. This similarity arises because the primary fragmentation pathways are dominated by the ethylamine side chain, leading to common fragment ions and making direct differentiation unreliable.
To overcome this challenge, chemical derivatization is a widely employed strategy. By introducing a functional group to the primary amine, the fragmentation pattern can be significantly altered, often leading to unique, isomer-specific ions that facilitate clear identification.
Mass Spectral Comparison of Trimethoxyphenethylamine Isomers
While a publicly available electron ionization mass spectrum for this compound (2,3,4-trimethoxyphenethylamine) is not readily found in major databases, a comparison with the well-documented spectrum of mescaline (3,4,5-trimethoxyphenethylamine) from the NIST Mass Spectral Database highlights the expected similarities in their underivatized state. The primary fragmentation involves cleavage of the C-C bond beta to the aromatic ring, resulting in a prominent ion at m/z 30 (CH₂NH₂⁺).
To achieve clear differentiation, derivatization with agents such as trifluoroacetic anhydride (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA) is recommended. While specific mass spectral data for derivatized this compound is scarce in the literature, the principles of fragmentation for derivatized phenethylamines can be applied to predict distinguishing features. The fragmentation of the derivatized trimethoxybenzyl moiety is expected to be influenced by the position of the methoxy groups, leading to unique fragment ions.
Below is a table summarizing the key mass spectral data for underivatized mescaline and the anticipated approach for distinguishing it from its isomers through derivatization.
| Compound | Chemical Name | Derivatization Status | Key Fragment Ions (m/z) and Expected Observations |
| Mescaline | 3,4,5-Trimethoxyphenethylamine | Underivatized | 211 (M+) , 182, 167, 151, 30. The base peak is often m/z 182, corresponding to the trimethoxybenzyl cation. The ion at m/z 30 is also prominent. |
| This compound | 2,3,4-Trimethoxyphenethylamine | Underivatized | Expected to be very similar to mescaline, with a molecular ion at m/z 211 and a prominent ion at m/z 30. Differentiation is unreliable. |
| Mescaline-TFA | N-trifluoroacetyl-3,4,5-trimethoxyphenethylamine | Derivatized (TFA) | Expected molecular ion (M+) at m/z 307. Fragmentation will be directed by the trifluoroacetyl group, leading to characteristic ions from the trimethoxybenzyl moiety that are distinct from its isomers. |
| This compound-TFA | N-trifluoroacetyl-2,3,4-trimethoxyphenethylamine | Derivatized (TFA) | Expected molecular ion (M+) at m/z 307. The fragmentation of the 2,3,4-trimethoxybenzyl portion is predicted to produce a different pattern of fragment ions and/or different relative abundances compared to the 3,4,5-substituted isomer. |
Experimental Protocols
To reliably distinguish this compound from its isomers, a gas chromatography-mass spectrometry (GC-MS) method coupled with a derivatization step is recommended.
Sample Preparation: Trifluoroacetylation
-
To approximately 1 mg of the analyte (or a dried extract of the sample) in a vial, add 100 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 70°C for 20 minutes.
-
Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-500.
-
Logical Workflow for Isomer Differentiation
The following diagram illustrates the logical workflow for distinguishing this compound from its isomers using mass spectrometry.
Conclusion
The differentiation of this compound from its isomers by mass spectrometry is a challenging task that necessitates a methodical approach. While underivatized analysis is generally insufficient for conclusive identification, chemical derivatization followed by GC-MS analysis provides a robust and reliable method. By altering the fragmentation pathways, derivatization allows for the generation of unique mass spectra that can serve as fingerprints for each specific isomer. The experimental protocol and logical workflow provided in this guide offer a framework for researchers to confidently distinguish these closely related compounds, ensuring accuracy in their scientific investigations.
A Comparative Analysis of the Biological Activity of Isomescaline and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of isomescaline (2,3,4-trimethoxyphenethylamine) and its structural analogs, with a primary focus on their interaction with serotonin receptors, particularly the 5-HT2A receptor, a key target for psychedelic compounds. Experimental data from receptor binding and functional assays are presented to elucidate the structure-activity relationships (SAR) within this class of phenethylamines.
Introduction
Mescaline (3,4,5-trimethoxyphenethylamine), a naturally occurring psychedelic found in the peyote cactus, has long been a subject of scientific interest. Its unique psychoactive effects are primarily mediated by its agonist activity at the serotonin 5-HT2A receptor.[1][2] The arrangement of the methoxy groups on the phenethylamine scaffold is crucial for this activity. This compound, a positional isomer of mescaline with a 2,3,4-trimethoxy substitution pattern, presents an interesting case study in SAR. Despite its structural similarity to mescaline, this compound is reportedly inactive as a psychedelic in humans, even at high doses.[3][4] This guide will explore the available biological data for this compound and its more well-characterized, psychoactive analogs to highlight the structural determinants of activity at the 5-HT2A receptor.
This compound: A Case of Inactivity
Current scientific literature indicates a significant lack of pharmacological data for this compound. It is reported to be inactive in humans at doses exceeding 400 mg.[4][5] The mechanism of its inactivity is not fully understood but is presumed to be due to an unfavorable substitution pattern on the phenyl ring, which likely hinders effective binding and/or activation of the 5-HT2A receptor. The synthesis of monothio analogues of this compound has been reported, but these compounds also failed to show psychotomimetic effects in humans.[3]
Comparative Biological Data of Mescaline and Active Analogs
In contrast to this compound, mescaline and several of its analogs exhibit significant affinity and functional activity at the 5-HT2A receptor. The following tables summarize key quantitative data from in vitro studies.
5-HT2A Receptor Binding Affinities (Ki)
| Compound | Structure | Ki (nM) at 5-HT2A | Reference(s) |
| Mescaline | 3,4,5-Trimethoxyphenethylamine | ~5,000 | [6] |
| Escaline | 3,5-Dimethoxy-4-ethoxyphenethylamine | Lower than Mescaline | [6] |
| Proscaline | 3,5-Dimethoxy-4-propoxyphenethylamine | Lower than Mescaline | [6] |
| TMA (Trimethoxyamphetamine) | 3,4,5-Trimethoxy-α-methylphenethylamine | ~2x potency of Mescaline | [6] |
| TMA-2 (Trimethoxyamphetamine) | 2,4,5-Trimethoxy-α-methylphenethylamine | High Affinity | [4] |
Note: Lower Ki values indicate higher binding affinity.
5-HT2A Receptor Functional Activity (EC50)
| Compound | Structure | EC50 (nM) at 5-HT2A | Reference(s) |
| Mescaline | 3,4,5-Trimethoxyphenethylamine | ~10,000 | [6] |
| TMA-2 (Trimethoxyamphetamine) | 2,4,5-Trimethoxy-α-methylphenethylamine | 2-990 | [4] |
Note: Lower EC50 values indicate greater potency in activating the receptor.
Structure-Activity Relationships (SAR)
The data presented above highlight critical structural features that govern the biological activity of these phenethylamines at the 5-HT2A receptor:
-
Substitution Pattern: The 3,4,5-trimethoxy substitution of mescaline is permissive for activity, while the 2,3,4-trimethoxy arrangement of this compound is not. The 2,4,5-trisubstituted pattern, as seen in TMA-2, generally confers high potency.[4]
-
4-Position Substituent: Modifications at the 4-position of the phenyl ring significantly impact potency. Extending the 4-methoxy group of mescaline to an ethoxy (escaline) or propoxy (proscaline) group increases potency.[6]
-
Alpha-Methylation: The addition of an alpha-methyl group to the ethylamine side chain, creating amphetamine analogs like TMA, generally increases potency compared to the corresponding phenethylamine.[6]
Experimental Protocols
Radioligand Binding Assay for 5-HT2A Receptor
This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound for the 5-HT2A receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]ketanserin or [3H]spiperone.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM spiperone or another suitable antagonist.
-
Test compounds at various concentrations.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
In a 96-well plate, combine cell membranes, radioligand (at a concentration near its Kd), and either assay buffer (for total binding), non-specific binding control, or the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 of the test compound (the concentration that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Flux Functional Assay for 5-HT2A Receptor
This protocol describes a method to measure the functional activity (EC50) of a compound at the Gq-coupled 5-HT2A receptor by measuring changes in intracellular calcium.
Materials:
-
Cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test compounds at various concentrations.
-
A fluorescence plate reader capable of kinetic reads.
Procedure:
-
Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add the test compounds at various concentrations to the wells.
-
Immediately begin measuring the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
The peak fluorescence response is typically used for analysis.
-
Plot the peak response as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Visualizations
Caption: SAR of Mescaline Analogs.
Caption: Receptor Binding Assay Workflow.
Caption: 5-HT2A Receptor Signaling Pathway.
Conclusion
The comparison between this compound and its analogs underscores the profound impact of subtle structural modifications on pharmacological activity. While this compound remains a pharmacological curiosity due to its lack of psychoactivity, its existence provides a valuable negative control in the study of phenethylamine psychedelics. The quantitative data for mescaline and its active analogs clearly demonstrate the importance of the 3,4,5- and 2,4,5-substitution patterns for potent 5-HT2A receptor agonism. Further research into a wider array of positional isomers and substituted analogs will continue to refine our understanding of the molecular determinants of psychedelic activity and aid in the design of novel therapeutic agents targeting the serotonergic system.
References
- 1. Synthesis and Biological Evaluation of Pentacycloundecylamines and Triquinylamines as Voltage-Gated Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro biological evaluation of dihydroartemisinyl-chalcone esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfur analogues of psychotomimetic agents. Monothio analogues of mescaline and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Buy this compound | 3937-16-4 [smolecule.com]
- 6. Mescaline - Wikipedia [en.wikipedia.org]
In Vitro Toxicity Profile: A Comparative Analysis of Isomescaline and Mescaline
A notable gap in toxicological data exists for isomescaline, precluding a direct empirical comparison with its well-known isomer, mescaline. This guide synthesizes the available in vitro data for mescaline and proposes a standardized experimental workflow to facilitate future comparative toxicity studies, addressing a critical need within the research and drug development community.
Currently, published literature lacks direct comparative studies on the in vitro toxicity of this compound and mescaline. While mescaline has been the subject of various pharmacological and toxicological investigations, this compound remains largely uncharacterized, with very little existing data on its pharmacological properties, metabolism, and toxicity.[1] This disparity highlights a significant area for future research to understand the structure-activity relationships that dictate the toxic potential of these psychoactive compounds.
Mescaline: Summary of In Vitro Data
In vitro studies on mescaline have primarily focused on its metabolism and interaction with key enzyme systems. Research indicates that mescaline's in vitro cytotoxicity does not appear to be significantly affected by cytochrome P450 (CYP450) enzyme inhibitors.[2] However, its toxicity is potentiated by the monoamine oxidase-A (MAO-A) inhibitor clorgyline, suggesting a role for MAO-A in its metabolic pathway.[2] Mescaline itself has been reported to be a poor substrate for highly purified human MAO in vitro.[2]
Recent studies have further characterized mescaline's inhibitory potential on various CYP450 isoenzymes. The half-maximal inhibitory concentration (IC50) values have been determined for several key enzymes, as detailed in the table below.
| Enzyme | Mescaline IC50 (µM) |
| CYP3A4 | 96.35 - 97.59 |
| CYP2D6 | 558.53 |
| CYP2B6 | 323.98 |
| CYP2A6 | 96.35 |
| (Data compiled from a study evaluating the potential inhibition of mescaline over various CYP450 isoenzymes using Vivid® CYP450 screening kits.)[3][4] |
This compound: An Uncharacterized Profile
In stark contrast to mescaline, there is a significant lack of publicly available in vitro toxicity data for this compound.[1] While its synthesis has been described, its biological effects and safety profile have not been systematically evaluated.[1][5] This absence of data prevents any evidence-based comparison with mescaline and underscores the necessity for foundational toxicological screening.
Proposed Experimental Protocol for Comparative In Vitro Cytotoxicity Assessment
To address the existing data gap, the following experimental protocol is proposed for a direct in vitro comparison of this compound and mescaline toxicity. This protocol is based on standard methodologies for assessing neuronal cytotoxicity.
1. Cell Line and Culture:
-
Cell Line: Human neuroblastoma cell line, SH-SY5Y, is recommended due to its neuronal characteristics and extensive use in neurotoxicity screening.[6] Alternatively, LUHMES cells, a conditionally-immortalized human dopaminergic neuronal cell line, can be used as they exhibit high sensitivity to neurotoxicants after differentiation.[6][7]
-
Culture Conditions: Cells should be cultured in complete medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2. For differentiation, specific protocols for the chosen cell line should be followed to induce a more mature neuronal phenotype.
2. Compound Preparation:
-
This compound and mescaline hydrochloride salts should be dissolved in sterile, deionized water or a suitable vehicle (e.g., DMSO, not exceeding 0.1% final concentration) to create stock solutions.
-
A series of dilutions should be prepared in complete culture medium to achieve the desired final concentrations for the assay.
3. Cytotoxicity Assay (MTT or Resazurin Reduction Assay):
-
Seeding: Plate cells in a 96-well microplate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Treatment: Remove the culture medium and expose the cells to various concentrations of this compound and mescaline (e.g., a logarithmic dilution series from 1 µM to 1000 µM) for a defined period (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with vehicle only) and a positive control for cytotoxicity (e.g., a known neurotoxin like Triton™ X-100 for maximum cell lysis).[8]
-
Assay Procedure (Resazurin):
-
After the incubation period, add resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Measure the fluorescence at an excitation/emission wavelength of approximately 560/590 nm using a microplate reader.
-
The fluorescence intensity is proportional to the number of viable, metabolically active cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the concentration-response curves and determine the IC50 (the concentration at which 50% of cell viability is inhibited) for both compounds using non-linear regression analysis.
-
4. Signaling Pathway Investigation (Optional Extension):
-
To investigate the potential mechanisms of toxicity, further assays can be conducted at concentrations around the IC50 values. These could include:
-
Apoptosis Assays: Using caspase activity assays or Annexin V/Propidium Iodide staining to determine the mode of cell death.
-
Oxidative Stress Assays: Measuring the levels of reactive oxygen species (ROS).
-
Mitochondrial Membrane Potential Assays: To assess mitochondrial dysfunction.
-
Experimental Workflow
The following diagram illustrates the proposed workflow for the comparative in vitro toxicity assessment of this compound and mescaline.
Caption: Proposed workflow for in vitro cytotoxicity comparison.
By following this standardized protocol, researchers can generate the first direct comparative toxicity data for this compound and mescaline, providing valuable insights for the scientific community and contributing to a better understanding of the safety profiles of these isomeric phenethylamines.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Mescaline - Wikipedia [en.wikipedia.org]
- 3. View of Assessment of the CYP450 inhibitory potential of LSD, 5-MeO-DMT and mescaline: an in vitro study [publicacoes.cespu.pt]
- 4. Assessment of the CYP450 inhibitory potential of LSD, 5-MeO-DMT and mescaline: an in vitro study | Scientific Letters [publicacoes.cespu.pt]
- 5. Buy this compound | 3937-16-4 [smolecule.com]
- 6. Characterization of three human cell line models for high-throughput neuronal cytotoxicity screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human neuronal signaling and communication assays to assess functional neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for Isomescaline Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of established analytical methodologies applicable to the quantification of isomescaline. While specific validated methods for this compound are not extensively documented in peer-reviewed literature, this document outlines highly relevant and validated methods for its structural isomer, mescaline, and other phenethylamines. The principles and protocols described herein can be readily adapted for the robust quantification of this compound in various biological matrices. The primary analytical techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Comparison of Analytical Methods
The following tables summarize typical performance characteristics of GC-MS and LC-MS/MS methods based on validated assays for structurally related phenethylamines, such as mescaline. These values provide a benchmark for what can be expected when validating a method for this compound.
Table 1: Comparison of GC-MS and LC-MS/MS Methods for Phenethylamine Quantification
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | Separation of compounds in liquid phase followed by highly selective and sensitive mass-based detection. |
| Sample Matrix | Blood plasma, urine, hair[1][2] | Blood plasma, urine[3][4] |
| Derivatization | Often required to improve volatility and thermal stability (e.g., with heptafluorobutyric anhydride)[1]. | Generally not required, simplifying sample preparation. |
| Selectivity | Good, but may have limitations in differentiating isomers without optimal chromatographic separation[5]. | Excellent, with the use of Multiple Reaction Monitoring (MRM) enhancing specificity[3]. |
| Sensitivity | Good, with Limits of Detection (LOD) typically in the low µg/L range[1][4]. | Excellent, with LODs often in the ng/L to low µg/L range[3][4]. |
| Throughput | Moderate, due to longer run times and potential need for derivatization. | High, with faster analysis times and simpler sample preparation[3]. |
Table 2: Typical Validation Parameters for Phenethylamine Quantification Methods
| Validation Parameter | GC-MS | LC-MS/MS |
| Linearity (R²) | > 0.99 | > 0.99 |
| Linear Range | 5 - 500 µg/L[1] | 1 - 10,000 µg/L[4] |
| Accuracy (% Bias) | Within ±15%[1] | Within ±15%[3] |
| Precision (%RSD) | < 15%[1] | < 15%[3] |
| Limit of Quantification (LOQ) | ~5 µg/L[1] | 1.25 - 12.5 ng/mL[3] |
| Recovery | Dependent on extraction method | > 85%[3] |
Experimental Protocols
Below are detailed methodologies for GC-MS and LC-MS/MS analysis, adapted from validated methods for mescaline and other phenethylamines. These serve as a starting point for developing and validating a method for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on methods developed for the analysis of phenethylamine-type designer drugs in human blood plasma[1].
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 1 mL of plasma, add an internal standard (e.g., mescaline-d9).
-
Perform a mixed-mode solid-phase extraction using a cation exchange cartridge.
-
Wash the cartridge with a series of solvents (e.g., deionized water, acidic buffer, methanol).
-
Elute the analytes with a basic organic solvent mixture (e.g., ethyl acetate/ammonia).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a suitable solvent (e.g., ethyl acetate).
-
Add a derivatizing agent, such as heptafluorobutyric anhydride (HFBA), and heat to facilitate the reaction.
-
Evaporate the excess derivatizing agent and reconstitute in a solvent suitable for injection (e.g., ethyl acetate).
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An initial temperature of ~80°C, ramped to ~280°C.
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions of the derivatized this compound and internal standard.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is based on methods developed for the quantification of mescaline and its metabolites in human plasma[3].
-
Sample Preparation (Protein Precipitation):
-
To a small volume of plasma (e.g., 50 µL), add an internal standard (e.g., mescaline-d9).
-
Add a precipitating agent, such as acetonitrile or methanol, to denature and precipitate plasma proteins.
-
Vortex and centrifuge the sample.
-
Inject a portion of the supernatant directly into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard to ensure high selectivity and sensitivity.
-
Mandatory Visualization
The following diagram illustrates a typical workflow for the validation of an analytical method for this compound quantification, from initial setup to routine sample analysis.
Caption: Workflow for Analytical Method Validation.
The following logical diagram illustrates the key decision points when choosing between GC-MS and LC-MS/MS for this compound quantification.
Caption: Decision tree for analytical method selection.
References
- 1. Screening for and validated quantification of phenethylamine-type designer drugs and mescaline in human blood plasma by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GC-MS and GC-MS/MS in PCI mode determination of mescaline in peyote tea and in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and clinical application of an LC-MS-MS method for mescaline in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nist.gov [nist.gov]
Safety Operating Guide
Prudent Disposal of Isomescaline: A Guide for Laboratory Professionals
For immediate release:
This document provides essential guidance on the proper disposal procedures for isomescaline, a structural isomer of mescaline. Due to the limited availability of specific toxicity and environmental impact data for this compound, it is imperative that researchers, scientists, and drug development professionals treat this compound as a hazardous substance and adhere to stringent disposal protocols.[1] The following procedures are based on established best practices for the management of laboratory chemical waste.
I. Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, ensure that all personnel are equipped with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
II. This compound Waste Classification and Segregation
As a precautionary measure, this compound waste should be classified as hazardous chemical waste. It is crucial to segregate this compound waste from other waste streams to prevent unintended chemical reactions.
Key Segregation Principles:
-
Do not mix with incompatible materials: Avoid mixing this compound waste with strong acids, bases, or oxidizing agents unless a specific neutralization protocol is being followed.[2]
-
Solid vs. Liquid Waste: Collect solid and liquid this compound waste in separate, clearly labeled containers.
-
Halogenated vs. Non-halogenated Solvents: If this compound is dissolved in a solvent for disposal, use separate waste containers for halogenated and non-halogenated solvents.
III. Step-by-Step Disposal Protocol
-
Container Selection:
-
Labeling:
-
Immediately label the waste container with "Hazardous Waste" and "this compound."
-
Include the full chemical name: 2,3,4-trimethoxyphenethylamine.
-
Indicate the concentration and the date when the waste was first added to the container.
-
-
Accumulation in a Satellite Accumulation Area (SAA):
-
Requesting Waste Pickup:
IV. Decontamination of Empty Containers
Containers that held this compound must be properly decontaminated before they can be disposed of as regular trash.
-
Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone).[4][6]
-
Rinsate Collection: The rinsate from each rinse must be collected and disposed of as hazardous waste in your this compound waste container.[4][6]
-
Defacing Labels: After triple rinsing, deface or remove all hazardous labels from the container before disposing of it in the regular trash.[4]
V. Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, general guidelines for laboratory hazardous waste provide the following limits:
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste in SAA | 55 gallons | [3] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kilogram (solid) | [3] |
| pH for Aqueous Waste Drain Disposal (Not applicable to this compound) | Between 5.5 and 10.5 | [5] |
| Residue in "Empty" Container | No more than 2.5 cm (1 in.) or 3% by weight for containers < 110 gal | [6] |
Visual Guide to this compound Disposal
The following diagram outlines the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. vumc.org [vumc.org]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling Isomescaline
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Isomescaline is a research chemical with limited available data on its pharmacology, toxicology, and overall safety profile.[1] The information provided herein is based on general laboratory safety principles for handling compounds of unknown toxicity and should be supplemented by a thorough risk assessment conducted by qualified personnel within your institution.
Core Safety Principles
Due to the limited toxicological data, this compound should be handled as a potentially hazardous substance.[1] The primary goals are to prevent exposure through inhalation, skin contact, and ingestion, and to ensure proper containment and disposal. All work should be conducted in a designated area within a certified chemical fume hood.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. This guidance is based on the precautionary principle for substances with unknown toxicity.
| PPE Category | Recommended Equipment |
| Eye and Face | ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement. For splash hazards, chemical splash goggles or a full-face shield should be worn. |
| Hand | Chemical-resistant gloves (e.g., nitrile) should be worn at all times. Gloves must be inspected before use and disposed of after handling the substance. Proper glove removal technique is critical to avoid skin contact. |
| Body | A laboratory coat is mandatory. For procedures with a higher risk of contamination, a disposable gown with long sleeves and tight cuffs is recommended. |
| Respiratory | All handling of solid this compound or solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols. If a fume hood is not available, a properly fitted respirator (e.g., an N95 or higher) may be required based on a risk assessment. |
Quantitative Data
Very little quantitative data on the toxicological properties of this compound has been published.[1] The following table summarizes its known chemical and physical properties.
| Property | Value |
| Chemical Name | 2-(2,3,4-Trimethoxyphenyl)ethan-1-amine |
| Synonyms | This compound, 2,3,4-Trimethoxyphenethylamine |
| Molecular Formula | C₁₁H₁₇NO₃ |
| Molecular Weight | 211.26 g/mol [1][2] |
| CAS Number | 3937-16-4[1][2] |
| Toxicity Data | No specific LD50 or occupational exposure limits have been established. |
Experimental Protocol: Safe Handling of this compound
The following is a general, step-by-step protocol for the safe handling of this compound in a laboratory setting. This protocol is a template and should be adapted to specific experimental needs and institutional safety guidelines.
1. Preparation and Planning:
- Conduct a pre-work hazard assessment to identify potential risks.
- Ensure all necessary PPE is available and in good condition.
- Verify that the chemical fume hood is functioning correctly.
- Prepare all necessary equipment and reagents before handling the compound.
- Have a spill kit readily accessible.
2. Handling and Weighing:
- Perform all manipulations of solid this compound within a chemical fume hood.
- Use a dedicated and clean set of spatulas and weighing papers.
- To avoid generating dust, handle the solid material gently.
- If preparing a solution, add the solid to the solvent slowly to avoid splashing.
3. In-Experiment Procedures:
- Keep all containers with this compound clearly labeled and sealed when not in use.
- Conduct all reactions and manipulations within the chemical fume hood.
- Avoid working alone.
4. Post-Experiment and Decontamination:
- Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose laboratory cleaner.
- Dispose of all contaminated disposable materials as hazardous waste.
Disposal Plan
All waste containing this compound, including contaminated PPE, weighing papers, and excess material, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Solid Waste: Collect in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect in a designated, labeled, and sealed hazardous waste container. Do not pour down the drain.
-
Empty Containers: Thoroughly rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous waste. Deface the label on the empty container before disposal.[3]
Visualizations
Logical Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points for safely handling this compound in a research setting.
Caption: Workflow for the safe handling of this compound, emphasizing preparation, handling, and disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
